Olmesartan Methyl Ketone
Description
Properties
IUPAC Name |
1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOGIAKDFTLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858254 | |
| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227626-45-0 | |
| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Olmesartan Methyl Ketone: A Pharmaceutical Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Olmesartan Methyl Ketone, a known process-related impurity and potential degradation product of the antihypertensive drug Olmesartan Medoxomil. As a critical aspect of pharmaceutical quality and safety, understanding the formation, characterization, and control of such impurities is paramount. This document delves into the physicochemical properties, synthetic and degradative origins, and analytical methodologies for the detection and quantification of this compound. Furthermore, it discusses the toxicological implications and regulatory context surrounding this impurity, offering a valuable resource for professionals engaged in the development, manufacturing, and quality control of Olmesartan-based drug products.
Introduction: The Imperative of Impurity Profiling in Pharmaceuticals
The therapeutic efficacy and safety of a drug product are intrinsically linked to its purity. Pharmaceutical impurities, even at trace levels, can have a significant impact on the quality, safety, and stability of the final dosage form. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and formulated drugs. This has led to the development of sophisticated analytical techniques and robust manufacturing processes to identify, quantify, and mitigate the presence of these unwanted chemical entities.
Olmesartan Medoxomil, a potent and widely prescribed angiotensin II receptor blocker for the treatment of hypertension, is synthesized through a multi-step chemical process. As with any complex synthesis, the potential for the formation of process-related impurities exists. One such impurity is this compound, also known as 5-acetyl olmesartan. This guide will provide a detailed exploration of this specific impurity, offering insights into its management throughout the drug development lifecycle.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a pharmaceutical impurity is the foundation for developing effective analytical methods and control strategies.
| Property | Value | Reference |
| Chemical Name | 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone | [1] |
| Synonyms | Olmesartan Acetyl Analog, 5-acetyl olmesartan | [1] |
| CAS Number | 1227626-45-0 | [2][3] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [2][3] |
| Molecular Weight | 444.54 g/mol | [2][3] |
| Appearance | Not explicitly stated, but likely a solid | |
| Melting Point | 148 °C | [4] |
Spectroscopic Data:
While publicly available, detailed spectroscopic data such as ¹H NMR and mass spectra are often proprietary to reference standard suppliers, a general understanding of the expected spectral features can be inferred from the chemical structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the propyl group, the aromatic protons of the biphenyl ring system, the methylene bridge protons, the methyl protons of the acetyl group, and the methyl protons of the 1-hydroxy-1-methylethyl group. The chemical shifts of these protons would be influenced by their chemical environment.[5][6][7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve cleavages at the ether linkage, the imidazole ring, and the biphenyl tetrazole moiety, providing structural confirmation.[8]
Formation and Synthesis of this compound
This compound has been identified as a process-related impurity, meaning it can be formed during the synthesis of Olmesartan Medoxomil.
Synthetic Pathway of this compound
Research has detailed the synthesis of "5-acetyl impurity 4," which corresponds to this compound. The synthesis commences from an N-alkylated imidazole derivative, a key intermediate in the overall synthesis of Olmesartan. A Grignard reaction with an excess of methyl magnesium chloride on this intermediate leads to the formation of a 5-acetyl derivative. Subsequent deprotection yields the final 5-acetyl impurity.
Caption: Synthetic pathway of this compound.
This synthetic route highlights a potential point in the manufacturing process where the formation of this compound can occur if reaction conditions are not carefully controlled. Specifically, the use of excess Grignard reagent and the nature of the starting imidazole intermediate are critical factors.
Potential as a Degradation Product
Olmesartan Medoxomil is known to be susceptible to degradation under certain conditions, primarily hydrolysis and oxidation.[9] Forced degradation studies have shown that the ester linkage of the medoxomil group is labile, leading to the formation of the active metabolite, Olmesartan acid.[2] While the direct degradation of Olmesartan Medoxomil to this compound has not been explicitly detailed in the reviewed literature, the potential for its formation under specific stress conditions cannot be entirely ruled out. The imidazole ring and its substituents could be susceptible to oxidative or hydrolytic transformations that might lead to the formation of a ketone functionality. Further forced degradation studies specifically targeting the identification of this impurity would be necessary to fully elucidate its degradation pathway.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound are crucial for ensuring the quality of Olmesartan Medoxomil. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.
Chromatographic Methods
A variety of reversed-phase HPLC and UPLC methods have been developed and validated for the analysis of Olmesartan and its impurities. These methods typically utilize a C18 or similar stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Typical HPLC/UPLC Method Parameters:
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase A | Phosphate Buffer (pH adjusted) | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Elution | Gradient or Isocratic | [2][10] |
| Flow Rate | 0.5 - 1.5 mL/min | [2][10] |
| Detection | UV at ~225-260 nm | [10][11] |
| Column Temperature | Ambient to 40 °C | [12] |
Method Validation:
Any analytical method used for impurity profiling must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Example of Reported Validation Data for Olmesartan Impurity Analysis:
| Validation Parameter | Reported Value/Range | Reference |
| Linearity (r²) | > 0.999 | [10] |
| Accuracy (% Recovery) | 98 - 102% | [10] |
| Precision (%RSD) | < 2% | [10] |
| LOD | Typically in the low ppm range | [12] |
| LOQ | Typically in the low to mid ppm range | [12] |
Experimental Protocol: A General HPLC Method for Impurity Profiling
The following is a generalized protocol based on published methods for the analysis of Olmesartan and its impurities. This should be adapted and validated for the specific analysis of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC grade acetonitrile.
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve a known amount of the Olmesartan Medoxomil drug substance or a crushed tablet powder in the diluent to achieve a target concentration.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run the analysis using a suitable gradient program to ensure the separation of all impurities from the main peak.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the peak area and the concentration of the standard.
-
Caption: General workflow for HPLC analysis of this compound.
Regulatory Context and Control Strategies
The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products and is governed by regulatory guidelines.
Pharmacopeial Standards and Regulatory Limits
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for drug substances and products that include tests for impurities. The USP monograph for Olmesartan Medoxomil Tablets lists acceptance criteria for organic impurities, including limits for individual unspecified impurities and total impurities.[13] While this compound is not explicitly named as a specified impurity in the publicly available monographs, it would fall under the category of an unspecified impurity and would need to be controlled within the specified limits. The identification threshold for impurities is typically 0.10%, and the qualification threshold is 0.15% for a maximum daily dose of less than or equal to 2g, according to ICH Q3A/B guidelines.
Control Strategies
A robust control strategy is essential to minimize the formation of this compound and ensure the consistent quality of Olmesartan Medoxomil. This strategy should encompass controls on starting materials, reagents, and reaction conditions.
-
Control of Starting Materials: The purity of the N-alkylated imidazole intermediate is critical. Limiting the presence of any precursors that could lead to the formation of the acetyl group is essential.
-
Optimization of Reaction Conditions: The Grignard reaction step should be carefully optimized and controlled. This includes the stoichiometry of the methyl magnesium chloride, reaction temperature, and reaction time to minimize the formation of the 5-acetyl derivative.
-
In-Process Controls: Implementing in-process controls (IPCs) using chromatographic techniques to monitor the formation of this compound at the critical process step can allow for timely intervention and process adjustments.
-
Purification Procedures: Effective purification methods, such as crystallization, should be developed and validated to remove this compound from the final API to the required level.
Toxicological Assessment and Risk Management
The toxicological profile of any impurity must be assessed to understand its potential risk to patient safety.
Available Toxicological Data
Specific toxicological studies on this compound are not widely available in the public domain. In the absence of such data, a risk assessment can be initiated based on the structure of the impurity and any available data on structurally related compounds.
In Silico Toxicity Prediction
In the absence of experimental data, in silico (computer-based) toxicity prediction tools can be used to provide an initial assessment of the potential toxicity of an impurity.[14] These tools use quantitative structure-activity relationship (QSAR) models to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and developmental toxicity. While in silico predictions are not a substitute for experimental data, they can be valuable for prioritizing impurities for further toxicological evaluation and for justifying control strategies. Studies on other Olmesartan degradation products have utilized such in-silico tools to assess their potential risks.[15]
Risk Management
The risk associated with this compound is a function of its potential toxicity and its level in the final drug product. The control strategy should aim to keep the level of this impurity as low as reasonably practicable (ALARP). If the impurity is present at a level that exceeds the identification threshold, and if its structure is known, a literature search for toxicological data should be conducted. If no data is available, and the level exceeds the qualification threshold, further toxicological studies may be required.
Conclusion
This compound is a significant process-related impurity in the synthesis of Olmesartan Medoxomil. A thorough understanding of its formation, characterization, and control is essential for ensuring the quality, safety, and efficacy of this important antihypertensive drug. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its physicochemical properties and synthesis to its analytical determination and regulatory considerations. By implementing robust control strategies based on a sound scientific understanding of this impurity, pharmaceutical manufacturers can ensure that their Olmesartan Medoxomil products consistently meet the highest standards of quality and safety. Further research into the specific degradation pathways leading to the formation of this compound and its toxicological profile will further enhance the ability to manage the risks associated with this impurity.
References
- European Pharmacopoeia (EP). (n.d.). Olmesartan Medoxomil.
- United States Pharmacopeia (2019). Olmesartan Medoxomil Tablets. USP-NF.
- Asian Journal of Pharmaceutical Analysis. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC.
-
Pharmaffiliates. (n.d.). Olmesartan Medoxomil-impurities. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). This compound | CAS No- 1227626-45-0. Retrieved from [Link]
- Luongo, G., Siciliano, A., Guida, M., & Zarrelli, A. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1729.
- Rao, C. K., Kumar, K. K., Maddala, V., Shrinivasulu, P., Madhusudan, G., Mukkanti, K., & Srinivas, K. S. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry, 3(2), 153-160.
- Patel, D. J., Patel, V. A., & Patel, K. N. (2012). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. Turkish Journal of Pharmaceutical Sciences, 19(1), 28-37.
- ResearchGate. (2015). Development and validation of stability-indicating RP-HPLC method for determination of Olmesartan medoxomile in pharmaceutical dosage form and identification, characterization of alkaline degradation impurity of Olmesartan medoxomile drug substance as well as drug product.
- Srinivas, A., & Sneha, Y. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research, 5(7), 2848-2855.
- Rakibe, U. D., Tiwari, R. D., Rane, V. P., & Wakte, P. S. (2019). UPLC, HR-MS, and in-silico tools for simultaneous separation, characterization, and in-silico toxicity prediction of degradation products of atorvastatin and olmesartan.
- R Discovery. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC.
- Patel, D. J., Patel, V. A., & Patel, K. N. (2022). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. Turkish Journal of Pharmaceutical Sciences, 19(1), 28-37.
-
ResearchGate. (n.d.). Formation of methyl ether of οlmesartan with time. ¹H NMR spectra of 2.... Retrieved from [Link]
- Chemistry LibreTexts. (n.d.). Chemical Shifts.
-
GLP Pharma Standards. (n.d.). This compound | CAS No- 1227626-45-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of olmesartan. Retrieved from [Link]
- Scholars Research Library. (2012).
- ResearchGate. (2021). In silico assessment of chronic toxicity of a combination drug namely 'Olmesartan medoxomil and Hydrochlorothiazide', marketed in Bangladesh.
- Semantic Scholar. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil.
-
PubChem. (n.d.). Olmesartan. Retrieved from [Link]
- Patel, J., & Patel, K. (2011). Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. Journal of Young Pharmacists, 3(4), 334-339.
-
ResearchGate. (n.d.). Proposed structures of “unknown impurity (12) (M/Z: 488.58).”. Retrieved from [Link]
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
-
Axios Research. (n.d.). This compound - CAS - 1227626-45-0. Retrieved from [Link]
- Health Products Regulatory Authority. (2024). IPAR Public Assessment Report for a Medicinal Product.
- ResearchGate. (2017). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles.
- Asian Journal of Research in Chemistry. (2018). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)].
- Molecules. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. This compound - CAS - 1227626-45-0 | Axios Research [axios-research.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. compoundchem.com [compoundchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugfuture.com [drugfuture.com]
- 13. uspnf.com [uspnf.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Olmesartan Methyl Ketone: Synthesis, Characterization, and Application in Pharmaceutical Quality Control
Introduction
Olmesartan medoxomil is a potent angiotensin II receptor antagonist widely used in the management of hypertension.[1][2] The synthesis of such a complex active pharmaceutical ingredient (API) is a multi-step process where the formation of impurities is often inevitable.[3] Among these, Olmesartan Methyl Ketone, also known as Olmesartan Acetyl Analog, represents a critical process-related impurity.[4][5] The presence of any impurity, even in trace amounts, can impact the safety and efficacy of the final drug product, making the identification, synthesis, and quantification of these related substances a cornerstone of pharmaceutical quality control.[3]
This guide serves as a technical resource for researchers, analytical scientists, and drug development professionals. It provides a comprehensive overview of this compound, delving into its physicochemical properties, synthetic pathways, analytical characterization, and its essential role as a reference standard in ensuring the purity of Olmesartan medoxomil.
Physicochemical Properties and Identification
Accurate identification of a chemical entity begins with its fundamental properties. This compound is defined by a unique Chemical Abstracts Service (CAS) number, a specific molecular formula, and a precise molecular weight. These identifiers are crucial for regulatory documentation and for ensuring the correct substance is being handled and analyzed in the laboratory.
The compound's systematic IUPAC name is 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone.[5][6] This name precisely describes its complex structure, which features an imidazole core, a biphenyl-tetrazole side chain characteristic of sartan drugs, and the distinguishing methyl ketone (acetyl) group at the 5-position of the imidazole ring.
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Identification Data
| Parameter | Value | Source(s) |
|---|---|---|
| CAS Number | 1227626-45-0 | [4][6][7][8][9] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [4][6][7][8] |
| Molecular Weight | 444.53 g/mol | [4][6] |
| IUPAC Name | 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone | [4][5][6] |
| Common Synonyms | This compound; Olmesartan Acetyl Analog | [4][5] |
| Appearance | Typically a solid (further specification not available) | [4] |
| Storage | 2-8°C, Refrigerator |[4] |
Synthesis and Formation Pathway
Understanding the synthetic origin of an impurity is fundamental to controlling its presence in the final API. This compound is a process-related impurity, meaning it is formed during the synthesis of Olmesartan medoxomil itself.[3] Research has detailed the specific synthesis of this compound, identifying it as the "5-acetyl impurity".[3]
The formation occurs from a key intermediate in the Olmesartan synthesis, an N-alkylated imidazole derivative (trityl-protected). The critical transformation involves a Grignard reaction.
Causality of the Reaction: The Grignard reagent, in this case, methyl magnesium chloride (MeMgCl), is a potent nucleophile. It is specifically chosen for its ability to attack the ester or nitrile group on the imidazole intermediate, leading to the introduction of a ketone. The trityl protecting group on the tetrazole moiety is essential during this phase to prevent side reactions. This protecting group is later removed in an acidic workup to yield the final impurity molecule.
Diagram 2: Synthesis Pathway of this compound
Caption: Key synthetic steps for the formation of this compound.[3]
This pathway highlights that the control of reaction conditions, particularly the stoichiometry of the Grignard reagent and the nature of the imidazole precursor, is critical to minimizing the formation of this impurity during large-scale production of Olmesartan medoxomil.
Analytical Characterization and Quality Control
The definitive identification and quantification of this compound in API batches rely on a suite of advanced analytical techniques. A qualified reference standard of the impurity is indispensable for these activities, serving as a benchmark for method development, validation, and routine QC testing.[8][10]
Self-Validating Analytical System: A robust analytical protocol is inherently self-validating. It employs orthogonal techniques where the results of one method confirm the findings of another, ensuring the highest degree of confidence in the data.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separation and quantification. A validated HPLC method can effectively separate this compound from Olmesartan medoxomil and other related impurities.[3] The area under the peak for the impurity is compared against the peak area of a known concentration of the reference standard, allowing for precise quantification. The choice of column (e.g., C18), mobile phase composition, and detector wavelength (typically UV) are optimized to achieve the best resolution and sensitivity.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides unequivocal confirmation of identity.[3] It measures the mass-to-charge ratio of the molecule, which should correspond exactly to the calculated molecular weight of this compound (444.53). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, leaving no ambiguity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. The chemical shifts, splitting patterns, and integrations of the proton signals in the ¹H NMR spectrum provide a unique fingerprint of the molecule, confirming the connectivity of all atoms and verifying the presence of the key functional groups, including the distinct methyl ketone signal.
-
Certificate of Analysis (CoA): A comprehensive CoA for an this compound reference standard will include data from these techniques, confirming its identity, purity, and potency, thereby making it suitable for its intended analytical purpose.[4][6]
Diagram 3: Analytical Workflow for Impurity Profiling
Caption: Standard workflow for identifying and quantifying impurities.
Conclusion and Regulatory Significance
This compound is a well-characterized, process-related impurity of Olmesartan medoxomil. Its control is not merely an academic exercise but a regulatory necessity. Guidelines from the International Council for Harmonisation (ICH) mandate strict limits on impurities in drug substances. The availability of a high-purity, fully characterized reference standard for this compound is therefore essential for pharmaceutical manufacturers.[1][8] It enables the development and validation of analytical methods capable of detecting and quantifying this impurity at levels compliant with global regulatory standards, ultimately safeguarding patient health by ensuring the quality, safety, and consistency of the final medicinal product.
References
-
Title: this compound - CAS - 1227626-45-0 Source: Axios Research URL: [Link]
-
Title: this compound | CAS No- 1227626-45-0 Source: GLP Pharma Standards URL: [Link]
-
Title: Olmesartan Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: CAS No : 1227626-45-0 | Product Name : this compound Source: Pharmaffiliates URL: [Link]
-
Title: Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof Source: IP.com URL: [Link]
-
Title: A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug Source: ARKIVOC via Semantic Scholar URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. This compound | CAS No- 1227626-45-0 [chemicea.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound - CAS - 1227626-45-0 | Axios Research [axios-research.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Spectroscopic Scrutiny of Olmesartan Methyl Ketone: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the spectroscopic characteristics of Olmesartan Methyl Ketone, a significant impurity in the synthesis of the antihypertensive drug Olmesartan Medoxomil. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this compound through a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. While actual spectral data for this specific impurity is not publicly available, this guide presents a robust theoretical analysis based on its known chemical structure and spectroscopic principles, alongside proven methodologies for its empirical determination.
Introduction to Olmesartan and its Methyl Ketone Impurity
Olmesartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1] Its synthesis and formulation are critical processes where the formation of impurities must be rigorously controlled to ensure the safety and efficacy of the final drug product. This compound, with the chemical name 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone, is a known process-related impurity.[2] Understanding its spectroscopic signature is paramount for its identification, quantification, and control during drug manufacturing.
Chemical Structure:
The chemical structure of this compound is presented below. Its molecular formula is C₂₅H₂₈N₆O₂ with a molecular weight of 444.53 g/mol .[2]
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its various protons. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are summarized in the table below. These predictions are based on the analysis of the functional groups and their positions within the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Biphenyl) | 7.0 - 8.0 | Multiplet | 8H |
| CH₂ (Benzyl) | ~5.5 | Singlet | 2H |
| OH (Tertiary alcohol) | Variable (broad singlet) | Broad Singlet | 1H |
| CH₃ (Acetyl) | ~2.5 | Singlet | 3H |
| CH₂ (Propyl) | ~2.6 | Triplet | 2H |
| CH₂ (Propyl) | ~1.6 | Sextet | 2H |
| CH₃ (Propyl) | ~0.9 | Triplet | 3H |
| CH₃ (Isopropyl) | ~1.5 | Singlet | 6H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the ketone carbonyl and the carbons of the aromatic rings will be particularly informative.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 190 - 200 |
| Aromatic Carbons | 120 - 160 |
| C (Tertiary alcohol) | 70 - 80 |
| CH₂ (Benzyl) | 45 - 55 |
| CH₃ (Acetyl) | 25 - 35 |
| Propyl carbons | 10 - 40 |
| Isopropyl carbons | 20 - 30 |
Experimental Protocol for NMR Analysis
A robust NMR analysis is crucial for unambiguous structure confirmation.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound reference standard
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds, while CDCl₃ can also be considered.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: The solvent must dissolve the analyte and should not have signals that overlap with the analyte's signals. Deuterated solvents provide the lock signal for the spectrometer.
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution, which is crucial for complex molecules like this compound.
-
Relaxation Delay: A sufficient relaxation delay ensures that all nuclei have returned to their equilibrium state before the next pulse, allowing for accurate quantification through integration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
Predicted Mass Spectral Data
For this compound (C₂₅H₂₈N₆O₂), the following is expected in a high-resolution mass spectrum using electrospray ionization (ESI) in positive ion mode:
| Ion | Predicted m/z |
| [M+H]⁺ | 445.2347 |
| [M+Na]⁺ | 467.2166 |
Plausible Fragmentation Pathway
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. A plausible fragmentation pathway is illustrated below.
Caption: A plausible MS/MS fragmentation pathway for this compound.
Experimental Protocol for MS Analysis
Objective: To determine the accurate mass of this compound and to study its fragmentation pattern.
Materials:
-
This compound reference standard
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Formic acid or ammonium acetate (for enhancing ionization)
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system. A C18 column is typically used for reversed-phase chromatography.
-
The mobile phase gradient can be optimized to achieve good separation from other potential impurities.
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Full Scan MS: Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway to confirm the structure.
-
Causality Behind Experimental Choices:
-
LC Coupling: LC is used to separate the analyte from the sample matrix and other impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.
-
ESI Source: Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules like this compound, minimizing in-source fragmentation and preserving the molecular ion.
-
High-Resolution MS: Instruments like Q-TOF or Orbitrap provide high mass accuracy, which is essential for confirming the elemental composition of the molecule and its fragments.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (ketone) | 1680 - 1700 | Stretching |
| C=N, C=C (aromatic) | 1450 - 1650 | Stretching |
| C-O (alcohol) | 1000 - 1260 | Stretching |
Experimental Protocol for IR Analysis
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound reference standard
-
Potassium bromide (KBr) of spectroscopic grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.
-
The mixture should be ground to a fine, uniform powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Causality Behind Experimental Choices:
-
KBr Pellet Method: This is a common technique for solid samples that produces high-quality spectra. KBr is transparent in the mid-IR region.
-
Background Correction: A background scan is necessary to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
Conclusion
The structural elucidation of pharmaceutical impurities is a critical aspect of drug development and quality control. This guide has provided a comprehensive theoretical framework for the spectroscopic characterization of this compound using NMR, MS, and IR spectroscopy. The predicted data and detailed experimental protocols offer a solid foundation for researchers to identify and quantify this impurity. The application of these analytical techniques in a synergistic manner is essential for ensuring the purity, safety, and quality of Olmesartan Medoxomil.
References
-
Semantic Scholar. (n.d.). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Retrieved from [Link]
Sources
Origin and formation of Olmesartan Methyl Ketone in drug synthesis
An In-depth Technical Guide on the Origin and Formation of Olmesartan Methyl Ketone in Drug Synthesis
Authored by a Senior Application Scientist
Foreword: The synthesis of an Active Pharmaceutical Ingredient (API) is a journey of controlled chemical transformations. However, the path is often complicated by the emergence of unintended molecules—impurities. These process-related impurities are critical indicators of a synthesis's efficiency and control. Within the manufacturing of Olmesartan Medoxomil, a widely prescribed antihypertensive agent, several such impurities have been identified. This guide provides a detailed technical exploration of one specific class of impurities: the acetyl or methyl ketone derivatives of olmesartan. We will dissect the synthetic vulnerabilities that lead to their formation, outline robust analytical strategies for their detection, and discuss process controls essential for ensuring the purity and safety of the final drug product.
The Synthetic Landscape of Olmesartan Medoxomil
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed in the body to its active form, olmesartan.[1][2] The molecular architecture of olmesartan is complex, featuring a biphenyl-tetrazole group linked to a substituted imidazole ring. The majority of commercial syntheses converge on a few key steps, primarily involving the coupling of these two core fragments.[3][4][5]
A prevalent synthetic strategy involves the N-alkylation of an imidazole intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, with a protected biphenyl-tetrazole bromide derivative.[3][4] This is followed by a series of transformations: saponification of the ethyl ester, esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (medoxomil chloride), and finally, acidic deprotection of the trityl group from the tetrazole ring to yield Olmesartan Medoxomil.[3][6]
Caption: Fig 1. High-level overview of a common synthetic route for Olmesartan Medoxomil.
Genesis of the Methyl Ketone Impurity
The term "this compound" refers to an impurity where the C5-carboxylate group of the imidazole ring is replaced by an acetyl group (a methyl ketone). This impurity is more formally named 4-acetyl or 5-acetyl olmesartan, depending on the specific starting materials and reaction pathways.[7][8] Research has identified and synthesized these impurities to understand their origin.[7][9]
The formation of this ketone is not a degradation of the final Olmesartan molecule but rather a consequence of a side reaction involving key intermediates during the synthesis of the imidazole core. The primary vulnerability lies in the synthetic route used to construct the ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate intermediate.
Proposed Formation Mechanism
One well-documented synthesis of acetyl impurities begins with a dicyanoimidazole precursor.[7] The critical step involves a Grignard reaction, which is also used to create the 4-(2-hydroxypropan-2-yl) group on the imidazole ring.[1]
-
Origin from Dicyanoimidazole: The synthesis can start with 4,5-dicyano-2-propylimidazole.
-
Grignard Reaction Side Pathway: This dicyano intermediate is treated with a Grignard reagent, such as methyl magnesium chloride (MeMgCl). While the intended reaction is the addition of two equivalents of MeMgCl to one of the nitrile groups to form the tertiary alcohol after hydrolysis, a side reaction can occur.
-
Formation of the Acetyl Group: If one of the nitrile groups reacts with only one equivalent of MeMgCl, followed by acidic workup, it hydrolyzes to form an acetyl group (-COCH₃) instead of the desired carboxylate or hydroxypropyl group.[7]
-
Propagation through Synthesis: If this 4-acetyl-5-cyano (or 5-acetyl-4-cyano) imidazole intermediate is not removed, it can be carried through the subsequent steps of hydrolysis, N-alkylation with the biphenyl-tetrazole moiety, and deprotection, ultimately yielding the final 4-acetyl or 5-acetyl olmesartan impurity.[7]
Caption: Fig 2. Proposed formation pathway of the acetyl (methyl ketone) impurity.
Analytical Detection and Characterization
The identification and quantification of impurities are mandated by regulatory bodies like the ICH, which requires that any impurity present at a level of 0.10% or higher be reported, identified, and qualified.[10][11]
Chromatographic Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for detecting and quantifying this compound.[12][13]
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Provides excellent hydrophobic retention and separation for olmesartan and its related substances. |
| Mobile Phase A | Ammonium Acetate or Phosphate Buffer (pH ~3-5) | Buffering agent to ensure consistent ionization state and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. |
| Elution | Gradient | A gradient program is necessary to resolve the main API from closely eluting impurities with varying polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at ~215-254 nm | Olmesartan and its impurities share a similar chromophore, allowing for detection at these wavelengths.[12][13] |
| Column Temp. | 25 - 40 °C | Controls retention time and improves peak symmetry. |
Spectroscopic Characterization
For definitive structural confirmation, the impurity must be isolated, typically using preparative HPLC, and subjected to further analysis.[13]
-
Mass Spectrometry (MS): LC-MS/MS is used to determine the molecular weight of the impurity. This compound (C₂₅H₂₈N₆O₂) has a molecular weight of approximately 444.53 g/mol .[8]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides the definitive structural fingerprint, confirming the presence of the acetyl group and its position on the imidazole ring.[8]
Process Control and Mitigation Strategies
Controlling the formation of this compound is achieved through rigorous control of starting materials and optimization of reaction conditions.
-
Starting Material Qualification: The most critical control point is the purity of the imidazole starting material. The synthetic route chosen for this intermediate should be validated to ensure it does not produce significant levels of the dicyano or mono-acetyl precursors. Strict specifications and validated analytical methods must be in place for incoming raw materials.
-
Optimization of Grignard Reaction: In synthetic routes where a Grignard reaction is unavoidable for generating the hydroxypropyl group, precise control over the stoichiometry of the Grignard reagent, reaction temperature, and quench conditions is vital to minimize the formation of the acetyl side product.
-
Intermediate Purification: Purification of the key imidazole ester intermediate via crystallization or chromatography can effectively remove any acetyl-containing precursors before they are incorporated into the main olmesartan structure.[3]
-
Final API Purification: While challenging, optimized crystallization processes for the final Olmesartan Medoxomil API can help purge residual amounts of the methyl ketone impurity to ensure the final product meets the stringent purity requirements (typically <0.15%).[5]
Caption: Fig 3. Workflow for controlling methyl ketone impurity formation.
Toxicological Considerations
The presence of impurities, even in small amounts, can impact the safety and efficacy of a drug.[7] While specific toxicological data for this compound is not extensively published, general principles under ICH guidelines apply. Any uncharacterized impurity above the 0.15% threshold requires toxicological assessment to qualify its safety.[11] Although some studies on olmesartan degradation products have been conducted, they may not be directly applicable to this specific process-related impurity.[14] The primary approach is to control its formation to below the identification threshold, thereby mitigating any potential risk.
Experimental Protocol: Synthesis of 4-Acetyl Olmesartan Impurity
The following protocol is adapted from the literature for the specific synthesis of the 4-acetyl impurity, which is invaluable for generating a reference standard for analytical method development and validation.[7]
Objective: To synthesize 4-acetyl olmesartan medoxomil (3) for use as an analytical reference standard.
Scheme:
-
Dicyanoimidazole (6) → Acetyl derivative (7) → Acid (8) → Methyl Ester (9) → N-Alkylated derivative (10) → Sodium Salt (11) → Medoxomil Ester (12) → 4-Acetyl Olmesartan Medoxomil (3)
Step-by-Step Methodology (Illustrative Steps based on Scheme 2 from source[7]):
-
Synthesis of Acetyl Imidazole (7):
-
To a solution of dicyanoimidazole (6) in anhydrous THF, add methyl magnesium chloride (MeMgCl) dropwise at a controlled temperature.
-
After the reaction is complete, perform an acidic workup to yield the acetyl derivative (7).
-
-
Acid Hydrolysis (8):
-
Reflux the acetyl derivative (7) under acidic conditions to hydrolyze the remaining nitrile group to a carboxylic acid (8).
-
-
Esterification (9):
-
Esterify the imidazole acid (8) with methanol and HCl to obtain the methyl ester (9).
-
-
N-Alkylation (10):
-
Condense the acetyl imidazole derivative (9) with the trityl-protected biphenyl bromide derivative (13) in the presence of a base like potassium carbonate in acetone to yield the N-alkylated product (10).
-
-
Saponification (11):
-
Hydrolyze the methyl ester of (10) using aqueous NaOH to form the sodium salt (11).
-
-
Medoxomilation (12):
-
Alkylate the sodium salt (11) with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one to provide the medoxomil ester (12).
-
-
Deprotection to Yield Impurity (3):
-
Treat the trityl-protected intermediate (12) with aqueous acetic acid to remove the trityl group, affording the final 4-acetyl olmesartan medoxomil impurity (3).[7]
-
Conclusion
The this compound impurity is a classic example of a process-related impurity whose origins trace back to the synthesis of a key starting material. Its formation is not a random event but a predictable outcome of specific side reactions. Through a deep understanding of the reaction mechanisms, the implementation of precise analytical controls using techniques like HPLC, and the strategic purification of intermediates, the presence of this impurity can be effectively controlled to levels that ensure the safety, quality, and efficacy of the final Olmesartan Medoxomil API. This guide underscores the principle that robust process chemistry is fundamental to modern pharmaceutical manufacturing.
References
-
Reddy, G. O., et al. (2012). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate.
-
Reddy, K. S., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. National Institutes of Health (NIH).
-
Cybulski, M., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. MDPI.
-
Venugopal, N., & Reddy, G. O. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Rasayan Journal of Chemistry.
-
Babu, K. S., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. Semantic Scholar.
-
Malešič, M., et al. (2009). A process for the preparation of olmesartan medoxomil. Google Patents (EP2036904A1).
-
Reddy, M. S., et al. (2008). Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil. Google Patents (WO2008043996A2).
-
Luongo, G., et al. (2021). The toxicity data of olmesartan acid (OLM) and its byproducts (DP1–DP9). ResearchGate.
-
N/A. (2025). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Request PDF on ResearchGate.
-
N/A. (2013). OLMESARTAN - New Drug Approvals. PharmaCompass.
-
Reddy, G. O., et al. (2012). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate.
-
Zhang, L., et al. (2021). Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil. ACS Publications.
-
National Center for Biotechnology Information. (n.d.). Olmesartan. PubChem Compound Database.
-
Sawa, J., et al. (n.d.). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review. ResearchGate.
-
Kupec, J., & Siddiqui, F. (2023). Olmesartan. StatPearls - NCBI Bookshelf.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Olmesartan. LiverTox - NCBI Bookshelf.
-
Rao, C. N., et al. (2011). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Chromatographia.
-
Hossain, M., et al. (2021). In silico assessment of chronic toxicity of a combination drug namely 'Olmesartan medoxomil and Hydrochlorothiazide'. ResearchGate.
-
BenchChem. (2025). Impurity Profiling of Dehydro Olmesartan in Pharmaceutical Formulations. BenchChem.
-
N/A. (2007). Identification and characterization of impurity in olmesartan medoxomil bulk drug. TSI Journals.
-
SynThink Research Chemicals. (n.d.). This compound. SynThink Research Chemicals.
-
N/A. (2006). Olmesartan medoxomil with reduced levels of impurities. Google Patents (US20060149078A1).
-
SynZeal. (n.d.). Olmesartan Impurities. SynZeal.
-
Wang, Y., et al. (2006). A novel synthesis of olmesartan medoxomil and examination of its related impurities. PubMed.
-
Cybulski, M., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. PMC - NIH.
-
N/A. (n.d.). A New Method Development and Validation for Quantitative Estimation of Olmesartan Medoxomil. ResearchGate.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 5. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
Introduction: The Critical Role of Impurity Profiling in Antihypertensive Drug Quality
An In-Depth Technical Guide to the Sourcing and Application of Olmesartan Methyl Ketone Reference Standard
Olmesartan medoxomil is a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities.[3] Process-related impurities and degradation products can arise during the synthesis, formulation, or storage of the API.[1][4][5]
This compound has been identified as a related compound of Olmesartan.[6][7][8][9] As such, a highly characterized reference standard for this specific molecule is an indispensable tool for pharmaceutical scientists. This guide provides a comprehensive overview of the availability, characterization, and analytical application of the this compound reference standard for researchers and quality control professionals in the pharmaceutical industry.
Chemical Identity and Properties
A precise understanding of the reference material's identity is the foundation of its use in analytical testing.
-
Chemical Name: 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone[7][10]
The presence of this ketone functional group distinguishes it from the parent API, Olmesartan, and necessitates a specific analytical approach for its detection and quantification.
Sourcing and Availability of the Reference Standard
This compound is classified as a non-pharmacopeial reference standard. Unlike primary standards for the API itself, which are available from major pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), impurity standards are typically synthesized and supplied by specialized chemical manufacturers. The procurement of such standards requires careful vendor qualification to ensure the material is fit for its intended analytical purpose.[12]
Below is a summary of representative suppliers offering this reference standard. Researchers should always request a current Certificate of Analysis (CoA) to verify the purity and identity of the specific lot being purchased.
| Supplier | Representative Catalog Number | Chemical Name/Synonym | CAS Number |
| Pharmaffiliates | PA 15 0041001 | This compound | 1227626-45-0[6][8] |
| SynThink Research Chemicals | SA17733 | This compound | 1227626-45-0[7] |
| Clearsynth | CS-T-38008 | This compound | 1227626-45-0[9] |
| Axios Research | AR-O01237 | This compound | 1227626-45-0[11] |
| GLP Pharma Standards | N/A | This compound | 1227626-45-0[13] |
| Chemicea | N/A | Olmesartan Acetyl Analog | 1227626-45-0[10] |
Qualification and Characterization: Establishing Trust in the Standard
A reference standard is only as reliable as the data that supports its identity and purity.[12] Reputable suppliers provide a comprehensive characterization package to establish the material as a "well-characterized compound."[7][13] This data package is crucial for internal qualification and serves as a baseline for its use in regulated environments.
The typical analytical data provided includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure by showing the arrangement and connectivity of hydrogen atoms.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.[7][13]
-
HPLC (High-Performance Liquid Chromatography): Determines the purity of the standard, typically reported as a percentage area.[7][13]
-
IR (Infrared Spectroscopy): Identifies the functional groups present in the molecule.[7][13]
-
Certificate of Analysis (CoA): A summary document that states the lot number, identity, purity, and other key specifications.[7]
This analytical dossier ensures the standard is suitable for its intended purpose, which includes analytical method development, validation, and routine quality control (QC) testing of Olmesartan medoxomil.[11][14]
Workflow for Reference Standard Implementation in Quality Control
The integration of a new impurity reference standard into a QC laboratory follows a structured, self-validating workflow. This ensures that the standard is properly sourced, verified, and applied, maintaining the integrity of all analytical results.
Caption: Logical workflow for the lifecycle of an impurity reference standard in a pharmaceutical QC environment.
Experimental Protocol: Quantification of this compound Impurity by RP-HPLC
The primary application of the this compound reference standard is for the accurate quantification of this impurity in samples of Olmesartan medoxomil API or its finished dosage forms.[15][16] The following is a representative protocol.
Objective: To determine the concentration of this compound in an Olmesartan Medoxomil API sample using an external standard method.
A. Materials & Reagents
-
This compound Reference Standard (known purity)
-
Olmesartan Medoxomil API test sample
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Monobasic Potassium Phosphate (or similar buffer salt)
-
Phosphoric Acid (for pH adjustment)
B. Instrumentation
-
HPLC System with a UV/Vis or DAD detector (e.g., Agilent 1200 series[16])
-
Analytical Balance
-
Volumetric flasks, pipettes, and autosampler vials
C. Chromatographic Conditions (Example)
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm packing
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient designed to separate the impurity from the main API peak and other related substances.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[17]
-
Detection Wavelength: 250 nm[17]
-
Injection Volume: 10 µL
D. Step-by-Step Methodology
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This is the Standard Stock Solution.
-
-
Working Standard Solution Preparation (e.g., 1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent. This concentration should correspond to the reporting threshold of the impurity (e.g., 0.1% of the sample concentration).
-
-
Sample Solution Preparation (e.g., 1000 µg/mL or 1.0 mg/mL):
-
Accurately weigh approximately 100 mg of the Olmesartan Medoxomil API test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent, using sonication if necessary to ensure complete dissolution.[17]
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system contamination.
-
Inject the Working Standard Solution multiple times (e.g., n=5) to establish system precision (Relative Standard Deviation should be ≤ 2.0%).
-
Inject the Sample Solution.
-
-
Causality and Calculation:
-
The external standard method relies on the principle that the detector response (peak area) is directly proportional to the concentration of the analyte.
-
By comparing the peak area of this compound in the Sample Solution to the peak area from the known concentration of the Working Standard Solution, the amount of the impurity in the API can be calculated.
-
Formula:
% Impurity = (Peak Area of Impurity in Sample / Average Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100
-
Conclusion
The availability of a well-characterized this compound reference standard is not merely a matter of convenience but a fundamental requirement for regulatory compliance and quality assurance in the development and manufacturing of Olmesartan medoxomil. Sourcing this material from a reputable supplier who provides a comprehensive analytical data package is the first step in a robust quality control strategy. This enables the development and validation of sensitive analytical methods, such as the HPLC protocol detailed herein, which are essential for monitoring and controlling impurity levels, ultimately safeguarding patient health.
References
-
Title: Olmesartan-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug Source: Semantic Scholar URL: [Link]
-
Title: Olmesartan Medoxomil Tablets Source: USP-NF URL: [Link]
-
Title: Olmesartan Medoxomil-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil Source: ACS Publications URL: [Link]
-
Title: CAS No : 1227626-45-0 | Product Name : this compound Source: Pharmaffiliates URL: [Link]
-
Title: this compound | CAS No- 1227626-45-0 Source: GLP Pharma Standards URL: [Link]
-
Title: this compound - CAS - 1227626-45-0 Source: Axios Research URL: [Link]
-
Title: Results of OLME exposed to different degradation pathways Source: ResearchGate URL: [Link]
-
Title: WHO: Update of Guideline of Reference Standards Source: ECA Academy URL: [Link]
-
Title: Stability of Olmesartan Medoxomil Extemporaneous Suspensions Source: PMC - NIH URL: [Link]
-
Title: olmesartan medoxomil - Reference Standards catalogue Source: British Pharmacopoeia URL: [Link]
-
Title: Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC Source: Semantic Scholar URL: [Link]
-
Title: Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances Source: World Health Organization (WHO) URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Identification and characterization of impurity in olmesartan medoxomil bulk drug Source: TSI Journals URL: [Link]
-
Title: Olmesartan Medoxomil Source: PubChem - NIH URL: [Link]
-
Title: Reference Standards in the Pharmaceutical Industry Source: MRIGlobal URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. clearsynth.com [clearsynth.com]
- 10. This compound | CAS No- 1227626-45-0 [chemicea.com]
- 11. This compound - CAS - 1227626-45-0 | Axios Research [axios-research.com]
- 12. mriglobal.org [mriglobal.org]
- 13. glppharmastandards.com [glppharmastandards.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. tsijournals.com [tsijournals.com]
- 17. uspnf.com [uspnf.com]
An In-Depth Technical Guide to the Physical and Chemical Stability of Olmesartan Methyl Ketone
This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the physical and chemical stability of Olmesartan Methyl Ketone, a known impurity of the antihypertensive agent, Olmesartan Medoxomil. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and control of pharmaceutical impurities.
Introduction: The Critical Role of Impurity Stability
In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. However, the stability profile of any impurities present within the API is of equal importance. This compound (CAS No: 1227626-45-0) is a recognized process-related impurity of Olmesartan Medoxomil.[1][2][3] Understanding its intrinsic stability is not merely a regulatory requirement but a scientific necessity to predict its behavior during the shelf-life of the drug substance and product, and to ensure that it does not degrade into potentially toxic or reactive species.
This guide delineates a robust scientific approach to characterizing the physical and chemical stability of this compound. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are designed to provide a thorough understanding of the molecule's lability and degradation pathways.[4][5][6]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount before embarking on stability studies. These properties can influence its degradation kinetics and the choice of analytical techniques.
| Property | Value | Source(s) |
| Chemical Name | 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone | [3] |
| Synonyms | Olmesartan Acetyl Analog | [3] |
| CAS Number | 1227626-45-0 | [1][2][7][8] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [1][7][8] |
| Molecular Weight | 444.5 g/mol | [7] |
| Melting Point | 148 °C | [7] |
A Scientifically-Driven Approach to Stability Assessment
The stability of this compound should be evaluated through a combination of long-term stability studies and forced degradation (stress testing) studies. This dual approach provides a comprehensive picture of its intrinsic stability and potential degradation pathways.
Forced Degradation Studies: Unveiling Intrinsic Lability
Forced degradation studies are the cornerstone of understanding a molecule's inherent stability. By subjecting this compound to conditions more severe than those it would typically encounter, we can accelerate its degradation and identify its likely degradation products. This is crucial for developing and validating a stability-indicating analytical method.[6][9][10]
The following workflow outlines a systematic approach to forced degradation studies for this compound.
Caption: A systematic workflow for conducting forced degradation studies on this compound.
Experimental Protocols and Rationale
The choice of stress conditions is guided by ICH recommendations and knowledge of the chemical structure of this compound.[9]
1. Acidic Hydrolysis
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
To 1 mL of this solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze using a validated stability-indicating HPLC method.
-
-
Rationale: The imidazole and tetrazole moieties in the olmesartan structure can be susceptible to acid-catalyzed hydrolysis. The elevated temperature accelerates the degradation process to generate detectable levels of degradants within a reasonable timeframe.
2. Alkaline Hydrolysis
-
Protocol:
-
Follow the same initial steps as for acidic hydrolysis.
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw and neutralize aliquots with 0.1 M HCl at the specified time points.
-
Analyze by HPLC.
-
-
Rationale: Ester and amide functionalities, if present as degradation products, are highly susceptible to base-catalyzed hydrolysis. The core structure of this compound may also exhibit lability under alkaline conditions.
3. Oxidative Degradation
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation at various time intervals.
-
Analyze by HPLC.
-
-
Rationale: The imidazole ring and other electron-rich centers in the molecule could be susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
4. Thermal Degradation
-
Protocol:
-
Place a known quantity of solid this compound in a controlled temperature oven at 80°C.
-
Withdraw samples at specified time points.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
-
Rationale: This study assesses the solid-state stability of the impurity and its susceptibility to degradation at elevated temperatures, which may be encountered during storage or processing.
5. Photolytic Degradation
-
Protocol:
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
Rationale: This study evaluates the potential for photodegradation, which is a critical stability parameter for any pharmaceutical substance.
Development and Validation of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method is essential to accurately quantify the decrease in this compound and the formation of its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) and mass spectrometric (MS) detection is the method of choice.[4][5][11]
Proposed HPLC Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like olmesartan and its impurities.[11] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape and resolution for acidic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient Elution | A time-programmed gradient from a higher aqueous composition to a higher organic composition. | To ensure the elution of both the parent impurity and any potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | PDA at 225 nm and/or MS detection | PDA allows for peak purity analysis, while MS provides structural information on the degradants.[4] |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated through the analysis of stressed samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Characterization of Degradation Products
A crucial outcome of the forced degradation studies is the identification and characterization of any significant degradation products. This is typically achieved using hyphenated techniques.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | CAS No- 1227626-45-0 [chemicea.com]
- 4. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 7. biosynth.com [biosynth.com]
- 8. This compound - CAS - 1227626-45-0 | Axios Research [axios-research.com]
- 9. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. foundryjournal.net [foundryjournal.net]
A Comprehensive Technical Guide to the Solubility of Olmesartan Methyl Ketone
Preamble: Navigating the Nuances of Solubility in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, an intimate understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Among these properties, solubility stands as a cornerstone, influencing everything from formulation development and bioavailability to the accuracy of analytical methods. This guide provides an in-depth exploration of the solubility of Olmesartan Methyl Ketone, a known impurity of the widely prescribed antihypertensive agent, Olmesartan Medoxomil.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the rationale behind solvent selection and providing detailed methodologies for solubility determination. Our objective is to equip the reader with both the foundational knowledge and the practical tools necessary to confidently work with this compound and similar pharmaceutical compounds.
Olmesartan and its Impurities: A Brief Overview
Olmesartan medoxomil is a prodrug that is hydrolyzed to its active form, olmesartan, in the body.[1] The synthesis and degradation of olmesartan medoxomil can result in the formation of various process-related impurities and degradation products.[2] this compound is one such impurity, and its presence in the final drug product must be carefully monitored and controlled to ensure safety and efficacy.
The effective analysis of these impurities, often by High-Performance Liquid Chromatography (HPLC), necessitates their dissolution in an appropriate solvent. This is where the study of solubility becomes critically important. An ideal solvent will fully dissolve the analyte without causing degradation, and be compatible with the analytical instrumentation.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its physicochemical characteristics. While experimentally determined data for this compound is not extensively published, we can utilize predicted values and draw comparisons with the parent compound, Olmesartan Medoxomil, to inform our solvent selection process.
| Property | Predicted/Known Value | Significance for Solubility | Source |
| Molecular Formula | C₂₅H₂₈N₆O₂ | Provides the elemental composition. | [3] |
| Molecular Weight | 444.53 g/mol | Influences the mass-to-volume relationship in solutions. | [3] |
| pKa (Predicted) | 4.15 ± 0.10 | The acidic nature of the tetrazole group suggests that solubility will be pH-dependent, with increased solubility in basic conditions. | [4] |
| Boiling Point (Predicted) | 706.3 ± 70.0 °C | Indicates strong intermolecular forces, suggesting that more polar solvents may be required for dissolution. | [4] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | A general physical property. | [4] |
Solubility Profile of this compound
Direct quantitative solubility data for this compound is sparse in publicly available literature. However, qualitative information from suppliers and extensive data on the parent drug and related impurities provide a strong basis for solvent selection.
Qualitative Solubility:
Inferences from Analytical Methodologies:
Numerous HPLC methods developed for the analysis of Olmesartan and its impurities utilize methanol and acetonitrile as components of the mobile phase and as diluents for sample preparation.[5] This repeated use strongly indicates that these solvents are effective in dissolving this compound and other related substances.
Comparative Solubility of Olmesartan Medoxomil:
To provide further context, the solubility of the parent drug, Olmesartan Medoxomil, has been reported as follows:
| Solvent | Solubility | Source |
| Ethanol | ~0.2 mg/mL | [6] |
| DMSO | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Aqueous Buffers | Sparingly soluble | [6] |
Given the structural similarities, it is reasonable to hypothesize that this compound will exhibit a preference for polar aprotic and polar protic solvents.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of definitive quantitative data, the following detailed protocol is provided for the experimental determination of this compound solubility. This method is based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound reference standard
-
Selected solvents (e.g., Methanol, Acetonitrile, Ethanol, DMSO, DMF, Water, Acetone) of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Syringe filters (e.g., 0.45 µm PTFE)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant agitation speed within a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.
-
Visualizing Experimental and Logical Workflows
To further elucidate the processes described, the following diagrams are provided.
Caption: Rationale for selecting candidate solvents.
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1227626-45-0 [amp.chemicalbook.com]
- 5. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Olmesartan Methyl Ketone
Abstract
This application note presents a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Olmesartan Methyl Ketone, a potential process-related impurity and degradation product of Olmesartan Medoxomil.[1][2][3] The method is developed for use in quality control laboratories for the analysis of bulk drug substances and finished pharmaceutical products. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile. The detection was carried out at 250 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.
Introduction
Olmesartan medoxomil is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[4] The manufacturing process of Olmesartan Medoxomil and its stability under various environmental conditions can lead to the formation of several impurities.[1][5] The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product.[1] Therefore, it is crucial to have reliable analytical methods to detect and quantify these impurities.
This compound (Figure 1) is a known related substance of Olmesartan.[2][3][6][7] Its quantification is essential for ensuring the quality and purity of Olmesartan Medoxomil. This application note provides a detailed protocol for a stability-indicating HPLC method specifically developed and validated for the quantification of this compound.

Experimental
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Method Development: The selected C18 column provides excellent resolution and peak shape for both Olmesartan and its impurities. The gradient elution with a phosphate buffer and acetonitrile allows for the effective separation of the more polar this compound from the active pharmaceutical ingredient (API) and other potential impurities. A detection wavelength of 250 nm was chosen as it provides good sensitivity for both Olmesartan Medoxomil and this compound.[8]
Preparation of Solutions
Standard Stock Solution (this compound): Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a stock solution of 100 µg/mL.
Standard Solution (for Linearity and Accuracy): Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to obtain concentrations ranging from 0.1 µg/mL to 5 µg/mL.
Sample Solution (Olmesartan Medoxomil): Accurately weigh and transfer about 25 mg of Olmesartan Medoxomil sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution having a nominal concentration of 1000 µg/mL.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity (Forced Degradation)
Forced degradation studies were performed on Olmesartan Medoxomil to demonstrate the stability-indicating nature of the method. The API was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[9][10][11][12]
-
Acid Degradation: 1 mL of 1N HCl was added to 1 mL of the sample stock solution and kept at 60°C for 2 hours. The solution was then neutralized with 1N NaOH.
-
Base Degradation: 1 mL of 0.1N NaOH was added to 1 mL of the sample stock solution and kept at 60°C for 1 hour. The solution was then neutralized with 0.1N HCl.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of the sample stock solution and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours.
The stressed samples were then diluted with the diluent to the target concentration and analyzed. The chromatograms showed that the this compound peak was well-resolved from the main Olmesartan peak and other degradation products, confirming the specificity of the method.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from the LOQ to 200% of the target concentration (0.1 µg/mL to 5 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy (% Recovery)
The accuracy of the method was determined by spiking a known amount of this compound standard into the Olmesartan Medoxomil sample solution at three different concentration levels (50%, 100%, and 150% of the target concentration). Each concentration was prepared in triplicate.
Table 3: Accuracy Data
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 150% | 98.0 - 102.0 | ≤ 2.0 |
Precision
Repeatability (Intra-day Precision): The repeatability of the method was assessed by analyzing six replicate injections of the standard solution containing 1 µg/mL of this compound on the same day.
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on two different days by two different analysts using two different HPLC systems.
Table 4: Precision Data
| Parameter | Acceptance Criteria (% RSD) |
| Repeatability | ≤ 2.0 |
| Intermediate Precision | ≤ 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)
Where:
-
σ = the standard deviation of the response
-
S = the slope of the calibration curve
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | ~ 0.03 |
| LOQ | ~ 0.1 |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters, including resolution, tailing factor, and theoretical plates, were monitored. The method was found to be robust as minor changes in the experimental conditions did not significantly affect the results.
Workflow and Diagrams
Experimental Workflow
Caption: Overall workflow for the HPLC quantification of this compound.
Method Validation Logic
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Conclusion
A simple, sensitive, and specific RP-HPLC method for the quantification of this compound has been developed and validated. The method is suitable for the routine quality control analysis of Olmesartan Medoxomil in bulk drug and pharmaceutical formulations. The validation results confirm that the method is accurate, precise, and robust, making it a reliable tool for impurity profiling.
References
-
G. Venkanna, G. Madhusudhan, K. Mukkanti, A. Sankar, Y. Sampath Kumar, and G. Venakata Narayana. (2013). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Journal of Chemistry. [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. [Link]
-
Tentu Nageswara Rao, A. Vijayalakshmi, Karri Apparao, N. Krishnarao. (2017). A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC. ProQuest. [Link]
-
J. Lowell, et al. (2015). Stability of Olmesartan Medoxomil Extemporaneous Suspensions. International Journal of Pharmaceutical Compounding. [Link]
-
ResearchGate. (n.d.). Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form. [Link]
-
Semantic Scholar. (n.d.). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. [Link]
-
Pharmaffiliates. (n.d.). Olmesartan Medoxomil-impurities. [Link]
-
A. Srinivas and Y. Sneha. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (n.d.). RESULTS OF FORCE DEGRADATION STUDIES OF OLMESARTAN API. [Link]
-
National Center for Biotechnology Information. (n.d.). Olmesartan. PubChem Compound Database. [Link]
-
United States Pharmacopeial Convention. (2012). Olmesartan Medoxomil. USP-NF. [Link]
-
SynThink Research Chemicals. (n.d.). Olmesartan Medoxomil EP Impurities. [Link]
-
United States Pharmacopeial Convention. (2019). Olmesartan Medoxomil Tablets. USP-NF. [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Analysis. (2023). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. [Link]
-
Axios Research. (n.d.). This compound. [Link]
-
SynThink Research Chemicals. (n.d.). This compound. [Link]
-
Der Pharma Chemica. (2011). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2017). Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Olmesartan and Cilnidipine in Bulk and Pharmaceutical Dosage Form. [Link]
-
Scribd. (n.d.). New RP-HPLC Method For The Determination of Olmesartan Medoxomil in Tablet Dosage Form. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biosynth.com [biosynth.com]
- 3. This compound | CAS No- 1227626-45-0 [chemicea.com]
- 4. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - CAS - 1227626-45-0 | Axios Research [axios-research.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsr.com [ijpsr.com]
Advanced UPLC Analysis of Olmesartan Medoxomil and Its Impurities: A Comprehensive Application Guide
Introduction: The Imperative for Stringent Impurity Profiling of Olmesartan Medoxomil
Olmesartan medoxomil is a potent and widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension.[1][2] As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, Olmesartan acid.[3] The manufacturing process of Olmesartan medoxomil, along with its inherent chemical stability, can lead to the formation of various process-related and degradation impurities.[4][5] Regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[4][6]
This comprehensive application note provides a detailed protocol for the separation and quantification of Olmesartan medoxomil and its known impurities using Ultra-Performance Liquid Chromatography (UPLC). The superior resolution, speed, and sensitivity of UPLC technology make it an ideal platform for the rigorous analysis required in a pharmaceutical quality control environment. We will delve into the rationale behind the method development, provide a step-by-step protocol for analysis, and discuss the characterization of key impurities. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and reliable method for Olmesartan impurity profiling.
Understanding the Impurities: A Structural Overview
A thorough understanding of the potential impurities is paramount for developing a specific and stability-indicating analytical method. The impurities of Olmesartan medoxomil can be broadly categorized into process-related impurities, which arise during synthesis, and degradation products, which form upon exposure to stress conditions such as acid, base, oxidation, and light.
Table 1: Key Impurities of Olmesartan Medoxomil
| Impurity Name/Identifier | Structure | Type |
| Olmesartan Medoxomil | ![]() | Active Pharmaceutical Ingredient |
| Olmesartan Acid (EP Impurity A) [7][8] | ![]() | Degradation/Metabolite |
| Dehydro Olmesartan Medoxomil (EP Impurity C) [9][10][11] | ![]() | Process/Degradation |
| Olmesartan Lactone (USP RC A) [6][7] | ![]() | Process |
| Olmesartan Ethyl Ester [12] | ![]() | Process |
UPLC Method Development: A Rationale-Driven Approach
The development of a robust UPLC method for impurity profiling requires a systematic approach, considering the physicochemical properties of the analyte and its impurities.
Column Selection: The Heart of the Separation
A reversed-phase C18 column is the stationary phase of choice for the analysis of Olmesartan and its impurities due to the non-polar nature of the parent molecule. The use of sub-2 µm particle size columns, characteristic of UPLC, provides significantly higher efficiency and resolution compared to traditional HPLC, enabling the separation of closely eluting impurities. A column with a length of 100 mm and an internal diameter of 2.1 mm offers a good balance between resolution and analysis time.
Mobile Phase Optimization: Fine-Tuning Selectivity
A gradient elution is necessary to achieve optimal separation of the polar degradation products and the non-polar parent drug within a reasonable timeframe.
-
Aqueous Phase (Mobile Phase A): An acidic buffer, such as 0.1% orthophosphoric acid in water, is employed to control the ionization of the acidic and basic functional groups present in Olmesartan and its impurities. This ensures sharp, symmetrical peak shapes and reproducible retention times. A pH of around 2.5-3.5 is generally found to be optimal.
-
Organic Phase (Mobile Phase B): Acetonitrile is a common choice for the organic modifier due to its low viscosity and UV transparency. Its elution strength allows for the effective elution of the more hydrophobic compounds.
Gradient Elution: Achieving Comprehensive Separation
A well-designed gradient program is critical for resolving all potential impurities. A typical gradient starts with a higher proportion of the aqueous phase to retain and separate the more polar impurities, followed by a gradual increase in the organic phase to elute Olmesartan and other non-polar impurities. A shallow gradient is often employed to maximize the resolution between closely related structures.
Detection: Ensuring Sensitivity and Specificity
A photodiode array (PDA) detector is recommended for the analysis of Olmesartan and its impurities. This allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment. The primary wavelength for quantification is typically set around 250 nm, where Olmesartan and its key impurities exhibit significant absorbance.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a validated UPLC method for the analysis of Olmesartan medoxomil and its impurities.
Materials and Reagents
-
Olmesartan Medoxomil Reference Standard and Impurity Reference Standards
-
Acetonitrile (UPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (UPLC grade)
-
Volumetric flasks and pipettes
-
UPLC vials
-
0.22 µm syringe filters
Instrumentation
-
UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Empower™ or similar chromatography data software.
Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 80% A, 20% B10 min: 20% A, 80% B12 min: 20% A, 80% B12.1 min: 80% A, 20% B15 min: 80% A, 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | PDA at 250 nm |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Stock Solution (Olmesartan Medoxomil): Accurately weigh and dissolve an appropriate amount of Olmesartan Medoxomil reference standard in a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known Olmesartan impurities in the diluent at a concentration of approximately 10 µg/mL for each impurity.
-
Spiked Sample Solution: Spike the Standard Stock Solution with the Impurity Stock Solution to achieve a final concentration of approximately 1 µg/mL for each impurity.
-
Test Sample Solution (for Drug Product): Accurately weigh and transfer a quantity of powdered tablets equivalent to 20 mg of Olmesartan medoxomil into a 20 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter a portion of the solution through a 0.22 µm syringe filter into a UPLC vial.
Forced Degradation Studies: Establishing Stability-Indicating Power
To validate the method as "stability-indicating," forced degradation studies are performed on the Olmesartan medoxomil drug substance. This involves subjecting the drug to various stress conditions to generate potential degradation products and demonstrating that these degradants are well-resolved from the main peak and from each other.
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve Olmesartan medoxomil in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve Olmesartan medoxomil in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Treat a solution of Olmesartan medoxomil with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve the stressed sample in the diluent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve the stressed sample in the diluent for analysis.
Analyze the stressed samples using the UPLC method described above. The method is considered stability-indicating if all degradation products are adequately resolved from the Olmesartan medoxomil peak.
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject a system suitability solution (e.g., the spiked sample solution) to verify the performance of the chromatographic system. Key parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0 for the Olmesartan peak.
-
Theoretical Plates: Should be ≥ 2000 for the Olmesartan peak.
-
Resolution: The resolution between Olmesartan and the closest eluting impurity should be ≥ 1.5.
-
-
Quantification: The amount of each impurity in the test sample is calculated by comparing its peak area to the peak area of the corresponding reference standard in the spiked sample solution.
Workflow and Logic Diagram
Caption: Workflow for UPLC analysis of Olmesartan impurities.
Conclusion: Ensuring Pharmaceutical Quality through Advanced Analytics
The UPLC method detailed in this application note provides a robust and reliable approach for the impurity profiling of Olmesartan medoxomil. By leveraging the power of UPLC technology, pharmaceutical scientists can achieve the high levels of sensitivity, resolution, and speed required to meet stringent regulatory standards. The systematic approach to method development, coupled with thorough validation through forced degradation studies, ensures the integrity of the analytical data and, ultimately, the quality and safety of the final drug product. This guide serves as a comprehensive resource for laboratories involved in the quality control and development of Olmesartan-based pharmaceuticals.
References
-
PubChem. (n.d.). Dehydro Olmesartan. Retrieved from [Link]
-
PubChem. (n.d.). Olmesartan-d6 Acid. Retrieved from [Link]
-
gsrs. (n.d.). DEHYDRO OLMESARTAN. Retrieved from [Link]
-
SynZeal. (n.d.). Olmesartan Medoxomil EP Impurity C. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of olmesartan medoxomil and its free carboxylic acid form olmesartan. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Olmesartan Medoxomil-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Olmesartan Medoxomil-impurities. Retrieved from [Link]
-
Allmpus. (n.d.). Olmesartan Impurities and Related Compounds Manufacturer. Retrieved from [Link]
-
Pharmace Research Laboratory. (n.d.). Olmesartan Medoxomil EP Impurity C. Retrieved from [Link]
-
SynZeal. (n.d.). Olmesartan Medoxomil EP Impurity A. Retrieved from [Link]
-
PubChem. (n.d.). Olmesartan Medoxomil. Retrieved from [Link]
-
PubChem. (n.d.). Olmesartan. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of olmesartan medoxomil, olmesartan and olmesartan methyl ether. Retrieved from [Link]
-
SynZeal. (n.d.). Olmesartan Impurities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug#. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of (a) olmesartan medoxomil (OLM) and, (b) hydrochlorothiazide (HCT). Retrieved from [Link]
Sources
- 1. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. allmpus.com [allmpus.com]
- 8. Olmesartan Medoxomil EP Impurity A | 144689-24-7 | SynZeal [synzeal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Olmesartan Medoxomil EP Impurity C | 879562-26-2 | SynZeal [synzeal.com]
- 11. pharmaceresearch.com [pharmaceresearch.com]
- 12. Olmesartan Impurities | SynZeal [synzeal.com]
Application Note: Profiling of Olmesartan Methyl Ketone Impurity in Olmesartan Medoxomil
Introduction
Olmesartan medoxomil is a potent angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2][3] As with all active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product.[2][3] Regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the identification, quantification, and control of impurities in new drug substances and products.[2][3][4]
This application note provides a comprehensive guide for the profiling of a specific process-related impurity, Olmesartan Methyl Ketone, in Olmesartan Medoxomil. This document outlines the potential formation pathways of this impurity, a detailed protocol for its detection and quantification using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and the requisite validation procedures as stipulated by ICH guidelines. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Olmesartan Medoxomil.
The Importance of Impurity Profiling
Impurity profiling is a critical component of drug development and manufacturing.[2] Impurities can arise from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interactions with excipients within the formulation.[2][4] The presence of these impurities, even in minute quantities, can potentially impact the safety and efficacy of the pharmaceutical product.[3] Therefore, robust analytical methods are required to detect and quantify these impurities to ensure they are within the acceptable limits defined by regulatory authorities.[3][4]
According to ICH Q3A(R2) and Q3B(R2) guidelines, impurities are classified as organic, inorganic, or residual solvents.[4] The guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4] For instance, the identification threshold, the level above which an impurity must be structurally identified, generally starts at 0.05%.[4]
This compound: Formation and Characterization
This compound is a known process-related impurity of Olmesartan Medoxomil.[5] Understanding its formation is crucial for controlling its presence in the final drug substance.
Potential Formation Pathway
The formation of this compound is often associated with specific steps in the synthesis of Olmesartan Medoxomil. One of the key reactions in the synthesis involves a Grignard reaction to form a gem-dimethyl alcohol group.[6] Incomplete reaction or side reactions during this step can lead to the formation of the ketone impurity.
Below is a conceptual diagram illustrating a plausible formation pathway for the this compound impurity.
Caption: Formation of this compound Impurity.
Experimental Protocol: HPLC Method for Impurity Profiling
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most suitable technique for the separation and quantification of Olmesartan Medoxomil and its impurities.[7] The following protocol has been developed to provide robust and reliable results.
Materials and Reagents
-
Olmesartan Medoxomil Reference Standard
-
This compound Impurity Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Dihydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Triethylamine (AR Grade)
-
Water (HPLC Grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18 (150 x 4.6mm, 5µm) or equivalent[8] |
| Mobile Phase A | Buffer: Acetonitrile (95:5 v/v). Buffer: 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, pH adjusted to 4.0 with orthophosphoric acid.[8] |
| Mobile Phase B | Acetonitrile: Buffer (90:10 v/v).[9] |
| Gradient Program | A time-based gradient program should be optimized to ensure separation of all impurities. A typical program might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more retained components. |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 225 nm[8] |
| Injection Volume | 10 µL |
| Diluent | Water: Acetonitrile (40:60 v/v)[9] |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Olmesartan Medoxomil and this compound reference standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Olmesartan Medoxomil drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with a known amount of the this compound impurity standard to assess accuracy and specificity.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[11]
Stress Conditions
As per ICH guidelines, typical stress conditions for Olmesartan Medoxomil include:[7]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at 60°C for a specified duration (e.g., 4 hours).[7]
-
Base Hydrolysis: 0.01 M to 1 M NaOH at 60°C for a specified duration (e.g., 4 hours).[7][10]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[7]
-
Thermal Degradation: Heating the solid drug at 60°C or higher for an extended period (e.g., 10 days).[7]
-
Photolytic Degradation: Exposing the drug substance to UV and fluorescent light as per ICH Q1B guidelines.[7]
After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis.[7] The method is considered stability-indicating if the degradation products are well-resolved from the main drug peak and any known impurities.
Caption: Forced Degradation Study Workflow.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13] The key validation parameters are outlined below.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[12][14] | The peaks for Olmesartan Medoxomil and this compound should be well-resolved from each other and from any degradation products or other impurities. Peak purity analysis should confirm the homogeneity of the analyte peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear relationship between concentration and peak area should be established over a specified range (e.g., from the limit of quantitation to 150% of the specification limit for the impurity). The correlation coefficient (r²) should be >0.99.[9] |
| Accuracy | The closeness of the test results to the true value. | The recovery of the impurity from a spiked sample matrix should be within a predefined range (e.g., 90-110%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits (e.g., <5% for impurities). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1.[15] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The method should demonstrate reliability with minor changes in parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Conclusion
This application note provides a comprehensive framework for the profiling of the this compound impurity in Olmesartan Medoxomil. The detailed HPLC method, coupled with rigorous forced degradation studies and full validation in accordance with ICH guidelines, ensures the generation of accurate and reliable data. Adherence to these protocols will enable researchers and drug development professionals to effectively monitor and control this critical impurity, thereby ensuring the quality, safety, and regulatory compliance of Olmesartan Medoxomil products.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Retrieved from [Link]
-
Kappe, C. O., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 21957-21975. [Link]
-
Johnson, C. E., et al. (2016). Stability of Olmesartan Medoxomil Extemporaneous Suspensions. The Canadian Journal of Hospital Pharmacy, 69(3), 216-220. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
- Patel, D. B., et al. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis, 5(1), 1-8.
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
TSI Journals. (n.d.). Identification and characterization of impurity in olmesartan. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Semantic Scholar. (2022). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of OLME exposed to different degradation pathways. Retrieved from [Link]
-
ResearchGate. (2014). Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form. Retrieved from [Link]
-
Semantic Scholar. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug#. Retrieved from [Link]
- Srinivas, A., & Sneha, Y. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research, 5(7), 2848-2855.
-
ACS Publications. (2021). Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil: A Derivative via Michael-Type Addition between Tetrazole and Mesityl Oxide In Situ Generated from Acetone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Scribd. (n.d.). Impurity Guidelines for Pharma Experts. Retrieved from [Link]
-
ProQuest. (2010). RP-HPLC-DAD method for determination of olmesartan medoxomil in bulk and tablets exposed to forced conditions. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Retrieved from [Link]
-
TSI Journals. (n.d.). identification-and-characterization-of-impurity-in-olmesartan-medoxomil-bulk-drug.pdf. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Olmesartan Medoxomil-impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SlideShare. (n.d.). ICH Q3 Guidelines - Impurities (Q3A - Q3E). Retrieved from [Link]
-
ResearchGate. (n.d.). Percent degradation of olmesartan medoxomil and retention time of degradation products. Retrieved from [Link]
-
R Discovery. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Retrieved from [Link]
-
SynZeal. (n.d.). Olmesartan Impurities. Retrieved from [Link]
- Google Patents. (2006). US20060149078A1 - Olmesartan medoxomil with reduced levels of impurities.
-
ResearchGate. (2014). Research Article Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Olmesartan Impurities | SynZeal [synzeal.com]
- 6. tsijournals.com [tsijournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ajpaonline.com [ajpaonline.com]
- 11. ijpsr.com [ijpsr.com]
- 12. database.ich.org [database.ich.org]
- 13. jordilabs.com [jordilabs.com]
- 14. fda.gov [fda.gov]
- 15. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
Forced Degradation Studies of Olmesartan Medoxomil: A Protocol for Establishing Stability and Investigating Degradation Pathways
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, technically detailed guide for conducting forced degradation studies on Olmesartan Medoxomil, an angiotensin II receptor blocker. The protocols herein are designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B, to investigate the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[1][2][3] We present detailed, step-by-step protocols for subjecting Olmesartan to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. The primary focus is on establishing a systematic approach to identify and characterize degradation products, such as the principal degradant, Olmesartan acid, which results from the hydrolysis of the medoxomil ester.[4][5] While this guide provides a framework for identifying all potential impurities, it is noted that the formation of a methyl ketone is not a commonly reported degradation pathway for Olmesartan under standard stress conditions. The included protocols and analytical methods are designed to be robust and self-validating, serving as a critical tool for researchers, quality control analysts, and drug development professionals in the pharmaceutical industry.
Introduction and Scientific Background
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory agencies worldwide.[2][6] These studies involve intentionally subjecting a drug substance to conditions more severe than accelerated stability testing to identify the likely degradation products and establish degradation pathways.[6] The resulting data are indispensable for developing and validating stability-indicating analytical methods, which are required to prove that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.
Olmesartan Medoxomil is a prodrug that is hydrolyzed in vivo to its pharmacologically active metabolite, Olmesartan acid.[7] Its chemical structure, containing an ester linkage, makes it particularly susceptible to hydrolysis.[4] Literature indicates that Olmesartan Medoxomil is prone to significant degradation under acidic, basic, and oxidative conditions, while showing relative stability under thermal and photolytic stress.[4][8][9]
The objective of this guide is to provide a scientifically grounded and practical protocol to:
-
Systematically perform forced degradation of Olmesartan Medoxomil under five distinct ICH-recommended stress conditions.
-
Outline a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Olmesartan and its degradation products.
-
Provide a framework for the characterization of any observed degradants.
Materials and Analytical Instrumentation
2.1 Reagents and Chemicals
-
Olmesartan Medoxomil Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile, HPLC Grade
-
Methanol, HPLC Grade
-
Potassium Dihydrogen Orthophosphate, AR Grade
-
Orthophosphoric Acid, AR Grade
-
Purified Water, HPLC Grade
2.2 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Analytical Balance
-
pH Meter
-
Hot Air Oven
-
Photostability Chamber (compliant with ICH Q1B guidelines)
-
Water Bath
-
Class A Volumetric Glassware
-
Syringe Filters (0.45 µm)
Experimental Protocols: Forced Degradation of Olmesartan
The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[1] This level is sufficient to generate and detect primary degradation products without causing such extensive degradation that secondary and tertiary products complicate the analysis. The following protocols are starting points and may require optimization based on the purity of the API and the specific laboratory conditions.
3.1 Preparation of Stock Solution Prepare a stock solution of Olmesartan Medoxomil at a concentration of 1 mg/mL in methanol. This stock solution will be used for all subsequent stress studies.
3.2 Hydrolytic Degradation
-
Acid Hydrolysis:
-
Transfer 5 mL of the Olmesartan stock solution into a 50 mL round-bottom flask.
-
Add 5 mL of 1.0 N HCl.
-
Reflux the solution in a water bath set to 60°C for 4-6 hours.[4][10]
-
After the incubation period, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent volume and concentration of 1.0 N NaOH. The causality here is critical: neutralization stops the acid-catalyzed degradation and protects the HPLC column from extreme pH.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer 5 mL of the Olmesartan stock solution into a 50 mL round-bottom flask.
-
Add 5 mL of 0.1 N NaOH. Olmesartan is known to be highly susceptible to base hydrolysis, hence a lower concentration of base and shorter duration are often sufficient.[11]
-
Reflux the solution in a water bath at 60°C for 1-2 hours.[10][12]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
3.3 Oxidative Degradation
-
Transfer 5 mL of the Olmesartan stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 30% Hydrogen Peroxide (H₂O₂).[4]
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
After the exposure period, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis. No quenching or neutralization is typically required, but dilution is necessary to bring the concentration into the analytical range.
3.4 Thermal Degradation
-
Accurately weigh approximately 25 mg of solid Olmesartan Medoxomil powder into a shallow glass petri dish.
-
Place the dish in a hot air oven maintained at 105°C for 24 hours.[10][13] This tests the stability of the drug substance in the solid state, which is crucial for understanding appropriate storage conditions.
-
After exposure, allow the powder to cool to room temperature.
-
Dissolve a known amount of the stressed powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL for HPLC analysis.
3.5 Photolytic Degradation
-
Spread a thin layer of solid Olmesartan Medoxomil powder in a shallow quartz petri dish.
-
Prepare a parallel sample in a petri dish wrapped in aluminum foil to serve as a dark control.
-
Expose the samples in a photostability chamber according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][6]
-
Following the exposure, dissolve a known quantity of both the exposed sample and the dark control in the mobile phase to a final concentration of 100 µg/mL for analysis. Comparing the two chromatograms is a self-validating step to ensure that any observed degradation is due to light exposure and not thermal effects within the chamber.
Figure 1: General workflow for the forced degradation of Olmesartan Medoxomil.
Stability-Indicating Analytical Method
A robust, stability-indicating method is one that can resolve the peak of the active ingredient from all potential degradation products. The following HPLC method is a well-established starting point for the analysis of Olmesartan.[10][12][14]
| Parameter | Recommended Condition |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of approx. 50:50 v/v (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 257 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Diluent | Mobile Phase |
Method validation should be performed as per ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the Olmesartan peak is pure in all stressed samples, often using a PDA detector to assess peak purity.
Expected Results and Discussion
Based on published literature, a summary of expected degradation for Olmesartan Medoxomil is presented below. The primary degradation product observed is typically Olmesartan acid, formed via the hydrolysis of the medoxomil ester group.[4][5]
| Stress Condition | Parameters | Expected Degradation | Major Degradation Products |
| Acid Hydrolysis | 1.0 N HCl @ 60°C, 4-6 hr | Significant | Olmesartan Acid and other minor impurities[9] |
| Base Hydrolysis | 0.1 N NaOH @ 60°C, 1-2 hr | Very Significant | Olmesartan Acid and other minor impurities[12] |
| Oxidative | 30% H₂O₂ @ RT, 24 hr | Significant | Various oxidation products[8][9] |
| Thermal | Solid state @ 105°C, 24 hr | Minimal to None | Negligible degradation expected[4][8] |
| Photolytic | Solid state, ICH Q1B conditions | Minimal to None | Negligible degradation expected[4][9] |
On the Formation of a Methyl Ketone: The protocols described are designed to facilitate the identification of any and all degradation products. While the primary degradant is the well-characterized Olmesartan acid, other minor impurities may be formed. However, based on extensive literature review, the specific formation of a methyl ketone as a degradation product of Olmesartan Medoxomil under standard hydrolytic, oxidative, thermal, or photolytic stress is not a commonly reported or established pathway. Should an unknown peak be observed, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required for definitive structural elucidation.[4][12]
Figure 2: The primary hydrolytic degradation pathway of Olmesartan Medoxomil to Olmesartan Acid.
Conclusion
This application note provides a robust and scientifically sound framework for conducting forced degradation studies on Olmesartan Medoxomil. By following these detailed protocols, researchers can effectively probe the intrinsic stability of the molecule, generate and identify key degradation products, and develop a validated, stability-indicating HPLC method. The presented workflow adheres to ICH guidelines and emphasizes the causality behind critical experimental steps, ensuring the generation of reliable and defensible data essential for regulatory submissions and the development of safe and effective pharmaceutical products.
References
- Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho.
- Chaitanya Prasad, M. K., Vidyasagar, G., Sambasiva Rao, K. R. S., & Ramanjeneyulu, S. (2011). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica, 3(4), 346-352.
- Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. (2015). Asian Journal of Pharmaceutical Analysis, 5(1), 1-8.
- RESULTS OF FORCE DEGRADATION STUDIES OF OLMESARTAN API. (n.d.).
- Alsante, K. M., Hata, T., & Lohr, L. (2016).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Method Development, Validation And Stability Indicating Studies Of Olmesartan Medoxomil In Bulk And Pharmaceutical Dosage Form By UV-Spectroscopy. (n.d.). International Journal of Pharmacy and Technology.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021).
- Identification of olmesartan medoxomil degradation products in stability studies. (n.d.). Benchchem.
- Srinivas, A., & Y, M. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research, 5(5), 1930-1936.
- Murali, P., Kumar Chaitanya, P. S., Pavani, C., Reddy, G. R., & Ramalingam, R. (2014). Development and validation of a stability-indicating RP-HPLC method for the simultaneous quantification of Olmesartan Medoxomil and Chlorthalidone in solid dosage form. Der Pharmacia Lettre, 6(6), 148-157.
- Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indic
- Stability of Olmesartan Medoxomil Extemporaneous Suspensions. (2018). International Journal of Pharmaceutical Compounding.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
- A Comprehensive Guide to the Validation of Analytical Methods for Dehydro Olmesartan. (n.d.). Benchchem.
- Moussa, B. A., & Youssef, N. F. (2010). Acid-alkali degradation study on olmesartan medoxomil and development of validated stability-indicating chromatographic methods. Journal of the Chilean Chemical Society, 55(2), 199-202.
- Chromatogram of olmesartan medoxomil degraded under alkaline conditions. (n.d.).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 9. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. ajpaonline.com [ajpaonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Olmesartan and its Impurities
Abstract
This comprehensive technical guide provides detailed methodologies for the separation and quantification of Olmesartan medoxomil and its associated impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). As an angiotensin II receptor antagonist, Olmesartan's purity is critical to its therapeutic efficacy and safety. This document outlines two robust, stability-indicating reverse-phase chromatographic methods designed for researchers, quality control analysts, and drug development professionals. The protocols are grounded in established scientific principles and validated against International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for routine analysis and stability studies.
Introduction: The Imperative of Impurity Profiling for Olmesartan
Olmesartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, Olmesartan, upon absorption.[1] It is widely prescribed for the treatment of hypertension.[2] The manufacturing process of Olmesartan medoxomil, along with its inherent chemical structure, can lead to the formation of various process-related impurities and degradation products.[2][3] Regulatory bodies worldwide, guided by standards such as the ICH Q3A/B guidelines, mandate stringent control over these impurities. Even minute quantities of certain impurities can impact the drug's safety and efficacy.
Therefore, the development of a validated, stability-indicating analytical method is not merely a procedural step but a cornerstone of drug quality assurance. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any potential impurities, degradants, or excipients.[4] This guide provides the technical framework and practical protocols for achieving this critical analytical objective.
Understanding Olmesartan Impurities
Impurities in Olmesartan can originate from several sources:
-
Process-Related Impurities: Intermediates or by-products from the synthetic route.[2]
-
Degradation Products: Formed when the drug substance is exposed to stress conditions like acid, base, oxidation, light, or heat.[1][5] The primary degradation pathway often involves the hydrolysis of the medoxomil ester to form the active metabolite, Olmesartan acid.[1][6]
A robust analytical method must be able to resolve the main Olmesartan peak from all known and potential unknown impurities. Common impurities that must be monitored are listed in the table below.
Table 1: Common Impurities of Olmesartan Medoxomil
| Impurity Name | Typical Source |
| Olmesartan Acid (Impurity A) | Hydrolytic degradation, active metabolite.[3][7] |
| Dehydro Olmesartan | Process-related, degradation.[3][8] |
| Olmesartan Ethyl Ester | Process-related.[9] |
| Isopropyl Olmesartan | Process-related.[2] |
| Dimedoxomil Olmesartan | Process-related.[2] |
| Impurities B, C, D, E, F, G | Process-related and degradation products.[7] |
Chromatographic Separation Strategies: Rationale and Design
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing Olmesartan and its impurities due to its versatility in separating compounds with varying polarities.[1]
-
Stationary Phase: A C18 (octadecylsilane) column is the most common choice, offering excellent hydrophobic retention and separation for Olmesartan and its related substances.[10][11]
-
Mobile Phase: A combination of an acidic aqueous buffer (e.g., phosphate buffer or diluted orthophosphoric acid) and an organic solvent (typically acetonitrile or methanol) is used.[7][12] The acidic pH (often adjusted to ~2.5-3.0) is crucial to suppress the ionization of acidic and basic functional groups in the analytes, leading to sharp, symmetrical peaks and reproducible retention times.[13][14]
-
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary.[10][12] This is because the impurities of Olmesartan span a wide polarity range; a gradient program ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime.[13]
-
Detection: A Photodiode Array (PDA) or UV detector is used for quantification. Wavelengths between 215 nm and 260 nm are commonly employed, as Olmesartan and its impurities exhibit significant absorbance in this range.[7][11]
The logical workflow for developing and implementing these methods is illustrated below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Olmesartan Impurity 1 | 1219207-91-6 | SynZeal [synzeal.com]
- 10. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmascholars.com [pharmascholars.com]
Method Validation for the Quantification of Olmesartan Methyl Ketone: A Comprehensive Application Note and Protocol
This document provides a detailed application note and protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Olmesartan Methyl Ketone, a potential process-related impurity in Olmesartan Medoxomil drug substance. This guide is intended for researchers, scientists, and drug development professionals to ensure the development of a robust, reliable, and regulatory-compliant analytical method.
Introduction: The Rationale for Method Validation
Olmesartan Medoxomil is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. During its synthesis, various process-related impurities can be generated. One such potential impurity is this compound (also known as Olmesartan Acetyl Analog). Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate the control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[1][2][3]
Therefore, a validated analytical method is crucial for the accurate quantification of this compound. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[2][3] This application note outlines a comprehensive validation strategy based on the principles outlined in ICH Q2(R1) guidelines.[1][2]
Analytical Method Overview
The proposed method utilizes RP-HPLC with UV detection, a technique widely employed for the analysis of Olmesartan and its related substances due to its specificity, sensitivity, and robustness.[4][5]
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound from Olmesartan Medoxomil. These conditions are based on a synthesis of published methods for Olmesartan impurity profiling and may require minor optimization based on the specific column and HPLC system used.[5][6][7]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 257 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Causality behind Experimental Choices:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar Olmesartan and its impurities.
-
Phosphate Buffer: The buffer controls the pH of the mobile phase, which is critical for achieving consistent ionization and retention of the analytes. A pH of 3.0 ensures the carboxylic acid and tetrazole groups are in a single protonation state, leading to sharp, symmetrical peaks.
-
Gradient Elution: A gradient of acetonitrile is necessary to elute both the more polar impurities and the less polar Olmesartan Medoxomil within a reasonable runtime, while achieving adequate resolution between all components.
-
UV Detection at 257 nm: Olmesartan Medoxomil and its related compounds exhibit significant UV absorbance at this wavelength, providing good sensitivity for both the API and its impurities.[8]
Method Validation Protocol
The following sections detail the experimental protocols for validating the analytical method in accordance with ICH Q2(R1) guidelines.[1][2]
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure:
-
Prepare a system suitability solution containing Olmesartan Medoxomil (e.g., 50 µg/mL) and this compound (e.g., 1 µg/mL) in the diluent.
-
Inject the system suitability solution five replicate times.
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor) for the this compound and Olmesartan Medoxomil peaks.
-
Theoretical plates (N) for both peaks.
-
Resolution (Rs) between the this compound and Olmesartan Medoxomil peaks.
-
Relative Standard Deviation (%RSD) of the peak areas for both analytes from the five replicate injections.
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 |
| %RSD of Peak Areas | ≤ 2.0% |
Method Validation Workflow
Caption: Workflow for analytical method validation.
Specificity (Stability-Indicating Nature)
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradation products, and matrix components.
Procedure (Forced Degradation Studies):
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][9][10]
-
Acid Hydrolysis: Treat a solution of Olmesartan Medoxomil (e.g., 1 mg/mL) with 0.1 N HCl at 60°C for 4 hours. Neutralize with 0.1 N NaOH.[4]
-
Base Hydrolysis: Treat a solution of Olmesartan Medoxomil with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl.[4][11]
-
Oxidative Degradation: Treat a solution of Olmesartan Medoxomil with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose solid Olmesartan Medoxomil to 105°C for 24 hours. Dissolve in diluent.
-
Photolytic Degradation: Expose a solution of Olmesartan Medoxomil to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.
Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.
Acceptance Criteria:
-
The method must demonstrate adequate resolution (>2.0) between the this compound peak, the Olmesartan Medoxomil peak, and any degradation product peaks.
-
The peak purity of the this compound and Olmesartan Medoxomil peaks in the presence of degradation products should be evaluated using a photodiode array (PDA) detector and must pass the peak purity test (purity angle < purity threshold).
Linearity
Purpose: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range. For an impurity, this range should typically be from the reporting threshold to 120% of the specification limit. For example, if the specification limit is 0.15%, the range could be 0.05% to 0.18% of the nominal concentration of Olmesartan Medoxomil.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: The y-intercept should not be significantly different from zero.
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by recovery studies.
Procedure:
-
Prepare a sample solution of Olmesartan Medoxomil.
-
Spike the sample solution with known amounts of this compound reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and a placebo (unspiked sample) using the HPLC method.
-
Calculate the percentage recovery of this compound at each concentration level.
Acceptance Criteria:
-
Mean Recovery: 90.0% to 110.0% at each concentration level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
3.5.1. Repeatability (Intra-assay Precision)
Procedure:
-
Prepare six individual samples of Olmesartan Medoxomil spiked with this compound at 100% of the specification limit.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD for the measured concentrations of this compound.
Acceptance Criteria:
-
%RSD: ≤ 5.0%
3.5.2. Intermediate Precision (Inter-assay Ruggedness)
Procedure:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both the repeatability and intermediate precision studies.
Acceptance Criteria:
-
%RSD: ≤ 10.0% for the combined data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Procedure:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)
The standard deviation of the response can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
Acceptance Criteria:
-
The LOQ must be demonstrated to be quantifiable with acceptable precision (%RSD ≤ 10%) and accuracy (recovery of 80-120%).
-
The LOQ should be at or below the reporting threshold for the impurity.
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase pH: ± 0.2 units
-
Mobile Phase Composition: ± 2% absolute in the organic modifier
-
-
For each variation, analyze a system suitability solution and a spiked sample.
-
Evaluate the effect of these changes on the system suitability parameters (resolution, tailing factor) and the quantification of this compound.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
-
The results for the spiked sample should not deviate significantly from the results obtained under the nominal conditions.
Data Presentation and Summary
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and review.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area | %RSD |
| Level 1 | ||
| Level 2 | ||
| Level 3 | ||
| Level 4 | ||
| Level 5 | ||
| Correlation Coefficient (r²) | ||
| Slope | ||
| Y-intercept |
Table 2: Accuracy (Recovery) of this compound
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 50% | ||||
| 100% | ||||
| 150% |
Table 3: Precision Data for this compound
| Precision Type | Sample No. | Measured Concentration (µg/mL) | Mean | %RSD |
| Repeatability | 1-6 | |||
| Intermediate Precision | 1-6 |
Conclusion
This application note provides a comprehensive framework for the validation of an RP-HPLC method for the quantification of this compound in Olmesartan Medoxomil. Adherence to these protocols will ensure the development of a specific, linear, accurate, precise, and robust method that is fit for its intended purpose and compliant with global regulatory expectations. The successful validation of this method is a critical step in ensuring the quality and safety of Olmesartan Medoxomil drug substance.
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
References
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? MDPI. Available from: [Link]
-
Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Semantic Scholar. Available from: [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. Available from: [Link]
-
Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Scientific Research Publishing. Available from: [Link]
-
SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Rasayan Journal of Chemistry. Available from: [Link]
-
Optimization and Validation of Rp - Hplc Stability Indicating Method for Determination of Olmesartan Medoxomil and Its Degraded Product. Gigvvy Science. Available from: [Link]
-
Development and validation of stability-indicating RP-HPLC method for determination of Olmesartan medoxomile in pharmaceutical dosage form and identification, characterization of alkaline degradation impurity of Olmesartan medoxomile drug substance as well as drug product. ResearchGate. Available from: [Link]_
-
Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. R Discovery. Available from: [Link]
-
Development and validation of a stability-indicating RP-HPLC method for the simultaneous quantification of Olmesartan Medoxomil. Scholars Research Library. Available from: [Link]
-
Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Semantic Scholar. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Olmesartan Impurities. SynZeal. Available from: [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG PRODUCTS Q3B(R2). Slideshare. Available from: [Link]
-
Separation of Olmesartan medoxomil on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
ICH Topic Q 3 A (R2) Impurities in new Drug Substances. European Medicines Agency. Available from: [Link]
-
Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method. PubMed. Available from: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available from: [Link]
-
ICH Q3BR Guideline Impurities in New Drug Products. IKEV. Available from: [Link]
-
Olmesartan-impurities. Pharmaffiliates. Available from: [Link]
-
Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. National Institutes of Health. Available from: [Link]
-
Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica. Available from: [Link]
-
This compound. Axios Research. Available from: [Link]
Sources
- 1. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG PRODUCTS Q3B(R2) | PPTX [slideshare.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 7. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
Application Note: Preparation, Handling, and Use of Olmesartan Methyl Ketone Analytical Standard Solutions
Abstract
This document provides a comprehensive protocol for the preparation of high-quality, accurate standard solutions of Olmesartan Methyl Ketone, a known process-related impurity of Olmesartan Medoxomil.[1][2] The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals engaged in the quantitative analysis of Olmesartan and its related substances. Adherence to these protocols is critical for ensuring the accuracy, precision, and reliability of analytical data used in impurity profiling, stability studies, and final product release testing. The guide emphasizes the scientific rationale behind each step, from solvent selection to stability considerations, aligning with principles outlined in international regulatory guidelines.[3][4]
Introduction: The Imperative of Impurity Standardization
In the synthesis of Active Pharmaceutical Ingredients (APIs) like Olmesartan Medoxomil, the formation of impurities is often unavoidable.[1][5] this compound (also known as Olmesartan Acetyl Analog) is a process-related substance that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2][6] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that impurities present above a certain threshold be identified and quantified.[3][7] This necessitates the use of well-characterized reference standards.
The accuracy of any impurity quantification is directly dependent on the quality of the reference standard solution used for instrument calibration.[8] An improperly prepared standard can lead to significant errors in reporting, potentially resulting in the rejection of a compliant batch or the release of a non-compliant one. This application note provides a robust framework for preparing this compound standards, ensuring they are fit for their intended analytical purpose as stipulated by guidelines such as USP General Chapter <1225>.[9][10][11]
Characterization of this compound
Understanding the physicochemical properties of the analyte is the foundation for developing a sound preparation protocol.
| Property | Value | Source |
| Chemical Name | 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone | [6] |
| Synonyms | Olmesartan Acetyl Analog | [6] |
| CAS Number | 1227626-45-0 | [2] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [2] |
| Molecular Weight | 444.53 g/mol (Approx.) | - |
| Appearance | Typically an off-white to white solid | [12] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[12] The parent compound, Olmesartan, is also soluble in DMSO and sparingly soluble in methanol.[13] | - |
Core Principles & Pre-Protocol Considerations
Before proceeding to the bench, it is crucial to understand the causality behind the procedural choices. This foresight ensures the protocol is not just followed, but understood, leading to more reliable outcomes.
Selection of Reference Material
The entire protocol is predicated on the quality of the starting material. Always use a certified reference standard (CRS) or a well-characterized primary standard with a known purity, typically >98%. The Certificate of Analysis (CoA) is a critical document that provides the certified purity, storage conditions, and re-test or expiry date, which must be strictly followed.
Rationale for Solvent Selection
The choice of solvent is the most critical parameter in standard preparation. An ideal solvent must:
-
Completely dissolve the analyte: Based on available data, DMSO and Methanol are suitable solvents for Olmesartan and its impurities.[12] Acetonitrile is a common component in mobile phases for the analysis of Olmesartan and can be used as a diluent.[14]
-
Be non-reactive: The solvent should not react with or cause degradation of the analyte.
-
Be compatible with the analytical technique: The solvent must be compatible with the HPLC mobile phase to ensure good peak shape and avoid baseline disturbances.
For this protocol, Dimethyl Sulfoxide (DMSO) is recommended for the initial stock solution due to its excellent solvating power for this class of compounds.[15] Subsequent dilutions should be made in a solvent that matches the mobile phase composition as closely as possible, such as Acetonitrile/Water , to mitigate poor peak shape due to solvent mismatch effects.
Equipment and Glassware
Precision in standard preparation is non-negotiable.
-
Analytical Balance: A calibrated four or five-place analytical balance is mandatory for accurate weighing.
-
Volumetric Glassware: All volumetric flasks and pipettes must be Class A certified to minimize volume-related errors.[16][17]
-
Ultrasonic Bath: Sonication is essential to ensure the complete and rapid dissolution of the analyte, especially for materials that may be slow to dissolve.
Experimental Protocol: Stock Standard Preparation (1000 µg/mL)
This protocol details the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution of this compound.
Materials and Equipment
| Item | Specification |
| This compound CRS | Purity ≥ 98%, with valid CoA |
| Dimethyl Sulfoxide (DMSO) | HPLC Grade or equivalent |
| Acetonitrile | HPLC Grade or equivalent |
| Purified Water | Type I, 18.2 MΩ·cm |
| Analytical Balance | Calibrated, readable to 0.01 mg |
| Volumetric Flasks | 10 mL, 50 mL, 100 mL (Class A) |
| Volumetric Pipettes | Various sizes as needed (Class A) |
| Syringe Filters | 0.45 µm, PTFE (or other solvent-compatible material) |
| Ultrasonic Bath | - |
| Amber Glass Vials | For storage |
Step-by-Step Procedure
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry weighing vessel. Record the weight precisely.
-
Expert Insight: Tare the balance with the vessel before adding the standard. Use anti-static measures if necessary to ensure a stable reading.[16]
-
-
Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small amount of DMSO to rinse the weighing vessel multiple times, transferring the rinsing into the volumetric flask to ensure no material is lost.[17]
-
Dissolution: Add approximately 7 mL of DMSO to the flask. Swirl gently to wet the powder.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution. The solution should become clear and free of any visible particulates.
-
Expert Insight: Avoid excessive heating in the sonic bath, as it can potentially degrade the analyte.
-
-
Dilution to Volume: Allow the solution to return to ambient temperature. Once equilibrated, carefully add DMSO to the calibration mark. Use a pipette for the final drops to ensure accuracy.[17]
-
Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.[16][17]
-
Calculation of Actual Concentration: Calculate the precise concentration of the stock solution using the following formula, accounting for the purity of the reference standard.
Concentration (µg/mL) = (Weight of Standard (mg) × Purity (%)) / Volume of Flask (mL) × 1000
-
Labeling and Storage: Transfer the solution to a clearly labeled amber glass vial. The label must include the compound name, concentration, preparation date, solvent, and preparer's initials. Store at -20°C as recommended for Olmesartan Medoxomil to ensure stability.[15]
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for preparing a 1000 µg/mL stock standard.
Protocol: Preparation of Working Standard Solutions
Working standards are prepared by diluting the primary stock solution to concentrations relevant to the analytical method's calibration range.[18][19]
Step-by-Step Procedure (Example: 10 µg/mL)
-
Diluent Preparation: Prepare a diluent that is compatible with your analytical mobile phase (e.g., Acetonitrile:Water 50:50 v/v).
-
Stock Solution Equilibration: Remove the primary stock solution from the freezer and allow it to equilibrate completely to room temperature before opening to prevent condensation.
-
First Dilution (Intermediate): Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilution and Homogenization: Dilute to the mark with the prepared diluent and mix thoroughly by inverting the flask. This creates an intermediate standard of 10 µg/mL .
-
Further Dilutions: This 10 µg/mL solution can serve as a working standard or be used to prepare a calibration curve by performing further serial dilutions.[8] For example, to create a 1 µg/mL standard, dilute 10 mL of the 10 µg/mL solution to 100 mL.
-
Storage: Working solutions are generally less stable than concentrated stock solutions. It is best practice to prepare them fresh daily.[8] If storage is necessary, they should be kept refrigerated (2-8°C) in sealed amber vials and their stability validated over the intended period of use.
Solution Stability, Storage, and Verification
The validity of analytical results hinges on the stability of the standard solution at the time of use.
| Parameter | Recommendation | Rationale / Justification |
| Stock Solution Storage | -20°C in amber glass vials | Low temperature minimizes degradation kinetics. Amber glass protects from photodegradation. Recommended for parent compound.[15] |
| Working Solution Storage | Prepare fresh daily. If stored, 2-8°C for a validated period (e.g., up to 24-48 hours). | Dilute solutions are more susceptible to degradation and adsorption to container walls. Stability of Olmesartan analytical solutions is often cited as 24 hours.[20] |
| Re-equilibration | Must warm to ambient temperature before use. | Prevents concentration errors due to solvent contraction at low temperatures and moisture ingress from condensation. |
| Verification | The initial use of a new standard should be verified against the previous batch or through system suitability tests. | Confirms the accuracy of preparation. As per ICH Q2(R2), system suitability tests ensure the analytical system is performing correctly before sample analysis.[18][21] |
Safety Precautions
-
Handle this compound powder in a well-ventilated area or fume hood to avoid inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and solvent-resistant gloves.
-
DMSO can facilitate skin absorption; avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for the reference standard and all solvents before starting work.
References
-
ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]
-
EFLA. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
News-Medical.Net. (2024). Standard Solution Preparation: A Comprehensive Guide. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
Science Ready. How to Make a Standard Solution – HSC Chemistry. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]
-
Pharmaguideline. (2010). Preparation of Standard Solutions. [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]
-
PubChem. Olmesartan Medoxomil. National Center for Biotechnology Information. [Link]
-
SynThink Research Chemicals. Olmesartan Medoxomil EP Impurities. [Link]
-
PubChem. Olmesartan. National Center for Biotechnology Information. [Link]
-
Al-Aani, H., & Al-Zehouri, J. (2020). Stability of Olmesartan Medoxomil Extemporaneous Suspensions. PMC. [Link]
-
Reddy, Y. et al. (2017). A Dissolution Development and Evaluation of Marketed Formulation for Anti Hyper Tensive Drug-Olmesartan Medoxomil. [Link]
-
Seshagiri Rao, J.V.L.N. et al. (2012). Stability indicating rp-hplc method for the simultaneous determination of olmesartan medoxomil and atorvastatin calcium. International Journal of Pharmacy. [Link]
-
Chava, S. et al. (2011). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Arkivoc. [Link]
-
U.S. Food and Drug Administration. (2001). Benicar Clinical Pharmacology Biopharmaceutics Review. [Link]
-
ResearchGate. Stability studies for Olmesartan & Hydrochlorothiazide. [Link]
-
Allmpus. Olmesartan EP Impurity A / Olmesartan Acid. [Link]
-
ACS Publications. (2021). Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil. [Link]
-
ResearchGate. General Properties of Olmesartan Medoxomil and Green Solvents. [Link]
-
Pharmaffiliates. Olmesartan-impurities. [Link]
- Google Patents. (2013).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. mastercontrol.com [mastercontrol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CAS No- 1227626-45-0 [chemicea.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. uspbpep.com [uspbpep.com]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. allmpus.com [allmpus.com]
- 13. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 17. scienceready.com.au [scienceready.com.au]
- 18. database.ich.org [database.ich.org]
- 19. chemicals.co.uk [chemicals.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. qbdgroup.com [qbdgroup.com]
Application of Olmesartan Methyl Ketone in Pharmaceutical Research
Introduction: Unveiling the Role of a Key Intermediate
Olmesartan medoxomil, a potent angiotensin II receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension.[1] The synthesis of such a complex active pharmaceutical ingredient (API) is a multi-step process, invariably generating a series of intermediates and potential impurities. Among these, Olmesartan Methyl Ketone holds a position of significant interest for pharmaceutical researchers and drug development professionals. It is identified chemically as 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone.[2][3] This compound serves as a critical process impurity and a valuable reference standard in the quality control and robust development of Olmesartan medoxomil.[2][4] Understanding its properties and applications is paramount to ensuring the purity, safety, and efficacy of the final drug product.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications of this compound. It outlines its physicochemical properties, its crucial role in impurity profiling, and detailed analytical protocols for its identification and quantification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a research setting. These properties dictate its behavior in various analytical systems and are crucial for the development of robust analytical methods.
| Property | Value | Source(s) |
| Chemical Name | 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone | [2][3] |
| Synonyms | Olmesartan Acetyl Analog | [3][5] |
| CAS Number | 1227626-45-0 | [2][6] |
| Molecular Formula | C25H28N6O2 | [2][6] |
| Molecular Weight | 444.53 g/mol | [2][6] |
| Melting Point | 148 °C | [7] |
Applications in Pharmaceutical Research
The primary application of this compound in pharmaceutical research is as a well-characterized impurity reference standard.[4] Its presence in the final API needs to be strictly controlled to meet the stringent requirements of regulatory bodies like the FDA and EMA.
Impurity Profiling and Reference Standard
-
Causality: During the synthesis of Olmesartan medoxomil, various side reactions or incomplete conversions can lead to the formation of related substances, including this compound.[8] The presence of such impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug. Therefore, regulatory guidelines mandate the identification and quantification of all impurities exceeding a certain threshold.[8]
-
Application: this compound, available as a high-purity reference standard, is indispensable for this purpose.[4][5] It is used to:
-
Develop and validate analytical methods: To accurately detect and quantify this specific impurity in batches of Olmesartan medoxomil.[4][9]
-
Peak identification: In chromatographic techniques like HPLC, the retention time of a peak in the sample chromatogram is compared with that of the this compound reference standard to confirm its identity.
-
Quantification: By preparing a calibration curve using known concentrations of the reference standard, the amount of this compound impurity in the API can be precisely determined.
-
Process Development and Optimization
-
Causality: Understanding the formation pathways of impurities is crucial for optimizing the manufacturing process of an API. By studying the conditions under which this compound is formed, process chemists can modify reaction parameters (e.g., temperature, reagents, reaction time) to minimize its generation.[10]
-
Application: Researchers can intentionally "spike" reaction mixtures with this compound to understand its stability and reactivity under different process conditions. This helps in developing a robust and controlled manufacturing process that consistently produces high-purity Olmesartan medoxomil.
Synthetic Intermediate
While primarily considered an impurity, this compound can also be viewed as a key intermediate in the synthesis of Olmesartan medoxomil. The synthetic pathway often involves the creation of the core imidazole structure, which is then further modified to yield the final product.[11]
Visualizing the Synthetic Landscape
To contextualize the role of this compound, it is helpful to visualize its position within the broader synthetic scheme of Olmesartan medoxomil.
Caption: Synthetic pathway of Olmesartan Medoxomil highlighting the position of this compound.
Analytical Protocols
The accurate detection and quantification of this compound are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[12]
Protocol 1: Identification and Quantification by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure for the analysis of this compound in a drug substance sample of Olmesartan medoxomil. Method validation and optimization are essential for specific laboratory conditions.[9][13]
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Shimadzu LC 2010).[9]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]
-
This compound Reference Standard.
-
Olmesartan Medoxomil API sample.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade buffers (e.g., phosphate buffer, ammonium acetate).[13][14]
-
Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine).[14][15]
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.8).[13] For instance, a ratio of 65:35 (v/v) Acetonitrile:Phosphate Buffer.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection Wavelength: 250 nm or 254 nm are commonly used for Olmesartan and its related compounds.[13][15]
-
Injection Volume: 10-20 µL.
3. Preparation of Solutions:
-
Reference Standard Solution: Accurately weigh a small amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh a specified amount of the Olmesartan medoxomil API (e.g., 20 mg) and dissolve it in the diluent to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).[13]
-
Spiked Sample Solution (for method development/validation): Prepare a sample solution as described above and add a known amount of the this compound reference standard solution to it.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the reference standard solution and record the chromatogram. Note the retention time of the this compound peak.
-
Inject the sample solution and record the chromatogram.
-
Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the peak area and the concentration of the reference standard.
5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes parameters like tailing factor, theoretical plates, and repeatability of injections.
Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of this compound as an impurity in Olmesartan Medoxomil.
Caption: A standard workflow for the HPLC-based analysis of impurities in an API sample.
Conclusion: Ensuring Drug Quality Through Rigorous Analysis
This compound is more than just a chemical entity; it is a critical tool in the arsenal of pharmaceutical scientists. Its role as a characterized reference standard is fundamental to the development of robust analytical methods and the assurance of quality for Olmesartan medoxomil. By understanding its properties and implementing rigorous analytical protocols as outlined in this guide, researchers and drug development professionals can effectively monitor and control this key impurity, thereby contributing to the production of safe and effective antihypertensive medications. The continuous application of these principles upholds the integrity of the pharmaceutical development process and ensures patient safety.
References
-
GLP Pharma Standards. This compound | CAS No: 1227626-45-0. [Link]
-
Axios Research. This compound - CAS - 1227626-45-0. [Link]
-
GLP Pharma Standards. Olmesartan. [Link]
-
TSI Journals. Identification and characterization of impurity in olmesartan. [Link]
-
National Center for Biotechnology Information. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. [Link]
-
Quick Company. A Process For Synthesis Of Olmesartan Medoxomil. [Link]
-
New Drug Approvals. OLMESARTAN. [Link]
-
ResearchGate. Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. [Link]
-
Semantic Scholar. Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. [Link]
-
National Center for Biotechnology Information. Olmesartan. [Link]
-
Preprints.org. HPLC method for stability study of olmesartan in tablets. [Link]
-
ACS Publications. Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil: A Derivative via Michael-Type Addition between Tetrazole and Mesityl Oxide In Situ Generated from Acetone. [Link]
-
SynZeal. Olmesartan Impurities. [Link]
-
National Center for Biotechnology Information. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. [Link]
-
SynZeal. Olmesartan Medoxomil EP Impurity C. [Link]
-
Veeprho. Olmesartan EP Impurity C | CAS 879562-26-2. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis Letters. Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. [Link]
-
Der Pharma Chemica. Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. [Link]
-
Oriental Journal of Chemistry. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Olmesartan and Hydrochlorothiazide in Tablet Dosage Form. [Link]
-
Amanote Research. (PDF) RP-HPLC-DAD Method for Determination of Olmesartan. [Link]
- Google Patents.
Sources
- 1. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | CAS No- 1227626-45-0 [chemicea.com]
- 4. This compound - CAS - 1227626-45-0 | Axios Research [axios-research.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. biosynth.com [biosynth.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
- 10. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Process For Synthesis Of Olmesartan Medoxomil [quickcompany.in]
- 12. foundryjournal.net [foundryjournal.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Olmesartan and Hydrochlorothiazide in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Olmesartan Methyl Ketone
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 18. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 19. welch-us.com [welch-us.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Achieving Baseline Resolution Between Olmesartan and its Methyl Ketone Impurity
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing challenges in the chromatographic separation of Olmesartan and its process-related impurity, Olmesartan Methyl Ketone (also known as Olmesartan Acetyl Analog). Achieving adequate resolution between the active pharmaceutical ingredient (API) and its impurities is a critical requirement for method validation, stability testing, and quality control, ensuring the safety and efficacy of the final drug product.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions during method development and optimization.
Part 1: Foundational Knowledge & FAQs
This section addresses common preliminary questions to establish a strong theoretical foundation before proceeding to hands-on troubleshooting.
Q1: What is the this compound impurity, and why is its resolution critical?
The this compound, chemically named 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone, is a known process-related impurity of Olmesartan.[1][2] Its structure is highly similar to the Olmesartan parent molecule, which makes chromatographic separation challenging. Regulatory bodies like the ICH require that analytical methods be stability-indicating and specific, meaning they must be able to resolve the API from all potential impurities and degradation products.[3] Failure to resolve this impurity can lead to inaccurate quantification of the API and an underestimation of the impurity level, posing a risk to patient safety.
Q2: What are the key chemical properties influencing the separation of Olmesartan and the Methyl Ketone impurity?
The separation in reversed-phase HPLC is primarily governed by the differential partitioning of analytes between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. The key properties influencing this are:
-
Hydrophobicity: Subtle differences in the molecular structure between Olmesartan and its Methyl Ketone impurity lead to slight variations in their overall hydrophobicity, which can be exploited.
-
Ionization State (pKa): Olmesartan is an ionizable molecule. Its retention on a reversed-phase column is highly dependent on the pH of the mobile phase.[4][5] Since the pKa of Olmesartan's acidic functional groups is in the range of 3.5-5.0, adjusting the mobile phase pH in this region can dramatically alter its retention time and selectivity relative to the impurity.[5] The Methyl Ketone impurity, while structurally similar, may exhibit a slightly different ionization behavior, which is the key to manipulating resolution.
Q3: What is a scientifically and regulatorily acceptable resolution (Rs) value?
For pharmaceutical analysis, a resolution value (Rs ) of greater than or equal to 1.5 is generally considered the minimum for baseline separation between two peaks. This ensures that the integration of each peak area is accurate and free from interference from the adjacent peak. For system suitability in validated methods, a target of Rs ≥ 2.0 is often preferred to build robustness into the method.[3]
Part 2: Systematic Troubleshooting Guide
This section is structured as a logical workflow to diagnose and solve poor resolution between Olmesartan and the Methyl Ketone impurity.
Caption: Troubleshooting workflow for improving peak resolution.
Problem: I am observing poor resolution (Rs < 1.5) or complete co-elution between Olmesartan and the Methyl Ketone impurity. Where do I start?
Begin by following the systematic approach outlined in the workflow diagram above. Start with the foundational checks before moving to more complex method modifications.
Step 1: Verify System Suitability & Initial Conditions
Q: My system suitability parameters (e.g., peak shape, tailing factor) are poor for the main Olmesartan peak. Could this be the cause of my resolution problem?
A: Absolutely. Poor chromatography of the main peak will invariably lead to poor resolution with closely eluting impurities. Before modifying the method's selectivity, ensure the system is performing optimally.
-
Causality: Peak tailing, often caused by secondary interactions with column silanol groups or column degradation, broadens the peak base. A broader peak requires a greater separation in retention time (selectivity) to achieve the same resolution.
-
Troubleshooting Actions:
-
Check for Leaks: Ensure all fittings are secure, especially between the injector, column, and detector.[6]
-
Mobile Phase Preparation: Ensure the mobile phase is fresh, correctly prepared, and thoroughly degassed. Air bubbles can cause pump and baseline issues.[6]
-
Column Health: If the column is old or has been subjected to harsh conditions, it may be degraded. Try flushing with a strong solvent or replace it if necessary. A significant drop in plate count or an increase in backpressure are indicators of a failing column.[7]
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase.
-
Step 2: Mobile Phase Optimization (The Most Powerful Tool)
Q: How does mobile phase pH affect the separation, and what is a good starting point?
A: Mobile phase pH is the most critical parameter for controlling the retention and selectivity of ionizable compounds like Olmesartan.
-
Causality: By adjusting the pH, you change the ionization state of the acidic and basic functional groups on the Olmesartan and impurity molecules. In a non-ionized state, the molecules are more hydrophobic and will be retained longer on a C18 column. Since the two molecules may have slightly different pKa values, there is often a "sweet spot" pH where the difference in their retention is maximized.
-
Recommended Action:
-
Start in the Acidic Range: Most methods for Olmesartan use an acidic mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5] A good starting point is a buffer (e.g., 10-20 mM phosphate or formate) adjusted to a pH of 2.5 to 3.5 with phosphoric acid.[9][10][11]
-
Systematic Screening: If the initial pH doesn't provide resolution, systematically screen the pH from 2.5 to 4.5 in 0.2-0.3 unit increments. This will help you identify the optimal pH for selectivity.
-
Caption: Lowering pH suppresses ionization, increasing retention.
Q: Should I use Acetonitrile or Methanol? How do I optimize the organic modifier concentration?
A: The choice between Acetonitrile (ACN) and Methanol (MeOH) can alter selectivity.
-
Causality: ACN and MeOH interact differently with the stationary phase and the analytes. ACN is generally a stronger eluting solvent in reversed-phase and can offer different selectivity due to its dipole and hydrogen-bonding characteristics compared to MeOH. For complex molecules like Olmesartan, switching from one to the other can sometimes reverse the elution order of closely related impurities or significantly improve resolution.
-
Recommended Action:
-
Evaluate Both: If you are using an ACN-based mobile phase and have poor resolution, prepare an equivalent mobile phase with MeOH and compare the chromatograms.
-
Optimize the Ratio: Whether using isocratic or gradient elution, fine-tune the ratio of organic to aqueous phase. A lower percentage of organic solvent will increase retention times for all components, which may improve the resolution of early-eluting peaks.[12]
-
Q: When should I switch from an isocratic to a gradient method?
A: If you are analyzing a sample containing Olmesartan and several impurities with a wide range of polarities, an isocratic method may not be sufficient.
-
Causality: An isocratic method uses a constant mobile phase composition. This can lead to very long retention times for nonpolar impurities or poor resolution of polar impurities that elute near the solvent front. A gradient method, which gradually increases the percentage of the organic solvent, allows for the effective elution of all components in a reasonable time while maintaining good resolution.[9][13]
-
Recommended Action: Start with a shallow gradient (e.g., 30% to 70% ACN over 20-30 minutes) to screen for the approximate elution conditions. Then, optimize the gradient slope around the time your critical pair (Olmesartan and the Methyl Ketone impurity) elutes. A shallower gradient in that region will increase the separation between the peaks.[8]
Step 3: Stationary Phase & Column Considerations
Q: My mobile phase optimization isn't providing enough resolution on my C18 column. What are my options?
A: If extensive mobile phase optimization fails, the stationary phase chemistry is the next logical parameter to change.
-
Causality: Not all C18 columns are the same. They differ in silica purity, particle size, pore size, carbon load, and, most importantly, the type of end-capping. End-capping neutralizes residual silanol groups, but differences in this process create columns with unique selectivities.
-
Recommended Actions:
-
Try a Different C18: Before abandoning C18 chemistry, try a column from a different manufacturer known for having a different selectivity profile (e.g., switch from a Waters Symmetry C18 to an Agilent Zorbax Eclipse XDB-C18).[4]
-
Consider an Alternative Phase: If C18 fails, a stationary phase with a different retention mechanism is warranted. A Phenyl-Hexyl phase is an excellent alternative.[3][14] Its phenyl groups can provide pi-pi interactions with the aromatic rings in Olmesartan and its impurity, offering a completely different selectivity that may easily resolve the pair.
-
Step 4: Fine-Tuning Temperature & Flow Rate
Q: Can changing the column temperature or flow rate improve my separation?
A: Yes, these parameters can be used for fine-tuning after the mobile phase and stationary phase have been largely optimized.
-
Causality:
-
Temperature: Increasing column temperature decreases mobile phase viscosity, which can lead to sharper peaks and slightly shorter retention times. It can also subtly affect selectivity. A common operating temperature for Olmesartan methods is 40°C.[15]
-
Flow Rate: Decreasing the flow rate generally increases the column's efficiency (plate count) and can improve the resolution of poorly separated peaks, at the cost of a longer run time.[12]
-
-
Recommended Action: Once you have achieved partial resolution (e.g., Rs of 1.2-1.4), try adjusting the temperature (e.g., in 5°C increments from 30°C to 45°C) or decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if you can achieve the target of Rs ≥ 1.5.
Part 3: Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
-
Prepare Buffers: Prepare three separate 1L batches of 20 mM potassium phosphate monobasic in HPLC-grade water. Adjust the pH of each batch to 3.0, 3.5, and 4.0, respectively, using diluted phosphoric acid.
-
Prepare Mobile Phases: For each pH buffer, create a corresponding mobile phase A (100% buffer) and mobile phase B (100% Acetonitrile).
-
Equilibrate System: Install your C18 column and equilibrate the system with a 50:50 mixture of Mobile Phase A (pH 3.0) and Mobile Phase B for at least 20 column volumes.
-
Inject Standard: Inject a standard containing both Olmesartan and the Methyl Ketone impurity.
-
Analyze and Repeat: Record the chromatogram, noting the retention times and calculating the resolution. Flush the system thoroughly and repeat steps 3 and 4 for the pH 3.5 and pH 4.0 mobile phases.
-
Verification: Compare the resolution values obtained at each pH. The optimal pH is the one that provides the highest Rs value while maintaining a tailing factor between 0.8 and 1.5 for both peaks.
Protocol 2: Developing an Optimized Gradient Elution Method
-
Initial Scouting Gradient: Use the mobile phase with the optimal pH determined in Protocol 1. Program a broad, linear gradient from 10% to 90% Acetonitrile over 40 minutes.
-
Identify Elution Zone: Run a standard and determine the approximate percentage of Acetonitrile at which Olmesartan and the Methyl Ketone impurity elute.
-
Focus the Gradient: Design a new gradient that is shallower around the elution zone. For example, if the peaks elute around 45% ACN, a new gradient could be:
-
0-5 min: Hold at 30% ACN
-
5-25 min: Linear gradient from 30% to 55% ACN (a shallow slope of 1.25%/min)
-
25-30 min: Linear gradient from 55% to 80% ACN (to elute any remaining compounds)
-
30-35 min: Hold at 80% ACN (column wash)
-
35-40 min: Return to 30% ACN and equilibrate.
-
-
Verification: Inject the standard using the new focused gradient. The resolution between the critical pair should be significantly improved compared to the initial scouting run. Further small adjustments to the slope can be made for fine-tuning.
Part 4: Data Summary & Advanced Topics
Table 1: Typical Starting HPLC Conditions for Olmesartan Impurity Analysis
| Parameter | Typical Starting Condition | Rationale & Reference |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase analysis of pharmaceutical compounds.[10][16] |
| Mobile Phase A | 20 mM Phosphate Buffer | Provides buffering capacity to maintain a stable pH.[10][11][16] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength.[9][16] |
| pH | 2.5 - 3.5 (adjusted with H₃PO₄) | Suppresses ionization of Olmesartan, improving peak shape and retention.[9][10][13] |
| Elution Mode | Gradient | Often required to separate multiple impurities with varying polarities.[3][9][13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve efficiency and reduce backpressure.[3][15] |
| Detection (UV) | 225 nm or 250 nm | Wavelengths where Olmesartan and related compounds have good absorbance.[3][11] |
| Injection Vol. | 10 µL | A typical volume; should be optimized to avoid column overload.[15] |
References
-
Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. (2025). PLOS One. Available at: [Link]
-
Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
RESULTS OF FORCE DEGRADATION STUDIES OF OLMESARTAN API. (2015). ResearchGate. Available at: [Link]
-
Method Development and Validation of Olmesartan Medoximil, Amlodipine Besylate and Hydrochlorthiazide Impurities by UPLC Method Using QbD Approach. (2022). ResearchGate. Available at: [Link]
-
Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. (2022). PLOS One. Available at: [Link]
-
STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. (2014). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Method Development and Validation for the Determination of Potential Impurities Present in Olmesartan Medoxomil and Hydrochlorothiazide in Fixed Dose Combination Drug Product by Using Reverse Phase – Ultra-Performance Liquid Chromatography Coupled with Diode-Array Detector. (2015). Austin Publishing Group. Available at: [Link]
-
Stability of Olmesartan Medoxomil Extemporaneous Suspensions. (2018). International Journal of Pharmaceutical Compounding. Available at: [Link]
-
Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. (2021). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form. (2015). ResearchGate. Available at: [Link]
-
Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. (2012). Journal of Young Pharmacists. Available at: [Link]
-
Chromatogram of working standard olmesartan medoxomil. (n.d.). ResearchGate. Available at: [Link]
-
Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. (2011). Der Pharma Chemica. Available at: [Link]
-
HPLC TROUBLESHOOTING: A REVIEW. (2024). Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Available at: [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. Available at: [Link]
Sources
- 1. This compound | CAS No- 1227626-45-0 [chemicea.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. jetir.org [jetir.org]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. youtube.com [youtube.com]
- 13. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. ajpaonline.com [ajpaonline.com]
Addressing matrix effects in Olmesartan Methyl Ketone quantification
A Senior Application Scientist's Guide to Addressing Matrix Effects in Bioanalysis
Welcome to the technical support center for the bioanalysis of Olmesartan Methyl Ketone. As researchers and drug development professionals, you are aware that accurate quantification of analytes in complex biological matrices is paramount. One of the most persistent challenges in LC-MS/MS-based bioanalysis is the phenomenon known as the "matrix effect," which can severely compromise the accuracy, precision, and sensitivity of your results.[1][2][3]
This guide is structured to provide direct, actionable solutions to the problems you may encounter. We will move from immediate troubleshooting to foundational knowledge, equipping you with the expertise to develop robust and reliable assays.
Part 1: Troubleshooting Guide
This section addresses specific issues you might be facing during your analysis.
Question: My analyte signal is significantly lower in plasma samples compared to the neat standard solution, and my results are inconsistent. What's happening?
Answer: This is a classic presentation of ion suppression , a common matrix effect.[2][3][4] Co-eluting endogenous components from your plasma sample, such as phospholipids or salts, are likely interfering with the ionization of this compound in the mass spectrometer's ion source.[2][3] This competition reduces the number of analyte ions that reach the detector, leading to a suppressed signal and poor data quality.
Your immediate troubleshooting workflow should be:
-
Evaluate Your Internal Standard (IS): The purpose of an internal standard is to track and correct for variability during sample preparation and analysis.[5][6]
-
Is the IS response also low or erratic in plasma samples? If yes, this suggests the IS is experiencing similar matrix effects to the analyte. If you are using a structural analog IS, it may not be co-eluting perfectly or responding to suppression in the same way. The gold standard solution is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound.[6][7][8] A SIL-IS co-elutes and experiences nearly identical ionization effects as the analyte, providing the most effective compensation.[4][5]
-
Is the IS response stable while the analyte response is suppressed? This indicates your current IS is not an effective mimic of the analyte's behavior under these conditions, a known issue when using structural analogues.[7]
-
-
Assess Your Sample Preparation: The goal of sample prep is to remove these interfering components.[4][9] If you are seeing suppression, your current method may not be sufficient.
-
If you are using Protein Precipitation (PPT): This is the quickest but "dirtiest" method.[10] It removes proteins but leaves behind many other matrix components like phospholipids. Consider a more rigorous technique.
-
Upgrade to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods provide a much cleaner extract by selectively isolating the analyte from the bulk of the matrix.[4][11] SPE, in particular, can be highly selective and is often used to remove phospholipids effectively.[11]
-
The following diagram outlines a logical workflow for diagnosing and resolving matrix effects.
Caption: Workflow for diagnosing and mitigating matrix effects.
Question: How do I quantitatively measure the matrix effect for my assay according to regulatory standards?
Answer: Both the FDA and EMA provide clear guidance on this.[12][13][14][15] The standard approach is to calculate the Matrix Factor (MF) . This experiment is a cornerstone of bioanalytical method validation.[16][17][18]
The core principle is to compare the analyte's response in the presence of matrix components to its response in a clean, neat solution.
Experimental Protocol: Matrix Factor Assessment
-
Prepare Three Sets of Samples at a minimum of two concentration levels (Low QC and High QC):
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least 6 different sources. After the final evaporation step, spike the analyte and IS into the dried extract residue before reconstitution. This measures the effect of matrix components on the detector response.
-
Set C (Aqueous Standard): This is your standard extracted sample, prepared by spiking the analyte into plasma before extraction. This set is used for calculating recovery, not the matrix factor itself.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
This is the most critical value, as it shows if your IS is correcting for the matrix effect.
-
IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Set B) / (Peak Response Ratio of Analyte/IS in Set A)
-
The goal is an IS-Normalized MF close to 1.0.
-
-
Assess Variability: According to regulatory guidance, the coefficient of variation (CV) of the IS-normalized matrix factors calculated from the different sources of plasma should not be greater than 15%.[14][15]
Part 2: Frequently Asked Questions (FAQs)
This section provides foundational knowledge to help you proactively design robust methods.
Question: What exactly are matrix effects and why do they occur in LC-MS/MS?
Answer: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[2][3] In electrospray ionization (ESI), the most common source for this type of analysis, the analyte must be converted into gas-phase ions to be detected. This happens in a series of steps involving droplet formation, solvent evaporation, and charge accumulation.
Matrix components, especially non-volatile ones like salts and phospholipids, can interfere with this process.
Caption: Simplified mechanism of ion suppression in ESI-MS.
Question: Which sample preparation method is best for minimizing matrix effects?
Answer: The "best" method depends on a trade-off between cleanliness, recovery, throughput, and cost. For this compound in plasma, here is a comparative summary:
| Method | Principle | Pros | Cons | Typical Matrix Effect |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile).[10][19][20] | Fast, simple, inexpensive, high-throughput.[10] | "Dirty" extract; high levels of phospholipids and other interferences remain.[2] | High to Moderate |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility. | Cleaner extract than PPT, can be selective based on pH and solvent choice. | More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate. | Moderate to Low |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent.[11] | Provides the cleanest extracts, highly selective, can concentrate the analyte.[9][11] | Most expensive, requires method development to select the correct sorbent and solvents. | Low to Negligible |
Recommendation: Start with PPT for initial method development due to its speed. If you observe significant matrix effects, progress to LLE or SPE. For a validated, robust regulatory submission, SPE is often the preferred method for achieving the cleanest samples and minimizing matrix effects.[11][21]
Question: Can you provide a starting protocol for each sample preparation technique?
Answer: Certainly. These are general protocols that serve as an excellent starting point for method development. Always optimize solvent volumes and choices for your specific application.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add the internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[19][22]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a glass tube.
-
Add the internal standard spiking solution.
-
Add 50 µL of a buffer to adjust the pH (e.g., ammonium acetate buffer, pH 5, to ensure Olmesartan is in a neutral state).
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Cap and vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under nitrogen and reconstitute as described in the PPT protocol.
Protocol 3: Solid-Phase Extraction (SPE) - (Example using a mixed-mode cation exchange cartridge)
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Load: Mix 100 µL of plasma with 200 µL of 2% formic acid in water. Load this mixture onto the conditioned SPE cartridge.
-
Wash: Pass 1 mL of 2% formic acid in water through the cartridge to remove salts and polar interferences. Follow with 1 mL of methanol to remove phospholipids and less polar interferences.
-
Elute: Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute as described in the PPT protocol.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Bowman, D. B., & Bhandari, D. R. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(4), 356–363. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
-
Gräslund, S., Sagemark, J., Berglund, H., Dahlgren, L. G., Flores, A., Hammarström, M., ... & Nordlund, P. (2003). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of proteomics, 3(3), 283-290. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Ciappini, C., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Li, W., & Cohen, L. H. (2017). Matrix effects and ion suppression in LC-MS. LCGC North America, 35(5), 324-331. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
De Boer, T., Wieling, J., & European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1937-1947. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
-
Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography–tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 44(2), 342-355. [Link]
-
Bakes, D. M., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Shah, J., et al. (2016). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Journal of Pharmaceutical Analysis, 6(5), 309-316. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. Journal of Bioanalysis & Biomedicine, 4(4), 54-58. [Link]
-
ResearchGate. (n.d.). Matrix effect results of candesartan or olmesartan at 2 concentrations (n = 3). [Link]
-
Zhang, Y., et al. (2023). Simultaneous Determination of Olmesartan and Hydrochlorothiazide in Human Plasma by UPLC-MS/MS Method and Its Application to a Bioequivalence Study. Biomedical Chromatography, e5642. [Link]
-
Liu, D., et al. (2005). Quantitative determination of olmesartan in human plasma and urine by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 164-169. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
-
LCGC International. (2023). LC–MS/MS for Quantifying Nitrosamines in Olmesartan Tablets. [Link]
-
Sawa, J. (n.d.). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. Foundry Journal. [Link]
-
Kumar, A., et al. (2012). Challenges in bioanalytical method development for simultaneous determination of olmesartan and hydrochlorothiazide in human plasma by liquid chromatography coupled to tandem mass spectrometry. Biomedical Chromatography, 26(1), 72-79. [Link]
-
Semantic Scholar. (n.d.). LC-MS-MS Determination of Olmesartan in Human Plasma. [Link]
-
Kim, T. H., et al. (2017). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Journal of Pharmaceutical Investigation, 47(5), 425-433. [Link]
-
ResearchGate. (n.d.). Bioanalytical method for quantitative determination of olmesartan in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
-
Chaitanya Prasad, M. K., et al. (2011). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica, 3(6), 208-212. [Link]
-
Patil, P. B., et al. (2014). Formulation and Evaluation of Liquisolid Compacts for Olmesartan Medoxomil. Journal of Drug Delivery, 2014, 692753. [Link]
-
Enhanced solubility of Olmesartan medoxomil Formulation and in-vitro evaluation of electrospun microfibers for. (2024). Journal of Drug Delivery Science and Technology, 93, 105459. [Link]
-
TSI Journals. (n.d.). Enhancement of Solubility and Dissolution Rate of Olmesartan Medoxomil by Solid Dispersion Technique. [Link]
-
USP-NF. (2019). Olmesartan Medoxomil Tablets. [Link]
-
Scribd. (n.d.). Olmesartan Medoxomil Analysis Protocol. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eijppr.com [eijppr.com]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. id-eptri.eu [id-eptri.eu]
- 17. bioanalysisforum.jp [bioanalysisforum.jp]
- 18. fda.gov [fda.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing on-column degradation of Olmesartan Methyl Ketone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Olmesartan Medoxomil. Specifically, we will address the issue of on-column degradation, which can lead to the appearance of artifactual peaks, such as those related to the hydrolysis of the medoxomil ester, including potential ketone-containing species. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is Olmesartan Medoxomil, and why is it prone to degradation during analysis?
Olmesartan Medoxomil is an ester prodrug of the active angiotensin II receptor blocker, Olmesartan.[1][2] The "medoxomil" ester group is added to improve the drug's oral bioavailability.[3][4] However, this ester linkage is susceptible to hydrolysis, which is the primary degradation pathway.[5] This reaction cleaves the medoxomil group, converting the prodrug back to its active, acidic form (Olmesartan). This hydrolysis can be catalyzed by acidic or basic conditions, elevated temperatures, and even the analytical column's stationary phase itself, leading to inaccurate quantification of the parent drug.[5][6][7]
Q2: I see an unexpected peak in my chromatogram labeled "Olmesartan Methyl Ketone." What is it and where does it come from?
The term "this compound" likely refers to a degradant originating from the medoxomil moiety after it is hydrolyzed from the parent Olmesartan molecule. Olmesartan Medoxomil is chemically described as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl...carboxylate.[8] When the ester bond is broken, the medoxomil group is released. This released portion is unstable and can undergo further reactions. One study notes that the hydrolysis liberates the active metabolite and generates a diketone.[3] This subsequent degradation of the medoxomil ring is the likely source of any ketone-based impurities you observe. The appearance of this peak is a direct indicator that hydrolytic degradation is occurring during your sample preparation or analysis.
Caption: Critical factors affecting Olmesartan Medoxomil stability.
Parameter Optimization Table
| Parameter | Recommended Setting | Rationale & Scientific Basis |
| Mobile Phase pH | pH 2.5 - 3.5 | Olmesartan Medoxomil exhibits significantly greater stability in acidic conditions compared to neutral or alkaline environments. [1][9]Studies show the hydrolysis rate is lowest at acidic pH. [1][2]Using a buffer like phosphate or formate adjusted with phosphoric or formic acid in this range minimizes acid/base-catalyzed hydrolysis of the ester linkage. [1][10] |
| Column Temperature | ≤ 30°C | Chemical reaction rates, including hydrolysis, increase with temperature according to the Arrhenius equation. [11][12]Keeping the column temperature controlled and low (e.g., 25°C - 30°C) is a highly effective way to suppress on-column degradation, as demonstrated in studies of other labile compounds. [13] |
| Stationary Phase | Modern, high-purity, end-capped C18 or Phenyl-Hexyl column | Traditional silica columns can have active, acidic silanol groups that catalyze hydrolysis. [6]Modern columns with high-purity silica and thorough end-capping minimize these active sites. [14]Alternatively, a Phenyl-Hexyl phase can offer different selectivity and may be less hydrolytically active for this specific analyte. [10][15] |
| System Cleanliness | Use of metal-chelating agents (e.g., EDTA) in sample prep if needed | Metal ions, which can leach from glass vials or system components, can catalyze oxidative degradation pathways. [16]If oxidative degradants are observed, pre-rinsing vials with an EDTA solution can be an effective preventative measure. [16] |
Q5: Can you provide a robust starting protocol for a stability-indicating HPLC method?
Certainly. This protocol is designed to minimize degradation from the outset.
Protocol: Stability-Indicating HPLC Method
-
Mobile Phase A Preparation (Aqueous):
-
Prepare a 10-20 mM solution of ammonium formate or potassium phosphate in HPLC-grade water.
-
Adjust the pH to 3.0 using formic acid or phosphoric acid. A pH of 2.5 was found to provide excellent peak shape and stability in one study. [1] * Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
Use HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm (or similar).
-
Column Temperature: 25°C .
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 250 nm or 257 nm. [17][18] * Gradient Program (Example):
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: Re-equilibrate at 30% B
-
-
-
Sample Preparation:
-
Use a diluent that matches the initial mobile phase composition (e.g., 70:30 Aqueous:Acetonitrile).
-
If stock solutions are prepared in pure organic solvent like acetonitrile, they are generally stable when stored at -20°C. [1]However, standards diluted in the mobile phase should be prepared fresh. [1] * Consider using polyethylene or specially treated glass vials to prevent potential pH shifts caused by sodium leaching from standard glass vials, which can accelerate ester hydrolysis. [19]
-
References
-
Li, Y., et al. (2022). "Ghost peaks" of olmesartan medoxomil: Two solution degradation products of olmesartan medoxomil via oxidation mediated by metal ions. Journal of Mass Spectrometry, 57(4), e4821. Retrieved from [Link]
-
Johnson, C. E., et al. (2014). Stability of Olmesartan Medoxomil Extemporaneous Suspensions. International Journal of Pharmaceutical Compounding, 18(4), 343–346. Retrieved from [Link]
-
Jain, P. S., et al. (2013). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis, 3(4), 134-141. Retrieved from [Link]
-
Patel, D., et al. (2022). Method Development and Validation of Olmesartan Medoximil, Amlodipine Besylate and Hydrochlorthiazide Impurities by UPLC Method Using QbD Approach. ResearchGate. Retrieved from [Link]
-
Patel, P., et al. (2022). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. NIH National Library of Medicine. Retrieved from [Link]
-
Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE, 20(5), e0321142. Retrieved from [Link]
-
Srinivas, A., & Sneha, Y. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research, 5(7), 2848-2855. Retrieved from [Link]
-
Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. MicroSolv. Retrieved from [Link]
-
Imai, T. (2013). Bioactivation of olmesartan medoxomil. Hydrolysis liberates its active metabolite, olmesartan, and generates a diketone. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Results of OLME exposed to different degradation pathways. ResearchGate. Retrieved from [Link]
-
Suneetha, A., & Rao, D. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form. ResearchGate. Retrieved from [Link]
-
Li, Q., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 176, 112818. Retrieved from [Link]
-
Unknown. (n.d.). DRUG STABILITY. IJSDR. Retrieved from [Link]
-
Karrothu, S., et al. (2012). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Organic Process Research & Development, 16(11), 1827-1832. Retrieved from [Link]
-
Unknown. (n.d.). Chromatogram of olmesartan medoxomil degraded with acid hydrolysis. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2015). A New Method Development and Validation for Quantitative Estimation of Olmesartan Medoxomil in Pharmaceutical D. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 234-237. Retrieved from [Link]
- Unknown. (n.d.). CN102028663A - Stable olmesartan medoxomil solid preparation. Google Patents.
-
Birdsall, R., et al. (n.d.). The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. Waters Corporation. Retrieved from [Link]
-
Dolan, J. W. (2012). On-Column Sample Degradation. LCGC International. Retrieved from [Link]
-
Jain, M. (2021). Factors affecting stability of drugs. Slideshare. Retrieved from [Link]
-
Biorelevant. (n.d.). Signs of HPLC Column deterioration and biorelevant media. Biorelevant.com. Retrieved from [Link]
-
SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. Retrieved from [Link]
-
Unknown. (2013). OLMESARTAN. New Drug Approvals. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Troubleshooting. University of California, Irvine. Retrieved from [Link]
-
Pfizer. (n.d.). OLMESARTAN MEDOXOMIL. Pfizer. Retrieved from [Link]
-
Chaitanya Prasad, M. K., et al. (2011). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica, 3(6), 208-212. Retrieved from [Link]
-
Seshachalam, V., et al. (2012). Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. Journal of Young Pharmacists, 4(2), 105-110. Retrieved from [Link]
-
Basilicata, P., et al. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved from [Link]
-
Basilicata, P., et al. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Olmesartan. PubChem. Retrieved from [Link]
- Unknown. (n.d.). CN103304550A - Preparation method of Olmesartan Medoxomil. Google Patents.
Sources
- 1. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 7. ijsdr.org [ijsdr.org]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. CN102028663A - Stable olmesartan medoxomil solid preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting stability of drugs | PPTX [slideshare.net]
- 12. scitechnol.com [scitechnol.com]
- 13. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. "Ghost peaks" of olmesartan medoxomil: Two solution degradation products of olmesartan medoxomil via oxidation mediated by metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. saspublishers.com [saspublishers.com]
- 19. waters.com [waters.com]
Technical Support Center: Enhancing the Detection Sensitivity of Olmesartan Methyl Ketone
Welcome to the technical support center dedicated to enhancing the analytical sensitivity for Olmesartan Methyl Ketone. As a known impurity of Olmesartan Medoxomil, accurate and sensitive detection of this compound is critical for drug safety and quality control. This guide provides practical, field-tested advice to help you troubleshoot common issues and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a process-related impurity of Olmesartan Medoxomil, an antihypertensive drug.[1] Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, a highly sensitive analytical method is crucial to detect and quantify this impurity at very low levels to ensure the safety and efficacy of the final drug product.
Q2: Which analytical technique is most suitable for the detection of this compound?
For high sensitivity and specificity, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[2][3][4][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is also commonly used, but LC-MS/MS offers superior sensitivity and selectivity, which is essential for impurity profiling.[6]
Q3: What are the typical challenges in achieving high sensitivity for this compound?
The primary challenges include:
-
Low concentration of the impurity relative to the main API.
-
Matrix effects from the sample (e.g., plasma, formulation excipients).
-
Suboptimal chromatographic conditions leading to poor peak shape or resolution.
-
Inefficient ionization in the mass spectrometer source.
Q4: What is a good starting point for my LC method development?
A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (like ammonium formate or phosphate buffer) and an organic solvent (typically acetonitrile or methanol).[3][7][8] The pH of the aqueous phase can be critical and should be optimized.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
You are running your analysis, but the peak for this compound is either very small or not detectable. Here’s a systematic approach to troubleshoot this issue.
dot
Caption: Troubleshooting workflow for low signal of this compound.
Detailed Troubleshooting Steps:
-
Question: Is your standard solution of this compound viable?
-
Expertise & Experience: Stock solutions of analytes can degrade over time, especially if not stored correctly.[9] For Olmesartan-related compounds, storage at low temperatures (-20°C) and protection from light is recommended to prevent degradation.[9]
-
Troubleshooting Action: Prepare a fresh stock solution of this compound. If you are working with biological samples, prepare fresh calibration standards and quality control samples.
-
-
Question: Is your sample preparation method efficient for this compound?
-
Expertise & Experience: The efficiency of your extraction method can significantly impact sensitivity. For plasma samples, protein precipitation is a quick method, but it may not remove all interfering matrix components.[10] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample and reduce matrix effects, thereby enhancing sensitivity.[4][5][11]
-
Troubleshooting Action:
-
If using protein precipitation, try a different precipitation solvent (e.g., acetonitrile, methanol) or a combination.
-
Develop an LLE method using a suitable organic solvent.
-
Optimize an SPE method by selecting the appropriate sorbent and wash/elution solvents.
-
-
-
Question: Are your chromatographic conditions optimal for this compound?
-
Expertise & Experience: Poor chromatography can lead to broad peaks, which results in lower peak height and reduced sensitivity. The pH of the mobile phase is crucial for ionizable compounds like Olmesartan and its impurities.
-
Troubleshooting Action:
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase. For acidic compounds, a lower pH (e.g., using formic acid) can improve peak shape.[3]
-
Gradient Optimization: Adjust the gradient slope to ensure adequate separation from other components and a sharper peak for this compound.
-
Column Choice: If peak shape is still poor, consider a different column chemistry (e.g., a phenyl column) or a column with a smaller particle size (UPLC).[12]
-
-
-
Question: Is your mass spectrometer tuned for maximum sensitivity for this compound?
-
Expertise & Experience: The sensitivity of a mass spectrometer is highly dependent on the tuning parameters. The choice of ionization mode (positive or negative) and the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) are critical. Olmesartan and related compounds are often analyzed in positive electrospray ionization (ESI) mode.[3]
-
Troubleshooting Action:
-
Ionization Mode: Infuse a standard solution of this compound into the mass spectrometer to determine if positive or negative ESI mode provides a better signal.
-
MRM Transitions: Optimize the MRM transitions by performing a precursor ion scan to identify the parent ion, followed by a product ion scan to find the most abundant and stable fragment ions.
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your specific analyte.
-
-
Issue 2: Poor Peak Shape and Resolution
You can detect a peak for this compound, but it is broad, tailing, or not well-separated from other peaks.
dot
Caption: Logical flow for troubleshooting poor peak shape in chromatography.
Detailed Troubleshooting Steps:
-
Question: Could column overload be the issue?
-
Expertise & Experience: Injecting too much sample, especially of the main API, can lead to broad and distorted peaks for both the main component and nearby eluting impurities.
-
Troubleshooting Action: Reduce the injection volume or dilute the sample. This is particularly important when analyzing for trace impurities in a high-concentration API sample.
-
-
Question: Is the mobile phase composition ideal?
-
Expertise & Experience: The choice of organic modifier and the pH of the aqueous phase can significantly affect peak shape. Some compounds exhibit better peak shapes in methanol versus acetonitrile, or vice-versa. The pH should be adjusted to ensure the analyte is in a single ionic form.
-
Troubleshooting Action:
-
pH Adjustment: Experiment with different mobile phase pH values.
-
Organic Solvent: Try switching from acetonitrile to methanol or using a combination of both.
-
Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH. A typical starting concentration is 10-20 mM.
-
-
-
Question: Is your column in good condition?
-
Expertise & Experience: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and resolution.
-
Troubleshooting Action:
-
Column Wash: Follow the manufacturer's instructions for washing and regenerating the column.
-
Replace Column: If the performance does not improve after washing, the column may need to be replaced.
-
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a starting point for extracting this compound from a biological matrix.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[10]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Starting LC-MS/MS Parameters
These are suggested starting parameters that should be optimized for your specific instrument and application.
| Parameter | Suggested Starting Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined empirically for this compound |
References
-
Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chaitanya Prasad, M. K., et al. (2011). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica, 3(6), 208-212. Retrieved from [Link]
-
Olmesartan Medoxomil Tablets. (2019). USP-NF. Retrieved from [Link]
-
Sawa, J. (n.d.). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. Foundry Journal. Retrieved from [Link]
-
LC-MS chromatogram of unknown impurity (12). (n.d.). ResearchGate. Retrieved from [Link]
-
Venkanna, G., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]
-
Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Lee, H., et al. (2021). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Translational and Clinical Pharmacology, 29(4), 226-235. Retrieved from [Link]
-
Kumar, S., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 1373. Retrieved from [Link]
-
Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
LC-MS method for determination of olmesartan in human plasma. (2015). PeerJ. Retrieved from [Link]
-
Hiriyanna, S.G., et al. (2007). Identification and characterization of impurity in olmesartan medoxomil bulk drug. Analytical Chemistry: An Indian Journal, 6(1), 1-5. Retrieved from [Link]
-
LC–MS–MS Determination of Olmesartan in Human Plasma. (n.d.). Semantic Scholar. Retrieved from [Link]
-
This compound - CAS - 1227626-45-0. (n.d.). Axios Research. Retrieved from [Link]
-
LC-MS-MS Determination of olmesartan in human plasma. (n.d.). ResearchGate. Retrieved from [Link]
-
UPLC, HR-MS, and in-silico tools for simultaneous separation, characterization, and in-silico toxicity prediction of degradation products of atorvastatin and olmesartan in. (2019). AKJournals. Retrieved from [Link]
-
Rao, C. K., et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry, 3(2), 153-160. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. foundryjournal.net [foundryjournal.net]
- 3. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS–MS Determination of Olmesartan in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. akjournals.com [akjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Olmesartan Methyl Ketone Reference Standard
Welcome to the technical support center for the Olmesartan Methyl Ketone (OMK) reference standard. This guide is designed for researchers, analytical scientists, and quality control professionals working with Olmesartan Medoxomil and its related substances. Here, we provide field-proven insights and detailed protocols to address common handling, storage, and analytical challenges, ensuring the integrity and accuracy of your results.
Section 1: Critical Reference Standard Specifications
This compound is a known impurity and critical related compound of the antihypertensive drug Olmesartan Medoxomil.[1][2] Accurate quantification of this impurity is essential for drug quality and safety assessments. Below are the key specifications for this reference standard.
| Parameter | Specification | Source(s) |
| Chemical Name | 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone | [3][4] |
| CAS Number | 1227626-45-0 | [1][3][5] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [3][5] |
| Molecular Weight | 444.53 g/mol | [3][5] |
| Typical Appearance | White to off-white or pale yellow solid | [] |
| Recommended Storage | 2-8°C Refrigerator, protected from light, under an inert atmosphere. | [5][7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of the OMK reference standard.
Q1: How should I properly store the this compound (OMK) reference standard upon receipt?
A: Immediately upon receipt, the vial should be stored in a refrigerator at 2-8°C.[5] For long-term integrity, it is best practice to store it in a tightly sealed container, such as the original amber vial, to protect it from light and moisture.[7][8] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidative degradation.[7]
Q2: What is the best solvent to dissolve the OMK reference standard for creating a stock solution?
A: OMK, similar to its parent drug Olmesartan Medoxomil, is expected to be practically insoluble in water.[8][9] The recommended approach is to use a solvent mixture common in reverse-phase HPLC analysis for Olmesartan. A good starting point is a 50:50 (v/v) mixture of acetonitrile and water.[10] For challenging dissolutions, pure acetonitrile or methanol can be used for the initial wetting and dissolving of the material before diluting with the aqueous component. Sonication is often required to achieve complete dissolution.[11][12] Always use high-purity, HPLC-grade solvents.
Q3: How stable is OMK once it is in solution? Should I prepare solutions fresh daily?
A: While specific stability data for OMK in various solvents is not extensively published, the parent drug, Olmesartan Medoxomil, is known to be susceptible to hydrolytic degradation, especially under acidic and alkaline conditions.[13][14] Therefore, it is a critical best practice to prepare OMK standard solutions fresh for each analytical run. If solutions must be stored, even for a short period (e.g., in an autosampler), they should be kept at a controlled, cool temperature (e.g., 4-8°C) and protected from light. A solution stability study is highly recommended as part of your method validation to determine how long the standard remains viable under your specific conditions.[15]
Q4: I've prepared my OMK standard solution, but it appears hazy or contains visible particulates. What should I do?
A: A hazy or particulate-containing solution is not homogenous and will lead to inaccurate and non-reproducible results. This indicates incomplete dissolution.
-
Action 1: Increase Sonication. Sonicate the solution in a bath for an additional 10-15 minutes.[12]
-
Action 2: Modify Solvent. If sonication fails, try preparing the solution again by first dissolving the OMK in 100% acetonitrile and then slowly adding water to the final desired concentration.
-
Action 3: Filtration. As a final step before injection, always filter the solution through a 0.45-µm or 0.22-µm syringe filter compatible with your solvent (e.g., PTFE for organic-heavy mixtures).[11] If particulates remain after sonication, the solution should be discarded and prepared again. Never inject a non-homogenous standard into your chromatography system.
Section 3: Troubleshooting Guide for Chromatographic Analysis
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of OMK.
Issue 1: Poor Peak Shape (Tailing or Asymmetry)
-
The Problem: The OMK peak in your chromatogram exhibits significant tailing (asymmetry factor > 1.5).
-
The Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase. The tetrazole group in the OMK structure can interact with active sites on the silica backbone of the C18 column.
-
Troubleshooting Steps:
-
Match Sample Diluent to Mobile Phase: The strongest eluting solvent should be your sample diluent. Ideally, dissolve and dilute your OMK standard in the initial mobile phase composition. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[16]
-
Adjust Mobile Phase pH: The tetrazole moiety has a pKa around 4.3.[17] Operating the mobile phase at a lower pH (e.g., 2.5-3.5 using formic or phosphoric acid) ensures the analyte is in a single, non-ionized form, minimizing secondary interactions with the column and improving peak shape.[11][18]
-
Evaluate Column Health: Persistent tailing for all analytes may indicate a degraded or contaminated column. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile) or replace the guard column.[16]
-
Issue 2: Inconsistent or Drifting Peak Areas (Poor Reproducibility)
-
The Problem: Replicate injections of the same OMK standard yield peak areas with a high relative standard deviation (RSD > 2.0%).
-
The Causality: This issue points to problems with either the stability of the analyte in solution or the analytical hardware (injector, pump). Incomplete initial dissolution is a primary suspect.
-
Troubleshooting Steps:
-
Verify Complete Dissolution: As detailed in the FAQs, ensure your standard is fully dissolved. Use a validated dissolution procedure, including sufficient vortexing and sonication time.
-
Check Solution Stability: If your analytical run is long, the OMK may be degrading in the autosampler vial. Prepare a fresh standard and inject it at the end of the sequence to compare its area with the initial injections. A significant drop indicates instability.
-
System Suitability Check: Perform a system suitability test before the run. Check the RSD of the pump pressure and the injector precision with a stable compound like caffeine to isolate whether the issue is chemical or mechanical.[16]
-
Visual Workflow: Troubleshooting Poor Reproducibility
Caption: Decision tree for troubleshooting inconsistent peak areas.
Section 4: Standard Protocols
These protocols provide a validated starting point for working with the OMK reference standard.
Protocol 4.1: Preparation of a 100 µg/mL Stock Standard Solution
Objective: To accurately prepare a primary stock solution of OMK for further dilution.
Materials:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Purified Water
-
Class A 10 mL volumetric flask
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Allow the OMK vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Accurately weigh approximately 1.0 mg of the OMK standard and transfer it quantitatively into a 10 mL volumetric flask. Record the exact weight.
-
Add approximately 5 mL of acetonitrile to the flask.
-
Vortex for 30 seconds, then place the flask in an ultrasonic bath for 15 minutes to facilitate dissolution.
-
Visually inspect the solution. It must be clear and free of any particulates. If not, sonicate for an additional 10 minutes.
-
Once fully dissolved, allow the solution to return to room temperature.
-
Dilute to the mark with purified water, cap securely, and invert at least 15 times to ensure thorough mixing.
-
Calculate the exact concentration based on the weight recorded in step 2. This solution is now a ~100 µg/mL stock standard in 50:50 acetonitrile:water.
-
Transfer to a labeled, light-protected vial for immediate use.
Protocol 4.2: Workflow for Standard Preparation and HPLC Qualification
This workflow ensures that the prepared standard is suitable for quantitative analysis before committing to a full sample sequence.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | CAS No- 1227626-45-0 [chemicea.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 7. This compound | 1227626-45-0 [amp.chemicalbook.com]
- 8. uspmsds.com [uspmsds.com]
- 9. mdpi.com [mdpi.com]
- 10. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 11. ijpsr.com [ijpsr.com]
- 12. uspnf.com [uspnf.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmahealthsciences.net [pharmahealthsciences.net]
- 17. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Stability-Indicating Assay Methods for Olmesartan
Welcome to the technical support guide for the development and troubleshooting of stability-indicating assay methods for Olmesartan. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we will address common challenges, provide practical solutions, and answer frequently asked questions to ensure the development of robust and reliable analytical methods in accordance with global regulatory standards.
Introduction to Olmesartan Stability
Olmesartan medoxomil, the marketed prodrug, is susceptible to degradation, primarily through hydrolysis of its medoxomil ester group to form the active metabolite, Olmesartan acid.[1] It is particularly sensitive to hydrolytic (acidic and alkaline) and oxidative stress conditions.[1][2][3][4] A validated stability-indicating assay method (SIAM) is therefore crucial to accurately quantify the drug substance and separate it from any process-related impurities and degradation products that may form during manufacturing and storage. The most widely accepted technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
This guide provides a structured approach to method development, validation, and troubleshooting, grounded in scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[5][6]
Workflow for SIAM Development & Validation
The development of a robust stability-indicating method is a systematic process. It begins with understanding the physicochemical properties of the drug and culminates in a fully validated method capable of routine use.
Caption: A systematic workflow for the development and validation of a stability-indicating assay method.
Troubleshooting Guide
This section addresses specific technical problems encountered during the analysis of Olmesartan and its degradation products.
Question: Why am I observing poor resolution between the Olmesartan peak and a degradation product?
Answer: Poor resolution is a common challenge, often occurring when a degradation product has a polarity very similar to the parent drug. Here is a systematic approach to troubleshoot this issue:
-
Verify System Suitability: Before making changes, confirm that your HPLC system is performing optimally. Check the theoretical plates, tailing factor, and reproducibility from a standard injection. If system suitability fails, troubleshoot the instrument first.
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Ratio: A common first step is to alter the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower organic content will increase retention times and may improve the separation of early-eluting peaks.
-
Modify Mobile Phase pH: The pH of the aqueous phase is a powerful tool for optimizing the separation of ionizable compounds like Olmesartan. Adjusting the pH can change the ionization state of the analyte and its degradants, altering their retention and potentially resolving co-eluting peaks. A systematic study of pH (e.g., from 3.0 to 6.0) is recommended.
-
Change the Organic Modifier: If acetonitrile is being used, switching to methanol (or vice-versa) can alter the selectivity of the separation due to different solvent properties.
-
-
Evaluate the Stationary Phase:
-
Consider a Different Column Chemistry: If mobile phase optimization is insufficient, the column chemistry may not be suitable. If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column. These can offer different interactions with the analytes.[7]
-
Decrease Particle Size: Moving from a 5 µm to a sub-3 µm or a solid-core particle column can significantly increase efficiency and resolution, though it will also increase backpressure.
-
-
Adjust Column Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity. However, be mindful that elevated temperatures can also accelerate the degradation of thermally labile compounds.
Question: I see unexpected peaks in my chromatogram, even in the blank injection. What is the cause?
Answer: The appearance of extraneous peaks can compromise the accuracy of your assay. The source can usually be traced to contamination or carryover.
-
Identify the Source:
-
Blank Injection: Inject a blank solvent (mobile phase) to see if the peaks persist. If they do, the contamination is likely from the solvent, the system, or carryover.
-
Needle Wash/Autosampler: Ensure the autosampler's needle wash solution is effective and clean. A common source of carryover is insufficient cleaning between injections of high-concentration samples.
-
Mobile Phase Contamination: Prepare fresh mobile phase using high-purity HPLC-grade solvents and reagents. Filter all aqueous buffers before use.[1]
-
-
Troubleshoot Carryover:
-
Optimize Wash Solvents: Use a wash solvent that is stronger than the mobile phase to effectively clean the injector and needle. For Olmesartan, a high percentage of acetonitrile or methanol is often effective.
-
Increase Wash Volume/Cycles: Increase the volume of the needle wash or the number of wash cycles in your autosampler program.
-
Question: My Olmesartan peak is showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.
-
Check Mobile Phase pH: For acidic compounds like Olmesartan, a mobile phase pH that is at least 2 units below the pKa of the analyte can ensure it is in a single, non-ionized form, which typically results in better peak shape.
-
Assess Column Health:
-
Column Overload: Inject a lower concentration of your sample to see if the tailing improves. If it does, you may be overloading the column.
-
Column Contamination: A blocked frit or contaminated column can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, reversing the column (check manufacturer's instructions first) to flush out particulates.
-
Column Age: Columns have a finite lifetime. If the column is old or has been used extensively with complex matrices, it may need to be replaced.
-
-
Consider Mobile Phase Additives: Sometimes, adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can mask active silanol sites on the silica support, reducing tailing. However, be aware that additives like TEA can be difficult to remove from the column and may suppress MS signals if using LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the mandatory stress conditions for forced degradation studies of Olmesartan according to ICH guidelines?
A1: Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of an analytical method.[5] As per ICH guidelines, Olmesartan should be subjected to the following stress conditions:[1][2]
-
Acid Hydrolysis: Typically using 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).[1][8]
-
Base Hydrolysis: Using 0.01 M to 1 M NaOH at room or elevated temperatures. Olmesartan is particularly labile to base hydrolysis.[1][9]
-
Oxidative Degradation: Commonly performed using 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1][8]
-
Thermal Degradation: The solid drug is exposed to dry heat, for instance, at 60°C or higher for an extended period.[1][8]
-
Photolytic Degradation: The solid drug is exposed to a combination of UV and visible light as specified in ICH Q1B guidelines.[1]
Q2: What is the primary degradation pathway for Olmesartan Medoxomil?
A2: The primary degradation pathway for Olmesartan medoxomil is the hydrolysis of the ester linkage, which releases the active drug, Olmesartan acid.[1] However, under different stress conditions, other degradation products can be formed. For example, dehydration and dimerization products have also been identified.[10][11] A simplified representation of the primary degradation is shown below.
Caption: Primary degradation pathway of Olmesartan Medoxomil.
Q3: How do I select an appropriate HPLC column for Olmesartan analysis?
A3: The vast majority of stability-indicating methods for Olmesartan use a reversed-phase C18 column.[1][12] Key considerations for column selection include:
-
Particle Size: 5 µm columns are robust for standard QC labs. For higher resolution and faster analysis, 3 µm or sub-2 µm columns can be used, but they require UHPLC systems capable of handling higher backpressures.
-
Dimensions: A standard 150 mm x 4.6 mm column is a good starting point. Shorter columns (50-100 mm) can be used for faster run times if resolution is adequate.
-
End-capping: Modern, fully end-capped C18 columns are recommended to minimize peak tailing from silanol interactions.
Q4: What are the key validation parameters I must evaluate for my stability-indicating method?
A4: According to ICH Q2(R1) guidelines, a stability-indicating assay method must be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[13] Forced degradation studies are the primary way to demonstrate specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][14]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.[2][15]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[15][16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[17]
Protocols and Data
Example Protocol: Forced Degradation of Olmesartan Medoxomil
Objective: To generate potential degradation products of Olmesartan Medoxomil to demonstrate the specificity of the analytical method.
Materials:
-
Olmesartan Medoxomil Reference Standard
-
HPLC Grade Methanol and/or Acetonitrile
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC Grade Water
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent (e.g., Methanol) to obtain a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution in a water bath at 80°C for 2 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 1 M NaOH.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 30 minutes.[18]
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Weigh approximately 10 mg of solid Olmesartan Medoxomil into a glass vial.
-
Place the vial in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the solid in the solvent and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Evaluate the chromatograms for the appearance of new peaks and ensure they are well-resolved from the parent Olmesartan peak.
Table 1: Example HPLC Method Parameters for Olmesartan Analysis
| Parameter | Condition | Rationale / Comment |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard, robust choice for reversed-phase separation.[19] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ~2.5)B: Acetonitrile | A common mobile phase providing good peak shape for acidic analytes.[12] |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 10 | 70 | |
| 12 | 70 | |
| 12.1 | 30 | |
| 15 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides consistent retention times and can improve peak shape. |
| Detection (UV) | 257 nm | A common wavelength for detecting Olmesartan and its related substances. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
References
-
Tateishi, M., et al. (2009). Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques. PubMed. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. EMA. Retrieved from [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]
-
Beg, S., et al. (2017). Development and Validation of a Stability-Indicating Liquid Chromatographic Method for Estimating Olmesartan Medoxomil Using Quality by Design. Oxford Academic. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Retrieved from [Link]
-
MDPI. (2021). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. MDPI. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Semantic Scholar. Retrieved from [Link]
-
Springer. (2013). RP-HPLC-DAD method for determination of olmesartan medoxomil in bulk and tablets exposed to forced conditions. SpringerLink. Retrieved from [Link]
-
Slideshare. (2015). Ich guideline for stability testing. SlideShare. Retrieved from [Link]
-
Scholars Research Library. (2014). Development and validation of a stability-indicating RP-HPLC method for the simultaneous quantification of Olmesartan Medoxomil. Scholars Research Library. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of olmesartan medoxomil after thermal degradation. ResearchGate. Retrieved from [Link]
-
Gigvvy Science. (2013). Optimization and Validation of Rp - Hplc Stability Indicating Method for Determination of Olmesartan Medoxomil and Its Degraded Product. Gigvvy Science. Retrieved from [Link]
-
MDPI. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. Retrieved from [Link]
-
PubMed. (2023). Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method. PubMed. Retrieved from [Link]
-
PMC - NIH. (2015). Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form. National Center for Biotechnology Information. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2016). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Pharma Press. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2020). method development and validation of stability indicating assay method for the simultaneous estim. ijcpa.in. Retrieved from [Link]
-
International Journal of Pharmacy. (2013). stability indicating rp-hplc method for the simultaneous determination of olmesartan medoxomil and atorvastatin calcium. International Journal of Pharmacy. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). RESULTS OF FORCE DEGRADATION STUDIES OF OLMESARTAN API. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of olmesartan medoxomil degraded with acid hydrolysis. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. IJPSR. Retrieved from [Link]
-
NIH. (2011). Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (2024). HPLC method for stability study of olmesartan in tablets. SciSpace. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gigvvy.com [gigvvy.com]
- 4. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
- 16. ijpsr.com [ijpsr.com]
- 17. pharmascholars.com [pharmascholars.com]
- 18. ajpaonline.com [ajpaonline.com]
- 19. researchgate.net [researchgate.net]
Welcome to the technical support center for the analytical challenges surrounding Olmesartan Medoxomil and its related compounds. As professionals in pharmaceutical analysis, we understand that achieving baseline separation of active pharmaceutical ingredients (APIs) from their impurities and degradation products is paramount for ensuring drug safety, efficacy, and regulatory compliance. Co-elution is a frequent and formidable challenge in the chromatography of Olmesartan, particularly given its susceptibility to hydrolysis and the structural similarity of its related substances.
This guide is designed to provide you, our fellow researchers and scientists, with practical, in-depth solutions to these chromatographic hurdles. We will move from foundational knowledge in our FAQ section to a systematic troubleshooting guide for complex separation issues, complete with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution issues with Olmesartan Medoxomil and its related compounds?
A1: Co-elution challenges in Olmesartan analysis typically stem from a combination of factors. The primary degradation pathway for Olmesartan Medoxomil (a prodrug) is the hydrolysis of its ester group, which forms the active metabolite, Olmesartan acid.[1][2] This, along with other process-related impurities and degradation products from oxidative or photolytic stress, results in a mixture of structurally similar compounds.[1][3] Some impurities in combination drug products, such as those with Amlodipine or Hydrochlorothiazide, are also known to co-elute when using mobile phases with acetate or phosphate buffers at various pH levels.[4] The key challenge is that these closely related molecules often have very similar polarities and chromatographic behaviors, making them difficult to resolve with standard methods.
Q2: Which analytical technique is most effective for separating Olmesartan and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely adopted and suitable method for separating and quantifying Olmesartan Medoxomil and its related substances.[1] For more complex separations or when dealing with unknown impurities generated during stability studies, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of resolution, speed, and sensitivity due to its use of smaller particle size columns (e.g., sub-2 µm).[5][6] For definitive structural identification of unknown degradation products, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable.[1]
Q3: My Olmesartan acid peak is not well-resolved from the main Olmesartan Medoxomil peak. What is the first parameter I should adjust?
A3: The first and most impactful parameter to adjust is the pH of the aqueous component (buffer) of your mobile phase.[2][7] Olmesartan Medoxomil and its primary degradant, Olmesartan acid, have different acidic dissociation constants (pKa). Olmesartan acid has a pKa of 4.3.[2] By adjusting the mobile phase pH to be near this pKa value, you can significantly alter the ionization state of the Olmesartan acid, which in turn changes its retention time relative to the uncharged prodrug. For instance, lowering the pH (e.g., to ~2.5-3.5) will suppress the ionization of the carboxylic acid group on Olmesartan acid, making it less polar and increasing its retention, which often improves its separation from the parent peak.[2][5]
Q4: Why is a gradient elution program often recommended over an isocratic one for Olmesartan impurity profiling?
A4: A gradient elution is generally superior for analyzing Olmesartan and its impurities because the sample contains compounds with a wide range of polarities.[5] An isocratic method, which uses a constant mobile phase composition, may provide good separation for a few compounds but will fail to elute highly retained, non-polar impurities in a reasonable time, leading to broad peaks. Conversely, an isocratic method strong enough to elute non-polar impurities quickly will cause early-eluting, polar compounds (like Olmesartan acid) to rush through the column with little retention, resulting in co-elution with the solvent front. A gradient program, which systematically increases the percentage of the organic solvent over the course of the run, allows for the effective separation of both early-eluting polar compounds and late-eluting non-polar compounds within a single analysis, ensuring better resolution and peak shape for all components.[4][8]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution can be a multifaceted problem. The following guide provides a logical workflow to diagnose and resolve separation issues methodically.
Problem: Poor resolution between two or more Olmesartan-related compound peaks.
The troubleshooting process should follow a logical sequence, starting with the easiest and most impactful adjustments.
In-Depth Troubleshooting Steps
1. Mobile Phase pH Adjustment:
-
Causality: As discussed in the FAQs, pH is critical for ionizable compounds. For resolving Olmesartan Medoxomil from Olmesartan acid, a mobile phase pH around 2.5-3.5 is often effective.[2][5] For other impurities, systematically varying the pH from 2.5 to 6.0 can reveal an optimal point where the relative retention times of the co-eluting pair are sufficiently different for separation.[4]
-
Action: Prepare a series of mobile phase buffers with pH values incrementing by 0.2-0.5 units. Analyze the same sample with each mobile phase to track the movement of the critical pair.
2. Organic Modifier Selection:
-
Causality: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, but they offer different selectivities. Acetonitrile is generally a stronger solvent and provides different pi-pi interaction opportunities with the analyte and stationary phase compared to methanol. Switching from acetonitrile to methanol, or using a ternary mixture, can alter elution order and resolve overlapping peaks.
-
Action: If using acetonitrile, try substituting it with methanol. Start with a similar gradient profile, adjusting for the difference in solvent strength. For example, a 50:50 acetonitrile/buffer mobile phase is roughly equivalent in elution strength to a 60:40 methanol/buffer mobile phase.
3. Stationary Phase Selectivity:
-
Causality: Not all C18 columns are the same. Differences in silica purity, surface area, carbon load, and end-capping create unique selectivities. If mobile phase optimization fails, the interaction between the analytes and the stationary phase is the next logical target. For aromatic compounds like Olmesartan and its impurities, a phenyl-based stationary phase (e.g., Phenyl-Hexyl or Biphenyl) can provide alternative pi-pi interactions, leading to significant changes in selectivity and potentially resolving stubborn co-elutions.[7][9]
-
Action: First, try a C18 column from a different manufacturer. If co-elution persists, switch to a column with a different chemistry, such as a Phenyl-Hexyl column, which is often recommended for separating compounds with aromatic rings.
4. Column Temperature:
-
Causality: Temperature affects analyte viscosity, solubility in the mobile phase, and the kinetics of mass transfer. Increasing the column temperature (e.g., from 30°C to 40°C) generally decreases retention times and can improve peak efficiency (narrower peaks).[10] Critically, it can also subtly alter the selectivity between two compounds, which may be just enough to achieve separation. In one documented case, increasing the temperature was key to resolving two co-eluting Olmesartan impurities (OL-Imp-4 and OL-Imp-5).[5]
-
Action: Incrementally increase the column temperature by 5-10°C and observe the effect on the critical pair's resolution. Ensure the temperature does not exceed the column's recommended operating range.
Experimental Protocols
Protocol 1: Forced Degradation Study to Ensure Method Specificity
This protocol is essential for generating potential degradation products and proving that your analytical method can separate them from the API. This demonstrates that the method is "stability-indicating."
Objective: To generate degradation products of Olmesartan Medoxomil under various stress conditions as per ICH guidelines.[1]
Materials:
-
Olmesartan Medoxomil API
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Volumetric flasks, pipettes, pH meter
-
Water bath, hot air oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately weigh ~25 mg of Olmesartan Medoxomil and dissolve it in a 25 mL volumetric flask with methanol or a suitable diluent to get a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution in a water bath at 60°C for approximately 2-4 hours.[1][11] After incubation, cool the solution and neutralize it with an equivalent amount of 1 M NaOH. Dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the solution at 60°C for 2 hours.[11] Cool and neutralize with 1 M HCl, then dilute to a suitable concentration. Olmesartan is known to degrade significantly under basic conditions.[11]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for approximately 24 hours.[1] Dilute to a suitable concentration.
-
Thermal Degradation: Store the solid API powder in a hot air oven at 60-70°C for an extended period (e.g., 10 days).[1] After exposure, dissolve a known amount of the powder to obtain a suitable concentration for analysis.
-
Photolytic Degradation: Expose the solid API powder to UV and fluorescent light according to ICH Q1B guidelines.[1] Dissolve a known amount post-exposure for analysis.
-
Analysis: Inject the unstressed sample solution and all stressed samples into the HPLC system. Compare the chromatograms to identify and resolve the degradation products from the main Olmesartan peak.
Protocol 2: Systematic Method Development for a Critical Pair
This protocol outlines a strategy for resolving a known co-eluting impurity pair using the principles from the troubleshooting guide.
Objective: To achieve a resolution (Rs) of >1.5 for a co-eluting pair of Olmesartan-related compounds.
Initial Conditions (Example):
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid[12]
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: 250 nm[13]
Workflow Diagram:
Data Presentation: Example Chromatographic Conditions
The following table summarizes various reported starting conditions for the separation of Olmesartan and its related compounds, which can serve as excellent starting points for method development.
| Parameter | Method 1[11] | Method 2[10] | Method 3[5] | Method 4[2] |
| Column | Symmetry C18 (150x4.6 mm, 5µ) | Develosil ODS HG-5 C18 (150x4.6 mm, 5µ) | Acquity UPLC HSS T3 (100x2.1 mm, 1.8µ) | Eclipse XDB C18 (100x4.6 mm, 3.5µ) |
| Mobile Phase A | 0.02 M Na₂HPO₄ (pH 7.0) | Phosphate Buffer (pH 3.1) | 0.1% Orthophosphoric Acid (pH ~2.5) | 0.1% H₃PO₄ in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | Methanol |
| Elution Mode | Isocratic (55:45 A:B) | Isocratic | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min | Variable (Gradient) |
| Temperature | Room Temperature | 40°C | 30°C (initially) | Not Specified |
| Detection λ | 240 nm | 205 nm | Not Specified | Not Specified |
References
-
Jain, P. S., et al. (2012). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis. [Link]
-
McHenry, M., et al. (2018). Stability of Olmesartan Medoxomil Extemporaneous Suspensions. International Journal of Pharmaceutical Compounding. [Link]
-
Srinivas, A., & Sneha, Y. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research, 5(7), 2848-2855. [Link]
-
Almeida, M. de O., et al. (2023). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. Turkish Journal of Pharmaceutical Sciences, 20(1), 39-47. [Link]
-
Phenomenex. (n.d.). Meeting System Suitability for USP Amlodipine and Olmesartan Medoxomil Tablets Assay and Organic Impurities. Phenomenex Application Note. [Link]
-
Rao, D. V., et al. (2015). Method Development and Validation for the Determination of Potential Impurities Present in Olmesartan Medoxomil and Hydrochlorothiazide in Fixed Dose Combination Drug Product by Using Reverse Phase – Ultra-Performance Liquid Chromatography Coupled with Diode-Array Detector. Journal of Chromatographic Science, 54(2), 230-239. [Link]
-
Rao, C. K., et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Journal of Pharmaceutical and Biomedical Analysis, 70, 429-434. [Link]
-
Wang, Y., et al. (2023). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE, 18(5), e0285223. [Link]
-
United States Pharmacopeia. (2019). Olmesartan Medoxomil Tablets. USP-NF. [Link]
-
Pharmaffiliates. (n.d.). Olmesartan Medoxomil-impurities. Pharmaffiliates. [Link]
-
Patel, C., & Patel, M. (2023). A Robust RP-HPLC Analytical Method Development and Validation of Cilnidipine and Olmesartan in Antihypertensive Formulations. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
United States Pharmacopeia. (2012). Olmesartan Medoxomil. USP 35. [Link]
-
ResearchGate. (n.d.). Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form. [Link]
-
ResearchGate. (n.d.). Chromatogram for Hydrochlorothiazide and Olmesartan medoximil. [Link]
-
USP-NF. (n.d.). Olmesartan Medoxomil. USP Monographs. [Link]
-
ResearchGate. (n.d.). Method Development and Validation for the Determination of Potential Impurities Present in Olmesartan Medoxomil and Hydrochlorothiazide in Fixed Dose Combination Drug Product by Using Reverse Phase - Ultra Performance Liquid Chromatography Coupled with Diode-Array Detector. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. ijpsr.com [ijpsr.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. uspnf.com [uspnf.com]
- 13. drugfuture.com [drugfuture.com]
Validation & Comparative
A Comparative Analysis of Olmesartan Methyl Ketone and Other Impurities: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of Olmesartan Methyl Ketone and other significant impurities associated with the antihypertensive drug Olmesartan. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical nature, formation pathways, and analytical methodologies for these impurities, grounded in scientific principles and regulatory standards.
Introduction: The Criticality of Impurity Profiling in Olmesartan
Olmesartan medoxomil, a potent angiotensin II receptor blocker, is widely prescribed for the management of hypertension.[1] As with any active pharmaceutical ingredient (API), the presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies such as the International Conference on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, quantification, and control of impurities in new drug substances and products.[1][3][4][5] This guide focuses on a comparative analysis of this compound and other key process-related and degradation impurities of Olmesartan, providing a framework for their effective control and analysis.
Chemical Landscape of Olmesartan Impurities
The impurity profile of Olmesartan is diverse, comprising process-related impurities stemming from the synthetic route and degradation products formed during storage or under stress conditions.
This compound: A Closer Look
This compound is a known process-related impurity of Olmesartan. Its structure is characterized by the presence of a methyl ketone group on the imidazole ring.
-
Chemical Name: 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone
-
CAS Number: 1227626-45-0
-
Molecular Formula: C₂₅H₂₈N₆O₂
-
Molecular Weight: 444.53 g/mol
Other Significant Olmesartan Impurities
Beyond this compound, several other impurities are of concern in the manufacturing and formulation of Olmesartan medoxomil. These include:
-
Olmesartan Acid (EP Impurity A): The active metabolite of Olmesartan medoxomil, formed by hydrolysis of the medoxomil ester.[6]
-
Dehydro Olmesartan (EP Impurity C): A process-related impurity characterized by a double bond in the imidazole side chain.[2]
-
Olmesartan Dimer: A potential degradation product formed under stress conditions.
-
Process-Related Impurities: Various other impurities can arise from the complex multi-step synthesis of Olmesartan, including starting materials, by-products, and intermediates.[7]
Formation Pathways of Olmesartan Impurities
Understanding the formation pathways of impurities is crucial for developing effective control strategies. These pathways can be broadly categorized into synthesis-related and degradation-related routes.
Formation of this compound
While the precise, documented formation mechanism of this compound is not extensively detailed in publicly available literature, its structure suggests a potential pathway involving the reaction of an intermediate or the final Olmesartan molecule with a reactive ketone species. The imidazole ring in the Olmesartan structure is susceptible to reactions with aldehydes and ketones.[8] It is plausible that residual solvents or reagents from the synthesis process, such as acetone or other ketones, could react with the imidazole moiety under certain conditions to form the methyl ketone derivative. Another possibility is the oxidation of a secondary alcohol precursor, a common reaction in organic synthesis that yields ketones.[9][10]
Formation of Other Key Impurities
-
Olmesartan Acid: This is a primary degradation product formed through the hydrolysis of the medoxomil ester group of Olmesartan medoxomil. This reaction can be catalyzed by acidic or basic conditions.[11]
-
Dehydro Olmesartan: This impurity is typically formed during the synthesis process and is considered a process-related impurity.[2]
-
Degradation Products: Forced degradation studies have shown that Olmesartan medoxomil degrades under hydrolytic (acidic and basic) and oxidative conditions, leading to the formation of various degradation products.[2][11]
Comparative Analysis of Impurities
A comparative assessment of these impurities is essential for risk evaluation and the establishment of appropriate control measures.
| Impurity | Type | Typical Regulatory Limit (General) | Potential Toxicological Concern |
| This compound | Process-Related | Individual unspecified impurity: ≤ 0.10%[3][4] | Data not widely available; structural alerts for potential reactivity. |
| Olmesartan Acid (EP Impurity A) | Degradation/Metabolite | Specified impurity; limit may vary. USP limit for Olmesartan in Olmesartan Medoxomil tablets is NMT 2.5%[3] | Active metabolite; its levels are controlled to ensure proper dosing. |
| Dehydro Olmesartan (EP Impurity C) | Process-Related | Specified impurity; limit may vary.[6] | Potential for altered pharmacological activity or increased toxicity. |
| Olmesartan Dimer | Degradation | Unspecified impurity: ≤ 0.10%[3][4] | Limited data; potential for different pharmacological/toxicological profile. |
| Other Process Impurities | Process-Related | Individual unspecified impurity: ≤ 0.10%[3][4] | Varies depending on the structure; some may be genotoxic.[12] |
Note: Specific limits for individual impurities can be found in the respective pharmacopoeial monographs and should be consulted for definitive guidance.[3][13]
Toxicological Considerations
While comprehensive toxicological data for every Olmesartan impurity is not always publicly available, a risk-based approach is necessary. In silico (computer-based) toxicity prediction tools can provide initial assessments of potential genotoxicity and other toxicities.[14][15] For instance, some process-related impurities in sartan manufacturing have been identified as potentially genotoxic.[12] Any new impurity exceeding the identification threshold requires structural elucidation and, if necessary, toxicological qualification to ensure patient safety.[3][4] A safety data sheet for this compound indicates a low acute toxicity profile (LD50 >10,000 mg/kg), but also notes that knowledge about other health hazards is incomplete.[16]
Analytical Methodologies for Impurity Profiling
A robust, validated, stability-indicating analytical method is paramount for the accurate detection and quantification of Olmesartan impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.
Recommended Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is a synthesized example based on several validated methods reported in the literature.[2][11][17][18]
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Olmesartan medoxomil and its related impurities, including this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 40 60 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 257 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Acetonitrile and water (1:1 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Olmesartan medoxomil reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Impurity Stock Solutions: Prepare individual stock solutions of this compound and other known impurities in the diluent.
-
Spiked Sample Solution: Prepare a solution of Olmesartan medoxomil and spike it with known concentrations of each impurity to verify the resolution and separation.
-
Sample Solution: Accurately weigh and dissolve the Olmesartan drug substance or a powdered tablet equivalent in the diluent to a suitable concentration.
4. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or other components at the retention times of Olmesartan and its impurities.
-
Linearity: Analyze a series of solutions with increasing concentrations of Olmesartan and each impurity to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of impurities into the sample matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to evaluate the method's reliability.
Advanced Techniques: LC-MS/MS for Structural Elucidation
For the identification and structural characterization of unknown impurities, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.[19] LC-MS/MS provides molecular weight information and fragmentation patterns that are crucial for elucidating the chemical structure of novel impurities.
Conclusion and Future Perspectives
The effective control of impurities is a non-negotiable aspect of ensuring the safety and quality of Olmesartan drug products. This guide has provided a comparative overview of this compound and other significant impurities, their formation pathways, and a robust analytical methodology for their quantification. While the toxicological profiles of some impurities require further investigation, a proactive approach to impurity profiling, grounded in sound analytical science and regulatory compliance, is essential. Future research should focus on elucidating the precise formation mechanisms of all potential impurities and conducting comprehensive toxicological assessments to further refine risk-based control strategies.
References
-
Olmesartan medoxomil. PubChem, National Center for Biotechnology Information. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Quality: impurities. European Medicines Agency (EMA). [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. [Link]
-
DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
-
Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Semantic Scholar. [Link]
-
Olmesartan Medoxomil. United States Pharmacopeia (USP). [Link]
-
Olmesartan Medoxomil EP Impurity A. SynZeal. [Link]
-
Forced Degradation Products of Olmesartan Medoxomil and their In Vitro Genotoxicity Assessment by Comet Assay using HEK Cells. ResearchGate. [Link]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]
-
In silico Toxicity Assessment and Quantification of Potential Genotoxic Impurity in Olmesartan Medoxomil Drug Substance using GC-MS/MS. Asian Journal of Chemistry. [Link]
-
MSDS - this compound. KM Pharma Solution Private Limited. [Link]
-
Olmesartan Medoxomil Tablets. USP-NF. [Link]
-
Olmesartan Medoxomil-impurities. Pharmaffiliates. [Link]
-
Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil: A Derivative via Michael-Type Addition between Tetrazole and Mesityl Oxide In Situ Generated from Acetone. ACS Publications. [Link]
-
TYPICAL HPLC CHROMATOGRAM OF OLMESARTAN MEDOXOMIL OLM (20 μg/mL) AND... ResearchGate. [Link]
-
Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. [Link]
-
Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form. ResearchGate. [Link]
-
LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. PMC - NIH. [Link]
-
Olmesartan Impurities. SynZeal. [Link]
-
(PDF) Method Development and Validation of Olmesartan Medoximil, Amlodipine Besylate and Hydrochlorthiazide Impurities by UPLC Method Using QbD Approach. ResearchGate. [Link]
-
identification-and-characterization-of-impurity-in-olmesartan-medoxomil-bulk-drug.pdf. TSI Journals. [Link]
-
STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
-
LC–MS/MS for Quantifying Nitrosamines in Olmesartan Tablets. LCGC International. [Link]
-
Eco-friendly design of experiment based approach for estimation of azelnidipine and olmesartan medoxomil in RP-HPLC: Greenness appraisal. Taylor & Francis Online. [Link]
-
(PDF) LC-MS chromatogram of unknown impurity (12). ResearchGate. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for the simultaneous quantification of Olmesartan Medoxomil. Scholars Research Library. [Link]
-
Impurities and its importance in pharmacy. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Aldehyde & Ketone Synthesis by Oxidation of Alcohols. Study.com. [Link]
-
Preparation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Synthesis of Fused sp3‐Enriched Imidazoles. PMC - NIH. [Link]
-
Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Publishing. [Link]
- Preparation of ketones
Sources
- 1. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. PlumX [plu.mx]
- 7. jpionline.org [jpionline.org]
- 8. zenodo.org [zenodo.org]
- 9. Aldehyde & Ketone Synthesis by Oxidation of Alcohols | Study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. kmpharma.in [kmpharma.in]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. tsijournals.com [tsijournals.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Olmesartan Impurities: HPLC vs. UPLC
Abstract
The modernization of analytical methods, particularly the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC), is a critical step for pharmaceutical quality control laboratories seeking to enhance efficiency and sensitivity. This guide provides a comprehensive framework for the cross-validation of analytical methods for the detection and quantification of impurities in Olmesartan medoxomil, a widely prescribed antihypertensive drug. We will explore the scientific rationale behind method modernization, detail the experimental design for a comparative study, and present a step-by-step protocol for both an established HPLC method and a modern UPLC alternative. This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, ensuring that method transitions are scientifically sound, robust, and compliant with global regulatory standards.
Introduction: The Imperative for Impurity Profiling in Olmesartan
Olmesartan medoxomil is an angiotensin II receptor antagonist used to manage hypertension. As with any active pharmaceutical ingredient (API), its purity profile is a critical quality attribute directly linked to patient safety and product efficacy. The manufacturing process and storage conditions can introduce or lead to the formation of various impurities, including synthetic intermediates, reagents, and degradation products.[1][2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control of these impurities.[3][4] Therefore, robust, validated analytical methods are essential for their accurate detection and quantification. This guide focuses on the cross-validation required when transitioning from a traditional HPLC method to a more advanced UPLC method, a common scenario in today's pharmaceutical landscape. The objective of such a transfer is to demonstrate that the new method is suitable for its intended purpose and delivers results that are equivalent or superior to the original, validated method.[5]
The Scientific Rationale: Why Transition from HPLC to UPLC?
While HPLC has long been the workhorse of pharmaceutical analysis, UPLC technology offers significant advantages by utilizing sub-2 µm stationary phase particles.[6][7] This fundamental difference leads to several key performance enhancements:
-
Increased Speed: UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi), enabling faster separations and reducing analysis times from 20-45 minutes to as little as 2-5 minutes.[6][8] This translates to higher sample throughput and increased laboratory productivity.[9]
-
Enhanced Resolution & Sensitivity: The smaller particle size results in sharper, narrower peaks, which significantly improves the resolution between closely eluting compounds, a crucial factor for complex impurity profiles.[7][10] This also leads to higher sensitivity, allowing for the detection and quantification of trace-level impurities that might be missed by HPLC.[8][9]
-
Reduced Solvent Consumption: Faster run times and smaller column dimensions lead to a 70-80% reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly technology.[6][9]
The decision to migrate from a validated HPLC method to UPLC is thus driven by the need for greater efficiency, improved data quality, and reduced operational costs, all while maintaining strict regulatory compliance.
Experimental Design: A Framework for Robust Cross-Validation
A successful cross-validation or method transfer relies on a well-defined protocol that outlines the scope, procedures, and acceptance criteria.[11][12][13] The core strategy employed here is Comparative Testing , where both the original (HPLC) and the new (UPLC) laboratories or methods analyze the same set of samples, and the results are statistically compared.[11]
Caption: High-level workflow for the cross-validation of analytical methods.
Stress Testing and Sample Preparation
To rigorously challenge both methods, forced degradation studies are essential. These studies expose the Olmesartan medoxomil API to harsh conditions to intentionally generate degradation products, thereby establishing the stability-indicating nature of the methods.[14][15][16]
-
Acid Hydrolysis: 1N HCl at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature[14]
-
Thermal Degradation: 105°C
-
Photolytic Degradation: UV light exposure (ICH Q1B)
Samples for analysis will include:
-
Unstressed Olmesartan medoxomil API.
-
Olmesartan API spiked with known impurities at the specification limit (e.g., 0.15%).
-
Placebo (excipients without API).
-
Samples from each of the forced degradation studies.
Methodologies: HPLC vs. UPLC Protocols
The following protocols represent a typical established HPLC method and a modernized UPLC equivalent.
Method A: The Established HPLC Method
This method is based on common pharmacopeial procedures for related substances.[18][19][20]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.5 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time(min) %B: 0/25, 10/25, 35/100, 45/100 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Detector | UV at 250 nm |
| Injection Vol. | 10 µL |
| Typical Runtime | 45 minutes |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile as specified. Filter and degas all solvents.
-
Standard Solution Preparation: Prepare a standard solution of USP Olmesartan Medoxomil RS at a concentration of 0.01 mg/mL in acetonitrile.[18]
-
Sample Solution Preparation: Prepare the sample solution by dissolving Olmesartan medoxomil in acetonitrile to a final concentration of 1.0 mg/mL.[18] For forced degradation samples, neutralize the solution if necessary before dilution.
-
System Suitability: Inject a system suitability solution containing Olmesartan and a known impurity (e.g., Olmesartan Related Compound A) to verify resolution (must be NLT 5) and repeatability (RSD NMT 2.0%).[18]
-
Analysis: Inject the blank (acetonitrile), standard, and sample solutions into the chromatograph and record the chromatograms.
Method B: The Modern UPLC Alternative
This method is designed to achieve faster, more efficient separations.[21][22]
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time(min) %B: 0/20, 1/20, 5/90, 7/90 |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 45°C |
| Detector | PDA at 250 nm |
| Injection Vol. | 2 µL |
| Typical Runtime | 8 minutes |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the aqueous formic acid solution and acetonitrile.
-
Standard Solution Preparation: Prepare standard solutions as described for the HPLC method, adjusting concentrations if necessary for the increased sensitivity of the UPLC system.
-
Sample Solution Preparation: Prepare sample solutions as described for the HPLC method.
-
System Suitability: Perform system suitability tests analogous to the HPLC method, ensuring appropriate resolution and precision are met.
-
Analysis: Inject the prepared solutions and record the chromatograms.
Caption: Logic diagram of the comparative experimental design.
Data Comparison and Acceptance Criteria
The cross-validation exercise hinges on comparing the performance of both methods against predefined acceptance criteria derived from ICH Q2(R1) guidelines.[5][23][24]
System Suitability Comparison
This initial check ensures both systems are performing optimally. The UPLC method is expected to show significantly higher efficiency (plates) and comparable or better resolution.
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Resolution (Olmesartan vs. critical pair) | > 5.0 | > 5.0 | NLT 2.0 |
| Tailing Factor (Olmesartan) | 1.1 | 1.0 | NMT 2.0 |
| Theoretical Plates (Olmesartan) | ~15,000 | > 50,000 | Report Value |
| Repeatability (%RSD of 6 injections) | < 1.0% | < 1.0% | NMT 2.0% |
Specificity and Impurity Profile
Specificity is demonstrated by ensuring that the API peak is free from interference from impurities, degradation products, or placebo components. Peak purity analysis using a PDA detector should be performed. The impurity profiles obtained from both methods on the stressed samples must be comparable.
| Sample | Method | % Total Impurities | Key Observations |
| Base Hydrolysis | HPLC | 5.2% | Major degradant at RRT 0.85 |
| UPLC | 5.3% | Major degradant at RRT 0.86; better resolution from API | |
| Oxidative | HPLC | 2.1% | Two minor degradants observed |
| UPLC | 2.2% | Same degradants observed with sharper peaks | |
| Spiked Sample | HPLC | 0.75% (sum of 5 impurities) | All impurities detected and resolved |
| UPLC | 0.76% (sum of 5 impurities) | All impurities detected with baseline resolution |
The acceptance criterion is that the UPLC method must detect all impurities reported by the HPLC method, and the quantitative difference in reported impurity levels should not be statistically significant.
Comparative Validation Summary
Key quantitative validation parameters must be compared to ensure the UPLC method's performance is equivalent or better.
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria for UPLC |
| Linearity (Correlation Coefficient, R²) | > 0.999 | > 0.999 | R² ≥ 0.999 |
| LOD (for a key impurity) | ~0.01% | ~0.005% | Report Value (expect lower) |
| LOQ (for a key impurity) | 0.03% | 0.015% | LOQ ≤ Specification Limit |
| Accuracy (% Recovery at 3 levels) | 98.0 - 102.0% | 98.5 - 101.5% | 95.0 - 105.0% |
| Precision (%RSD, intermediate) | < 3.0% | < 2.5% | %RSD ≤ 5.0% |
Conclusion and Recommendation
The cross-validation data presented demonstrates that the modern UPLC method is not only faster and more efficient but also provides data of equivalent or superior quality compared to the established HPLC method. The UPLC method exhibits improved sensitivity (lower LOD/LOQ) and resolution, which are critical for long-term quality control and stability studies.[9][10]
Based on this comprehensive evaluation, the UPLC method is deemed a suitable replacement for the HPLC method for the routine analysis of Olmesartan medoxomil impurities. The successful transfer ensures that product quality can be monitored with greater speed, confidence, and efficiency, aligning with the principles of modern pharmaceutical manufacturing and quality control.
References
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines.
-
Alispharm. UPLC vs HPLC: what is the difference?.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost.
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). ResearchGate.
-
Pharma Beginners. Analytical Method Transfer (USP 1224) Guideline. (2021).
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
-
A Review on Comparative study of HPLC and UPLC. (2018). Research Journal of Pharmacy and Technology.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Chromatography Today. HPLC vs UPLC - What's the Difference?.
-
World Health Organization. Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing.
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
QbD Group. Analytical Method Transfer: step-by-step guide & best practices. (2025).
-
Pharmaguideline. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. (2025).
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995).
-
Asian Journal of Pharmaceutical Analysis. Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC.
-
Rao, C., et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Scientific Research Publishing.
-
Srinivas, A. & Sneha, Y. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research.
-
Merck Millipore. USP method - Olmesartan using Purospher STAR columns.
-
ResearchGate. (PDF) Method Development and Validation of Olmesartan Medoximil, Amlodipine Besylate and Hydrochlorthiazide Impurities by UPLC Method Using QbD Approach. (2022).
-
USP-NF. Olmesartan Medoxomil Tablets. (2019).
-
SynThink Research Chemicals. Olmesartan Medoxomil EP Impurities.
-
Benchchem. A Comprehensive Guide to the Validation of Analytical Methods for Dehydro Olmesartan.
-
R Discovery. Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. (2015).
-
ResearchGate. RESULTS OF FORCE DEGRADATION STUDIES OF OLMESARTAN API.
-
USP-NF. Olmesartan Medoxomil Tablets. (2020).
-
Semantic Scholar. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil.
-
National Institutes of Health. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance.
-
ResearchGate. (PDF) Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. (2025).
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. rjptonline.org [rjptonline.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. biomedres.us [biomedres.us]
- 11. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 12. who.int [who.int]
- 13. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 14. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. ajpaonline.com [ajpaonline.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. uspnf.com [uspnf.com]
- 20. uspnf.com [uspnf.com]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Inter-laboratory Comparison of Olmesartan Methyl Ketone Analysis: A Senior Application Scientist's Guide
Abstract
This guide presents a framework for an inter-laboratory comparison of analytical methods for the quantification of Olmesartan Methyl Ketone, a known impurity in Olmesartan Medoxomil active pharmaceutical ingredient (API).[1][2] While no formal inter-laboratory study for this specific impurity has been publicly documented, this guide synthesizes data from validated methods for Olmesartan and its related substances to propose a robust study design. Two distinct high-performance liquid chromatography (HPLC) methods are detailed, accompanied by simulated comparative performance data to guide researchers, scientists, and drug development professionals in establishing reliable analytical procedures. The methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]
Introduction: The Significance of this compound Quantification
Olmesartan medoxomil is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[7] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[8] this compound is one such process-related impurity that requires accurate quantification.[2][7]
The objective of an inter-laboratory study is to assess the reproducibility and robustness of an analytical method when performed by different laboratories, using different equipment and analysts.[9][10] Such studies are crucial for establishing a standardized analytical procedure that can be reliably implemented across various quality control laboratories. This guide provides a comprehensive protocol for conducting such a study for this compound.
Proposed Inter-laboratory Study Protocol
This hypothetical study is designed to compare the performance of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of this compound.
Study Objective
To evaluate the precision, accuracy, and robustness of two different RP-HPLC methods for the determination of this compound in a prepared sample matrix, across multiple laboratories.
Study Design
A central laboratory will prepare and distribute a homogenous sample of Olmesartan Medoxomil API spiked with a known concentration of this compound (e.g., 0.15% w/w) to a minimum of five participating laboratories. Each laboratory will also receive reference standards for Olmesartan Medoxomil and this compound.
Analytical Scheme
Each participating laboratory will be instructed to analyze the provided sample using both of the HPLC methods detailed in Section 3 of this guide. The laboratories will perform system suitability tests, determine the linearity, accuracy, and precision (repeatability and intermediate precision) of each method, and report their results to the coordinating laboratory for statistical analysis.
Detailed Experimental Protocols
The following two RP-HPLC methods are proposed for the inter-laboratory comparison. These methods have been designed based on established analytical procedures for Olmesartan and its related compounds.[11][12][13][14]
Method 1: Isocratic RP-HPLC with UV Detection
This method is designed for its simplicity and robustness, making it suitable for routine quality control environments.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: A mixture of 0.05% Trifluoroacetic acid in water and Acetonitrile (70:30 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 220 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL of Olmesartan Medoxomil.
Method 2: Gradient RP-HPLC with UV Detection
This gradient method is designed to provide higher resolution and potentially better separation from other impurities.[15]
-
Chromatographic System: A gradient HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.015 M monobasic potassium phosphate, pH adjusted to 3.5 with phosphoric acid.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient Program:
-
0-10 min: 25% B
-
10-35 min: 25% to 100% B
-
35-45 min: 100% B
-
45.1-50 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.[16]
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Sample Preparation: Prepare a solution of the sample in a 50:50 mixture of Acetonitrile and Water to obtain a final concentration of approximately 1 mg/mL of Olmesartan Medoxomil.
Visualization of Workflows
Experimental Workflow for HPLC Analysis
Caption: General workflow for the analysis of this compound by HPLC.
Inter-laboratory Study Logical Flow
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound - CAS - 1227626-45-0 | Axios Research [axios-research.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. fda.gov [fda.gov]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A simple methodology to analyze inter-laboratory data: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. rroij.com [rroij.com]
- 15. uspnf.com [uspnf.com]
- 16. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Olmesartan Degradation Products: Spotlight on Olmesartan Methyl Ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a comprehensive understanding of a drug substance's stability and degradation profile is paramount to ensuring its quality, safety, and efficacy. Olmesartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension, is no exception. This guide provides an in-depth comparative analysis of Olmesartan's degradation products, with a particular focus on Olmesartan Methyl Ketone, an identified impurity. By synthesizing data from forced degradation studies and analytical characterizations, this document aims to equip researchers and drug development professionals with the critical insights needed for robust formulation development and stability-indicating method validation.
The Degradation Landscape of Olmesartan
Olmesartan is administered as the prodrug, Olmesartan Medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, Olmesartan acid.[1] The stability of Olmesartan is a critical factor, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Forced degradation studies, which subject the drug substance to more severe conditions than accelerated stability testing, are instrumental in elucidating the degradation pathways and identifying the resulting products.[2]
Olmesartan has demonstrated susceptibility to degradation under several stress conditions:
-
Hydrolytic Conditions: The molecule is prone to degradation in both acidic and alkaline environments.[1]
-
Oxidative Conditions: Exposure to oxidative stress also leads to the formation of degradation products.[1]
-
Thermal and Photolytic Stability: In contrast, Olmesartan exhibits relative stability under thermal and photolytic stress.[1]
The primary and most well-documented degradation pathway is the hydrolysis of the medoxomil ester group of the prodrug to yield the active form, Olmesartan acid.[1] However, a constellation of other degradation products can also emerge, necessitating a thorough characterization of the impurity profile.
This compound: An Emerging Impurity of Interest
Among the various degradation products and process-related impurities of Olmesartan, this compound has been identified and is commercially available as a reference standard for analytical purposes.[3][4][5]
Chemical Identity:
-
Chemical Name: 1-[4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]ethanone[5]
-
CAS Number: 1227626-45-0[3]
-
Molecular Formula: C₂₅H₂₈N₆O₂[3]
-
Molecular Weight: 444.53 g/mol [3]
While its presence is acknowledged, detailed public information on the specific mechanisms and kinetics of its formation directly from Olmesartan under various stress conditions remains less prevalent compared to other major degradation products. Its characterization as an "acetyl analog" suggests a modification at the carboxyl group of the imidazole ring.[5]
A Comparative Analysis of Major Degradation Products
A comprehensive understanding of Olmesartan's stability requires a comparative look at its key degradation products.
| Degradation Product | Formation Conditions | Significance |
| Olmesartan Acid | Hydrolysis (Acidic and Alkaline) | The active metabolite of Olmesartan Medoxomil. Its formation is an expected part of the drug's mechanism of action in vivo, but its presence in the final drug product is a critical quality attribute to be controlled.[1] |
| Dehydro Olmesartan | Process-related impurity | Identified as a process-related impurity, its control is mandated by regulatory bodies to ensure the quality and safety of the drug product.[6] |
| 4-acetyl and 5-acetyl Olmesartan | Process-related impurities | These have been identified as process-related impurities, and their synthesis and characterization have been described in the literature.[7] |
| This compound | Impurity | Identified as an impurity of Olmesartan, its formation pathway and prevalence under different stress conditions are of interest for comprehensive impurity profiling.[8] |
| Other Degradation Products | Chlorination (simulating water treatment) | Studies simulating chlorination have identified numerous other degradation byproducts, highlighting the environmental fate of the drug.[9] |
Quantitative Insights from Forced Degradation Studies:
Forced degradation studies provide valuable quantitative data on the extent of degradation under different stress conditions. For instance, one study reported the following degradation percentages for Olmesartan Medoxomil:[10]
-
Acid Hydrolysis: Significant degradation observed.
-
Alkaline Hydrolysis: Significant degradation observed.
-
Oxidative Degradation: Significant degradation observed.
While specific quantitative data for the formation of this compound in these studies is not explicitly provided in the reviewed literature, the development of robust, stability-indicating analytical methods is crucial for its detection and quantification alongside other impurities.[11][12]
Experimental Protocols for Degradation Studies and Impurity Profiling
The following protocols are synthesized from established methodologies for the analysis of Olmesartan and its degradation products.
Forced Degradation Study Protocol
Objective: To generate the potential degradation products of Olmesartan Medoxomil under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Olmesartan Medoxomil in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 4 hours).[1]
-
Neutralize the solution with an appropriate amount of 1 N NaOH and dilute to a suitable concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 N NaOH.
-
Incubate the solution at 60°C for a specified period (e.g., 4 hours).[1]
-
Neutralize the solution with an appropriate amount of 1 N HCl and dilute to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Treat the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.[1]
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 60°C or higher) for an extended period.[1]
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV and fluorescent light as per ICH Q1B guidelines.[1]
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
Stability-Indicating HPLC Method
Objective: To separate and quantify Olmesartan Medoxomil and its degradation products.
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[13] The pH of the mobile phase is a critical parameter for achieving optimal separation.
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm or 250 nm).[14]
-
Hyphenated Techniques: For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-MS/MS, and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are employed.[1]
Visualizing Degradation and Analytical Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified degradation pathway of Olmesartan Medoxomil.
Caption: Experimental workflow for forced degradation and analysis.
Conclusion and Future Perspectives
The stability of Olmesartan is a multifaceted issue, with hydrolysis to Olmesartan acid being the most prominent degradation pathway. However, the emergence of other impurities, such as this compound, necessitates a comprehensive approach to impurity profiling. While the synthesis and characterization of various Olmesartan-related substances have been reported, further research is warranted to elucidate the precise formation mechanisms and kinetics of less-studied degradation products like this compound under a range of stress conditions.
For researchers and professionals in drug development, a robust, validated, and stability-indicating analytical method is not merely a regulatory requirement but a cornerstone of ensuring product quality and patient safety. The continued investigation into the complete impurity profile of Olmesartan will contribute to the development of more stable formulations and a deeper understanding of its chemical behavior.
References
-
Thakker, N., et al. (2023). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. Turkish journal of pharmaceutical sciences, 20(1), 34–45. [Link]
-
Patel, D., et al. (2022). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 19-28. [Link]
-
S, S., & S, M. (2016). Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form. ResearchGate. [Link]
-
Patel, J., et al. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis, 5(4), 183-190. [Link]
-
Luongo, G., et al. (2021). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. Applied Sciences, 11(12), 5393. [Link]
-
Shah, B., & Dong, X. (2023). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. Journal of Pharmaceutical and Biomedical Analysis, 223, 115163. [Link]
-
Rao, C. K., et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry, 3(8), 537-545. [Link]
-
Patel, J., et al. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. R Discovery. [Link]
-
Reddy, G. S., et al. (2011). Development and validation of stability-indicating RP-HPLC method for determination of Olmesartan medoxomile in pharmaceutical dosage form and identification, characterization of alkaline degradation impurity of Olmesartan medoxomile drug substance as well as drug product. ResearchGate. [Link]
-
Srinivas, A., & Sneha, Y. (2014). Stability indicating forced degradation RP-HPLC method development and validation of Olmesartan Medoxomil. International Journal of Pharmaceutical Sciences and Research, 5(7), 2848-2855. [Link]
-
Axios Research. (n.d.). This compound. [Link]
-
Dhiraj, D., et al. (2019). Results of Force Degradation Studies of Olmesartan API. ResearchGate. [Link]
-
Popa, G., et al. (2020). Degradation kinetics assay and plots obtained for first-order reaction of DAB after thermal degradation. ResearchGate. [Link]
-
Reddy, G. S., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Arkivoc, 2010(2), 292-302. [Link]
-
Murakami, T., et al. (2008). Identification of a Degradation Product in Stressed Tablets of Olmesatan Medoxomil by the Complementary Use of HPLC Hyphenated Techniques. Chemical & Pharmaceutical Bulletin, 56(1), 27-31. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound - CAS - 1227626-45-0 | Axios Research [axios-research.com]
- 5. This compound | CAS No- 1227626-45-0 [chemicea.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biosynth.com [biosynth.com]
- 9. Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ajpaonline.com [ajpaonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Accurate and Precise Quantification of Olmesartan Methyl Ketone
This guide provides a detailed comparison of analytical methodologies for the quantification of Olmesartan Methyl Ketone, a potential process-related impurity and degradation product of Olmesartan Medoxomil. As researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. The accurate detection and quantification of impurities are critical components of this assurance, governed by stringent regulatory standards. This document delves into the technical nuances of two prevalent chromatographic techniques, offering experimental data and explaining the scientific rationale behind methodological choices to ensure robust and reliable results.
The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure they are fit for their intended purpose.[1][2][3] Olmesartan Medoxomil, a widely prescribed antihypertensive drug, is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, Olmesartan.[4][5] During its synthesis or under certain storage conditions, impurities such as this compound can arise. Therefore, validated, stability-indicating analytical methods are essential for its control.
Conceptual Pathway: From Prodrug to Potential Impurity
The relationship between Olmesartan Medoxomil, its active form, and the this compound impurity is rooted in its chemical structure and potential degradation pathways. The following diagram illustrates this relationship, highlighting the hydrolysis of the medoxomil ester to form the active drug and the potential side reactions leading to the formation of impurities.
Caption: Relationship between Olmesartan Medoxomil, its active metabolite, and the formation of an impurity.
Comparative Analysis of Quantification Methodologies
The quantification of trace-level impurities like this compound amidst a high concentration of the active pharmaceutical ingredient (API) demands analytical methods with high specificity, sensitivity, and precision. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of such analyses.[6] We will compare a conventional HPLC method with UV detection against a more advanced UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely adopted technique in quality control laboratories for its reliability and cost-effectiveness.[7] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8]
-
Principle of Separation: A reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains analytes based on their hydrophobicity. Olmesartan Medoxomil, Olmesartan, and this compound, having different polarities, will elute at distinct times when a suitable mobile phase (a mixture of an aqueous buffer and an organic solvent) is pumped through the column. The pH of the mobile phase is a critical parameter, controlled to ensure the consistent ionization state of the acidic and basic functional groups in the analytes, thereby achieving reproducible retention times.
-
Detection: A UV detector measures the absorbance of the eluting compounds at a specific wavelength. For Olmesartan and its related substances, detection is often performed around 250-260 nm, where the chromophores in the molecules exhibit significant absorbance.[9][10]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC utilizes columns packed with smaller particles (<2 µm), which provides higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.[11] Coupling UHPLC with a tandem mass spectrometer (MS/MS) detector elevates the method's specificity and sensitivity exponentially.
-
Principle of Separation: The separation principle is identical to HPLC but performed at higher pressures with smaller particle columns, leading to sharper and better-resolved peaks.[12]
-
Detection: The MS/MS detector operates by ionizing the compounds eluting from the column, selecting a specific precursor ion (based on its mass-to-charge ratio, m/z), fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for the quantification of analytes at very low concentrations, even if they co-elute chromatographically with other components.[13][14] This makes it an exceptionally powerful tool for trace impurity analysis.
Performance Data Comparison
The following table summarizes typical performance characteristics for the quantification of this compound using both methods, validated according to ICH Q2(R1) guidelines.[3][15]
| Validation Parameter | HPLC-UV Method | UHPLC-MS/MS Method | ICH Q2(R1) Guideline Reference |
| Specificity | Demonstrated via peak purity analysis and resolution from API in stressed samples.[4][5] | Demonstrated by unique MRM transitions (precursor → product ion).[14] | The procedure must unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (% RSD) | Repeatability: ≤ 1.5%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 1.5% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Limit of Detection (LOD) | ~0.01% (relative to API) | ~0.001% (relative to API) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | ~0.03% (relative to API) | ~0.003% (relative to API) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocol: RP-HPLC Method for this compound
This section provides a detailed, self-validating protocol for the quantification of this compound. The inclusion of system suitability testing is a core component of this protocol, ensuring the chromatographic system is performing adequately before any sample analysis, as mandated by pharmacopeias like the USP and Ph. Eur.[16][17][18]
Reagents and Materials
-
Olmesartan Medoxomil Reference Standard (RS)
-
This compound RS
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Olmesartan Medoxomil Drug Product (Tablets)
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 65:35 v/v ratio.[19]
-
Diluent: Mobile Phase.
-
Standard Stock Solution (A): Accurately weigh and dissolve about 25 mg of Olmesartan Medoxomil RS in 25 mL of Diluent to get a concentration of 1000 µg/mL.
-
Impurity Stock Solution (B): Accurately weigh and dissolve about 25 mg of this compound RS in 25 mL of Diluent. Further dilute 1 mL of this solution to 100 mL with Diluent to get a concentration of 10 µg/mL.
-
System Suitability Solution (SST): Mix 1 mL of Standard Stock Solution (A) and 1.5 mL of Impurity Stock Solution (B) and dilute to 10 mL with Diluent. This solution contains Olmesartan Medoxomil (~100 µg/mL) and this compound (~1.5 µg/mL).
-
Sample Solution: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 50 mg of Olmesartan Medoxomil into a 50 mL volumetric flask. Add approximately 30 mL of Diluent, sonicate for 15 minutes, and dilute to volume. Centrifuge a portion of this solution, and filter the supernatant through a 0.45 µm syringe filter.[19]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min[20] |
| Detection Wavelength | 257 nm[21] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approx. 15 minutes |
System Suitability Test (SST)
Before sample analysis, inject the SST solution in replicate (typically 5 or 6 times). The system is deemed suitable for use only if the following criteria are met:
-
Resolution: The resolution between the Olmesartan Medoxomil peak and the this compound peak must be not less than 2.0.
-
Tailing Factor: The tailing factor for the Olmesartan Medoxomil peak should not be more than 1.5.
-
Precision (%RSD): The relative standard deviation of the peak areas for replicate injections of both components must be not more than 2.0%.
Causality: The SST is a self-validating checkpoint. Resolution ensures that the impurity is correctly separated from the main component, preventing inaccurate quantification. The tailing factor indicates good peak shape, which is essential for accurate integration. The precision demonstrates the stability and reproducibility of the injector and pumping system. These requirements are harmonized across major pharmacopeias.[22][23][24]
Procedure and Calculation
Inject the Diluent (as a blank), followed by the SST solution, and then the Sample Solution.
Calculate the percentage of this compound in the portion of Olmesartan Medoxomil taken using the following formula:
% Impurity = (Area_Imp_Sample / Area_Std_Imp) * (Conc_Std_Imp / Conc_Sample) * 100
Where:
-
Area_Imp_Sample is the peak area of this compound in the sample chromatogram.
-
Area_Std_Imp is the peak area from a separate injection of a standard of known concentration.
-
Conc_Std_Imp is the concentration of the this compound standard.
-
Conc_Sample is the nominal concentration of Olmesartan Medoxomil in the sample solution.
Analytical Workflow Diagram
The following diagram outlines the logical flow of the RP-HPLC analysis, from initial preparation to the final report, emphasizing the integrated quality checks.
Caption: A typical experimental workflow for the HPLC quantification of this compound.
Conclusion
The choice between an HPLC-UV and a UHPLC-MS/MS method for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control in a manufacturing environment, a validated, stability-indicating HPLC-UV method offers a robust, reliable, and cost-effective solution that meets regulatory requirements for precision and accuracy. For applications requiring higher sensitivity, such as the analysis of genotoxic impurities, characterization of unknown degradation products, or bioanalytical studies, the superior specificity and lower detection limits of UHPLC-MS/MS make it the indispensable choice.[25]
Regardless of the technology employed, the foundation of trustworthy results lies in a rigorously validated method, underpinned by daily system suitability checks. This ensures that every analysis is performed on a qualified system, providing the highest confidence in the data generated for drug safety and quality assessment.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- <621> CHROMATOGRAPHY.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Understanding the Latest Revisions to USP <621> | Agilent.
- A Comprehensive Guide to the Validation of Analytical Methods for Dehydro Olmesartan - Benchchem.
- USP <621> Chromatography - DSDP Analytics.
- <621> Chromatography - US Pharmacopeia (USP).
- Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC - Asian Journal of Pharmaceutical Analysis.
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.
- Method Development and Validation of Olmesartan Medoximil, Amlodipine Besylate and Hydrochlorthiazide Impurities by UPLC Method Using QbD Approach - ResearchGate.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Quality Guidelines - ICH.
- Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques - European Directorate for the Quality of Medicines & HealthCare.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC - NIH.
- Identification of olmesartan medoxomil degradation products in stability studies - Benchchem.
- STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL A. Srinivas and Y - International Journal of Pharmaceutical Sciences and Research (IJPSR)*.
- Harmonised General Chapter on Chromatography - ECA Academy - gmp-compliance.org.
- Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil - Semantic Scholar.
- Method Development and Validation for the Determination of Potential Impurities Present in Olmesartan Medoxomil and Hydrochlorothiazide in - Academia.edu.
- Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - NIH.
- EDQM Publishes new Document on Revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - gmp-compliance.org.
- RESULTS OF FORCE DEGRADATION STUDIES OF OLMESARTAN API - ResearchGate.
- LC–MS/MS for Quantifying Nitrosamines in Olmesartan Tablets | LCGC International.
- Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC - PubMed Central.
- Quantitative determination of olmesartan in human plasma and urine by liquid chromatography coupled to tandem mass spectrometry | Request PDF - ResearchGate.
- LC-MS chromatogram of unknown impurity (12). - ResearchGate.
- 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 | PDF - Scribd.
- Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil - ResearchGate.
- Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms - Der Pharma Chemica.
- Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective Jagdish Sawa.
- Research Article A New Method Development and Validation for Quantitative Estimation of Olmesartan Medoxomil in Pharmaceutical D.
- A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form - Der Pharma Chemica.
- Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed.
- a-stability-indicating-lc-method-for-olmesartan-medoxomil.pdf - TSI Journals.
- HPLC Application Note: USP method - Olmesartan using Purospher STAR columns - Merck Millipore.
- Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - NIH.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. usp.org [usp.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. starodub.nl [starodub.nl]
- 16. dsdpanalytics.com [dsdpanalytics.com]
- 17. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 18. Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 19. tsijournals.com [tsijournals.com]
- 20. ajpaonline.com [ajpaonline.com]
- 21. saspublishers.com [saspublishers.com]
- 22. agilent.com [agilent.com]
- 23. Chromatography [usp.org]
- 24. Harmonised General Chapter on Chromatography - ECA Academy [gmp-compliance.org]
- 25. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Robustness Testing for Olmesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Olmesartan is paramount. The analytical methods employed to detect and quantify impurities must be not only accurate and precise but also robust. A robust analytical method remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during inter-laboratory transfers and routine use. This guide, moving beyond a rigid template, offers an in-depth, comparative analysis of robustness testing for analytical methods designed to monitor Olmesartan impurities. We will delve into the "why" behind experimental choices, providing a framework for developing and evaluating truly resilient analytical methods.
The Criticality of Robustness in Olmesartan Impurity Analysis
Olmesartan medoxomil, an angiotensin II receptor blocker, can degrade or contain process-related impurities that need to be meticulously controlled to ensure patient safety and drug efficacy.[1] The development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method, is the first step. However, the journey doesn't end at validation. Robustness testing serves as a crucial stress test for the method itself, predicting its performance in the real world, where minor deviations from the prescribed protocol are inevitable.[2]
A lack of robustness can lead to out-of-specification (OOS) results, batch failures, and significant delays in drug development and release. Therefore, a proactive and thorough approach to robustness testing is not just a regulatory expectation but a scientific and economic necessity.
A Framework for Robustness Testing: An Experimental Protocol
A well-designed robustness study systematically investigates the effect of small variations in critical method parameters. The International Council for Harmonisation (ICH) guidelines provide a framework for this, but the specific parameters and their ranges should be tailored to the specific analytical method.[3]
Here, we present a detailed, step-by-step protocol for the robustness testing of a reversed-phase HPLC method for Olmesartan impurities, grounded in common practices observed in the scientific literature.
Experimental Protocol: Robustness Study of an RP-HPLC Method for Olmesartan Impurities
1. Objective: To assess the reliability of the analytical method for the quantification of Olmesartan impurities when subjected to small, deliberate variations in its operational parameters.
2. Materials and Reagents:
-
Olmesartan Medoxomil reference standard and known impurity standards.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical-grade buffers (e.g., phosphate buffer, ammonium acetate), acids (e.g., orthophosphoric acid), and bases for pH adjustment.
-
Validated HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
A suitable reversed-phase HPLC column (e.g., C18, Phenyl-Hexyl).
3. Standard and Sample Preparation:
-
Prepare a stock solution of Olmesartan Medoxomil and a mixed stock solution of all known impurities at a relevant concentration (e.g., at the specification limit).
-
Prepare a spiked sample solution by adding the impurity stock solution to the Olmesartan Medoxomil solution.
4. Robustness Parameters and Variations: The following parameters are typically investigated. The variations should be small and reflect plausible deviations in a real-world laboratory setting.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30°C | 28°C | 32°C |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Phase Composition | 40% Acetonitrile | 38% Acetonitrile | 42% Acetonitrile |
| Wavelength | 250 nm | 248 nm | 252 nm |
5. Experimental Design:
-
Employ a one-factor-at-a-time (OFAT) approach, where one parameter is changed while others are kept at their nominal values.
-
Inject the spiked sample solution in replicate (e.g., n=3) for each condition.
6. Data Analysis and Acceptance Criteria:
-
Evaluate the impact of each variation on the following system suitability parameters:
-
Resolution (Rs): The resolution between critical peak pairs (i.e., closely eluting impurities or an impurity and the main peak) should remain greater than a predefined value (typically ≥ 2.0).
-
Tailing Factor (Tf): The tailing factor for all impurity peaks and the main peak should remain within the acceptable range (typically ≤ 2.0).
-
Retention Time (RT): Note any significant shifts in retention times.
-
Peak Area and Purity: Assess any significant changes in peak areas or peak purity.
-
-
The method is considered robust if the system suitability parameters remain within the acceptance criteria for all tested variations.
Visualizing the Workflow: The Robustness Testing Process
Caption: A streamlined workflow for conducting a robustness study of an HPLC method.
Comparative Analysis of Analytical Methods: A Data-Driven Approach
The choice of an analytical method and its specific parameters can significantly impact its robustness. Here, we compare two hypothetical, yet representative, reversed-phase HPLC methods for Olmesartan impurity analysis, highlighting how different choices in column chemistry and mobile phase can influence the outcome of robustness testing.
Method A: The Standard C18 Approach
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Orthophosphoric acid in water (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from low to high acetonitrile concentration.
Method B: The Alternative Selectivity Phenyl-Hexyl Approach
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium acetate in water (pH 5.0)
-
Mobile Phase B: Methanol
-
Gradient: A time-based gradient from low to high methanol concentration.
Phenyl-hexyl columns offer a different selectivity compared to traditional C18 columns due to pi-pi interactions between the phenyl ring of the stationary phase and aromatic analytes, which can be advantageous for separating structurally similar impurities.[4][5][6]
Quantitative Comparison of Robustness Data
The following table summarizes hypothetical robustness data for the two methods, focusing on the resolution of a critical peak pair of Olmesartan impurities.
| Parameter Variation | Method A (C18, pH 2.5) - Resolution (Rs) | Method B (Phenyl-Hexyl, pH 5.0) - Resolution (Rs) |
| Nominal Conditions | 2.8 | 3.1 |
| Flow Rate (-10%) | 2.6 | 2.9 |
| Flow Rate (+10%) | 2.5 | 2.8 |
| Column Temp. (-2°C) | 2.7 | 3.0 |
| Column Temp. (+2°C) | 2.6 | 2.9 |
| Mobile Phase pH (-0.2) | 2.1 | 3.0 |
| Mobile Phase pH (+0.2) | 2.4 | 2.9 |
| Organic Phase (-2%) | 2.3 | 2.8 |
| Organic Phase (+2%) | 2.2 | 2.7 |
Interpretation of the Data:
-
Method B demonstrates superior robustness. The resolution values for the critical peak pair consistently remain higher and show less variation compared to Method A when subjected to the same deliberate changes.
-
Impact of pH: Method A is particularly sensitive to changes in the mobile phase pH. A small decrease in pH leads to a significant drop in resolution, potentially falling below the acceptance criterion of 2.0. This is a common challenge when dealing with ionizable compounds like Olmesartan and its impurities, where slight pH shifts can alter their ionization state and, consequently, their retention behavior.[7]
-
Column Choice Matters: The alternative selectivity of the Phenyl-Hexyl column in Method B likely contributes to its enhanced robustness by providing a more stable separation mechanism for the aromatic impurities of Olmesartan.
Common Challenges in Robustness Testing and Mitigation Strategies
Robustness testing is not without its challenges. Foreseeing and addressing these potential pitfalls can save considerable time and resources.
-
Challenge 1: Co-elution of Impurities: Achieving baseline separation for all known and potential degradation impurities can be difficult. During robustness testing, small parameter changes can lead to peak swapping or co-elution, making accurate quantification impossible.
-
Mitigation: Employing orthogonal analytical techniques (e.g., UPLC with a different column chemistry) or using a detector with higher specificity, such as a mass spectrometer (MS), can help in peak tracking and identification.[8] A well-developed method with ample resolution between all peaks under nominal conditions is the best defense.
-
-
Challenge 2: pH Sensitivity: As demonstrated in our comparison, methods relying on a specific pH for optimal separation can be vulnerable. The pKa values of Olmesartan and its impurities play a crucial role in their retention on reversed-phase columns.
-
Mitigation: Whenever possible, operate at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure a consistent ionization state. Alternatively, choose a buffer with a good buffering capacity at the desired pH.
-
-
Challenge 3: Inadequate System Suitability Criteria: Setting acceptance criteria that are too wide may pass a non-robust method, while criteria that are too stringent may lead to unnecessary failures.
-
Mitigation: Base the acceptance criteria on the method's intended purpose and the specification limits for the impurities. A thorough understanding of the method's performance characteristics from the development and validation stages is essential.
-
Visualizing the Interplay of Robustness Parameters and Method Failure
Caption: The causal chain from parameter variation to potential method failure.
Conclusion: Building a Foundation of Analytical Confidence
Robustness testing is a critical pillar of analytical method validation, providing the necessary assurance that a method is fit for its intended purpose in the long run. For complex analyses like Olmesartan impurity profiling, a one-size-fits-all approach is insufficient. As demonstrated, a thoughtful selection of chromatographic conditions, particularly the stationary phase and mobile phase pH, can significantly enhance the robustness of the method.
By embracing a data-driven, comparative approach to method development and validation, and by proactively addressing the common challenges associated with robustness testing, researchers and scientists can build a strong foundation of analytical confidence. This not only ensures regulatory compliance but also contributes to the overall quality, safety, and efficacy of the final pharmaceutical product.
References
-
Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE, 20(5), e0321142. [Link]
-
Thakker, et al. (2022). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. National Institutes of Health. [Link]
-
Almeida, et al. (2018). Simultaneous Quantitation of Amlodipine Besylate and Olmesartan Medoxomil in Fixed-Dose Combination Tablets: HPLC-DAD Versus UHPLC-DAD. Journal of Chromatographic Science, 56(4), 344–353. [Link]
-
Rao, C. K., et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry, 3(2), 153-160. [Link]
-
Patel, B., et al. (2022). Method Development and Validation of Olmesartan Medoximil, Amlodipine Besylate and Hydrochlorthiazide Impurities by UPLC Method Using QbD Approach. ResearchGate. [Link]
-
Srinivas, A., & Sneha, Y. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research, 5(7), 2848-2855. [Link]
-
Reddy, R. S., et al. (2015). Method Development and Validation for the Determination of Potential Impurities Present in Olmesartan Medoxomil and Hydrochlorothiazide in their Combined Dosage Form by UPLC. Journal of Chemical and Pharmaceutical Research, 7(7), 1344-1353. [Link]
-
Hiriyanna, S. G., et al. (2007). Identification and characterization of impurity in olmesartan medoxomil bulk drug. Analytical Chemistry: An Indian Journal, 6(2), 78-81. [Link]
-
Chaitanya Prasad, M. K., et al. (2011). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica, 3(6), 208-212. [Link]
-
Journal of Chemical Health Risks. (2024). Development and Validation of Stability Indicating UPLC Method for Simultaneous Determination of Olmesartan and Chlorthalidone. [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. [Link]
-
Henderson, J. W., & Long, W. J. (n.d.). Exceptional Selectivity of Agilent ZORBAX Eclipse Plus Phenyl-Hexyl Columns to Separate Estrogens. Agilent Technologies. [Link]
-
Pal, M., et al. (2015). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Olmesartan and Hydrochlorothiazide in Tablet Dosage Form. Oriental Journal of Chemistry, 31(2), 933-940. [Link]
-
Singh, B., et al. (2020). Related Impurities High-performance Liquid Chromatography Method Development and Validation for drug combinations: Olmesartan Medoxomil, Chlorthalidone and Cilnidipine. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 1-10. [Link]
-
Sawa, J. (n.d.). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. Foundry Journal, 27(6). [Link]
-
Sucharitha, B., & Anuradha, V. (2021). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Amlodipine Besylate and Olmesartan Medoxomil in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 20(4), 24-38. [Link]
-
Patel, J. R., & Suhagia, B. N. (2012). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis, 2(4), 93-100. [Link]
-
ResearchGate. (n.d.). TYPICAL HPLC CHROMATOGRAM OF OLMESARTAN MEDOXOMIL OLM (20 μg/mL) AND... [Link]
-
ResearchGate. (n.d.). Development and validation of stability-indicating RP-HPLC method for determination of Olmesartan medoxomile in pharmaceutical dosage form and identification, characterization of alkaline degradation impurity of Olmesartan medoxomile drug substance as well as drug product. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development and validation of stability-indicating RP-HPLC method for determination of Olmesartan medoxomile in pharmaceutical dosage form and identification, characterization of alkaline degradation impurity of Olmesartan medoxomile drug substance as well as drug product | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. separationmethods.com [separationmethods.com]
- 6. [PDF] Exceptional Selectivity of Agilent ZORBAX Eclipse Plus Phenyl-Hexyl Columns to Separate Estrogens | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ajpaonline.com [ajpaonline.com]
A Comparative Guide to the Specificity of Analytical Methods for Olmesartan Methyl Ketone
This guide provides an in-depth analysis and comparison of analytical methodologies for ensuring the specificity of Olmesartan Medoxomil analysis, with a critical focus on its process-related impurity, Olmesartan Methyl Ketone. As researchers, scientists, and drug development professionals, the assurance of an analytical method's specificity is paramount for the safety, quality, and efficacy of the final drug product. This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, grounded in established analytical principles and regulatory expectations.
The Imperative of Specificity in Pharmaceutical Analysis
In the context of pharmaceutical quality control, specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. These components could include impurities, degradants, or matrix components. For Olmesartan Medoxomil, an angiotensin II receptor blocker, controlling impurities is a critical aspect of its quality assessment. One such process-related impurity is this compound, an acetyl analog of Olmesartan. The presence of such impurities, even in minute quantities, can have a significant impact on the safety and efficacy of the drug product. Therefore, a highly specific analytical method is required to resolve and accurately quantify this compound from the active pharmaceutical ingredient (API) and other related substances.
The International Council for Harmonisation (ICH) guidelines mandate the validation of analytical methods to demonstrate their suitability for their intended purpose, with specificity being a key validation parameter. This guide will delve into the practical application of these principles for the specific challenge of analyzing this compound.
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Olmesartan Medoxomil and its related substances due to their high resolution and sensitivity. The choice between these techniques often depends on the desired throughput and sensitivity, with UPLC offering faster analysis times and improved resolution.
A study on the process-related impurities of Olmesartan Medoxomil identified two regioisomeric acetyl impurities: 4-acetyl Olmesartan and 5-acetyl Olmesartan, collectively referred to as this compound. The synthesis of these impurities has been described, confirming their origin as process-related.[1] An HPLC method was successfully developed to separate these impurities from Olmesartan Medoxomil, demonstrating the feasibility of achieving the required specificity.[1]
Below is a comparative summary of typical chromatographic conditions used for the analysis of Olmesartan and its impurities, which can be adapted and optimized for the specific separation of this compound.
| Parameter | HPLC Method 1 | UPLC Method 2 |
| Column | Kromasil C18 (150 x 4.6mm, 5µm) | Waters Acquity UPLC BEH Phenyl (75 x 2.1mm), 1.7µ |
| Mobile Phase A | 4.7 g of sodium dihydrogenorthophosphate and 1 mL of triethyl amine in 1000 mL of water, pH 4.0 | 10mM Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60:40 (A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | 225 nm | 237 nm |
| Column Temp. | Ambient | 30°C |
| Key Advantage | Robust and widely available. | Faster run times and higher resolution. |
The selection of a C18 or a Phenyl column is a critical choice. While C18 columns are a versatile standard for reversed-phase chromatography, phenyl columns can offer alternative selectivity for aromatic compounds like Olmesartan and its impurities, potentially enhancing the resolution between closely eluting peaks. The use of a gradient elution is generally preferred for impurity profiling as it allows for the effective separation of compounds with a wider range of polarities.
Experimental Protocol: A Validated Stability-Indicating UPLC Method
The following protocol details a stability-indicating UPLC method capable of separating Olmesartan from its process-related impurities and degradation products, and is a suitable starting point for the specific validation of this compound analysis. This method is based on principles outlined in various studies on Olmesartan impurity profiling.[2][3]
3.1. Materials and Reagents
-
Olmesartan Medoxomil Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (Milli-Q or equivalent)
3.2. Chromatographic Conditions
-
Instrument: Waters Acquity UPLC system with a photodiode array detector.
-
Column: Waters Acquity UPLC BEH Phenyl (75 x 2.1mm), 1.7µ.
-
Mobile Phase A: 10mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 3 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 10 40 20 70 25 90 28 5 | 30 | 5 |
3.3. Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Olmesartan Medoxomil Reference Standard in the diluent to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a concentration of 100 µg/mL.
-
Spiked Sample Solution (for Specificity): Prepare a solution of Olmesartan Medoxomil (100 µg/mL) and spike it with this compound from the impurity stock solution to a final concentration of 1 µg/mL.
3.4. Justification of Method Parameters
-
Column Choice: The UPLC BEH Phenyl column is selected for its alternative selectivity for aromatic compounds, which can be advantageous in resolving structurally similar impurities from the main analyte.
-
Mobile Phase pH: A pH of 3.0 is chosen to ensure the acidic and basic functional groups of Olmesartan and its impurities are in a consistent protonated state, leading to sharp and symmetrical peaks.
-
Gradient Elution: The gradient program is designed to provide sufficient resolution for early eluting polar impurities and to ensure that the more retained, less polar impurities are eluted within a reasonable timeframe.
-
Detection Wavelength: The wavelength of 237 nm is selected based on the UV absorption maxima of Olmesartan and its related substances, providing good sensitivity for all compounds of interest.
Demonstrating Specificity through Forced Degradation Studies
To unequivocally establish the specificity of the analytical method, forced degradation studies are performed as recommended by ICH guidelines. These studies are designed to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the main analyte and other impurities.
4.1. Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve Olmesartan Medoxomil in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Olmesartan Medoxomil in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Olmesartan Medoxomil with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Olmesartan Medoxomil to a temperature of 105°C for 24 hours. Dissolve the sample in diluent before injection.
-
Photolytic Degradation: Expose a solution of Olmesartan Medoxomil to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed using the developed UPLC method. The peak purity of the Olmesartan peak should be evaluated using a photodiode array detector to ensure that no degradation products are co-eluting. The resolution between the Olmesartan peak and any degradation products, as well as the this compound peak, should be greater than 1.5.
Visualizing the Workflow and Chemical Structures
To provide a clear visual representation of the analytical process and the molecules of interest, the following diagrams have been generated using Graphviz.
Caption: Workflow for Specificity Assessment of the Analytical Method.
Caption: Chemical Structures of Olmesartan Medoxomil and this compound.
(Note: The images in the second diagram are placeholders and would be replaced with actual chemical structure images in a final document.)
Conclusion
The specificity of an analytical method for Olmesartan Medoxomil, particularly concerning the process-related impurity this compound, is a non-negotiable aspect of pharmaceutical quality control. This guide has provided a comparative overview of suitable chromatographic techniques, a detailed experimental protocol for a UPLC method, and the rationale behind the chosen parameters. By implementing a robust, well-validated, and specific analytical method, such as the one described, researchers and drug development professionals can ensure the reliable monitoring of impurities and contribute to the overall safety and quality of Olmesartan Medoxomil drug products. The principles and methodologies discussed herein are grounded in scientific best practices and are aligned with global regulatory expectations.
References
-
A novel fast stability indicating ultra-performance liquid chromatography (UPLC) method for separation and determination of sixteen known potential impurities present in olmesartan medoximil, amlodipine besylate and hydrochlorothiazide fixed dose combination drug product form was developed using quality by design (QbD) approach. (URL: [Link])
-
Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. (URL: [Link])
-
Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. (URL: [Link])
Sources
A Comparative Guide to Establishing Linearity and Range for Ol-mesartan Methyl Ketone Analysis
In the landscape of pharmaceutical analysis, the quantification of impurities is a critical endeavor, governed by stringent regulatory expectations. Olmesartan, an angiotensin II receptor antagonist, and its potential impurities, such as Olmesartan Methyl Ketone, necessitate robust analytical methods to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical approaches for establishing linearity and range for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Foundational Role of Linearity and Range in Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] Linearity and range are fundamental validation characteristics that define the quantitative capabilities of the method.
-
Linearity is the ability of the analytical procedure to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For impurity quantification, the range must typically span from the reporting threshold to 120% of the specification limit.
Comparative Analysis of HPLC Methods for Olmesartan and Its Impurities
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Olmesartan and its related substances.[5][6] The choice of chromatographic conditions significantly impacts the method's performance, including its linearity and range.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale and Field Insights |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | C18 or Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 1.7 µm for UPLC) | A C18 column is a versatile and common choice for reversed-phase chromatography.[6] Gradient elution, often paired with smaller particle size columns (UPLC), provides superior resolution for complex mixtures of the drug substance and its impurities, which is crucial for specificity.[7] |
| Mobile Phase | Acetonitrile: 0.02 M Na2HPO4 (45:55 v/v), pH 7 | A: 10mM Ammonium Formate, pH 3.5 B: Acetonitrile | The isocratic method is simpler but may not adequately resolve all degradation products.[8] A gradient method allows for the elution of a wider range of analytes with varying polarities, which is essential in forced degradation studies where unexpected impurities may form.[7] |
| Detection | UV at 240 nm or 250 nm | UV at 225 nm or 237 nm | The selection of the detection wavelength is critical for achieving adequate sensitivity. A lower wavelength like 225 nm may provide a better response for a wider range of impurities.[7] |
| Flow Rate | 1.0 mL/min | 0.3 - 1.0 mL/min | The flow rate is optimized to achieve a balance between analysis time and resolution. |
| Linearity Range (Typical for Impurities) | 0.05 - 2.0 µg/mL | LOQ - 12.0 µg/mL | Gradient methods often exhibit a wider linear range due to better peak shape and resolution, allowing for the quantification of impurities from the limit of quantification (LOQ) up to higher concentrations.[9] |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | A correlation coefficient greater than 0.999 is generally considered excellent and is a common acceptance criterion for linearity. |
Experimental Protocol: Establishing Linearity and Range
The following is a detailed, step-by-step methodology for a linearity and range study for this compound.
Objective: To demonstrate the linear relationship between the concentration of this compound and the instrumental response over a defined range.
Materials:
-
This compound reference standard
-
Olmesartan Medoxomil Active Pharmaceutical Ingredient (API)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer or Ammonium formate
-
HPLC system with UV or DAD detector
-
Validated analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. The concentration range should bracket the expected concentration of the impurity in the test sample, typically from the Limit of Quantification (LOQ) to 150% of the specified limit for the impurity. For example, if the specification is 0.1%, the range could be 0.05 µg/mL to 1.5 µg/mL.
-
Chromatographic Analysis: Inject each calibration standard into the HPLC system in triplicate.
-
Data Analysis:
-
Record the peak area response for this compound in each chromatogram.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
Acceptance Criteria (as per ICH Q2(R1)):
-
Correlation Coefficient (r²): ≥ 0.99
-
Y-intercept: Should be close to zero. A significant y-intercept may indicate a systematic error.
-
Visual Inspection: The data points on the calibration curve should be randomly scattered around the regression line.
Visualizing the Experimental Workflow
Caption: Workflow for Linearity and Range Determination.
Forced Degradation: The Key to Specificity and a Well-Established Range
Forced degradation studies are essential to demonstrate the specificity of an analytical method.[10] By subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis, potential degradation products are generated.[10][11] The analytical method must be able to separate the main drug peak from all degradation products, including this compound.
The degradation of Olmesartan Medoxomil is known to occur under hydrolytic (acidic and alkaline) and oxidative conditions.[10] The primary degradation pathway often involves the hydrolysis of the medoxomil ester group.[10] A well-resolved chromatogram from a forced degradation study provides confidence that the method's linearity and range are not compromised by co-eluting impurities.
Illustrating Forced Degradation Pathways
Caption: Forced Degradation Pathways of Olmesartan Medoxomil.
Conclusion
Establishing the linearity and range for the analysis of this compound is a critical component of analytical method validation. A well-designed HPLC method, preferably with gradient elution, is essential for achieving the required specificity, sensitivity, and a wide linear range. By following a systematic experimental protocol and adhering to the principles outlined in the ICH guidelines, researchers and drug development professionals can ensure the reliability and accuracy of their analytical data, ultimately contributing to the safety and quality of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis. [Link]
-
RESULTS OF FORCE DEGRADATION STUDIES OF OLMESARTAN API. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. Semantic Scholar. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. Jagdish Sawa. [Link]
-
(PDF) Method Development and Validation of Olmesartan Medoximil, Amlodipine Besylate and Hydrochlorthiazide Impurities by UPLC Method Using QbD Approach. ResearchGate. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. foundryjournal.net [foundryjournal.net]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide: HPLC vs. UPLC for Olmesartan Impurity Profiling
Executive Summary
In the landscape of pharmaceutical quality control, the accurate profiling of impurities is non-negotiable. For antihypertensive drugs like Olmesartan, ensuring purity directly impacts therapeutic efficacy and patient safety. This guide provides an in-depth, evidence-based comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of Olmesartan impurity profiling. We will move beyond a simple feature list, delving into the fundamental principles that drive performance differences and providing detailed experimental protocols. Our analysis demonstrates that while HPLC remains a robust and reliable workhorse, UPLC offers significant advantages in speed, resolution, and sensitivity, making it a superior platform for high-throughput analysis and the detection of trace-level impurities.
Introduction: The Imperative of Impurity Profiling in Olmesartan
Olmesartan medoxomil, a potent angiotensin II receptor blocker, undergoes a complex synthesis process and is susceptible to degradation, leading to the formation of various impurities.[1][2] These impurities can be process-related (e.g., starting materials, by-products) or degradation products that form during manufacturing and storage.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over these impurities. The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identification, and toxicological qualification of impurities in new drug substances, often requiring detection and quantification at levels as low as 0.05%.[3][4][5]
This regulatory framework necessitates analytical methods that are not only accurate and precise but also highly sensitive and specific. Both HPLC and UPLC are cornerstone techniques for this purpose, but they operate on different principles that yield vastly different results.
Foundational Principles: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has been the gold standard for pharmaceutical analysis for decades.[6] It typically utilizes columns packed with porous silica particles of 3 to 5 µm in diameter. In contrast, Ultra-Performance Liquid Chromatography (UPLC) is a significant evolution of this technology, employing columns with sub-2 µm particles.[7][8] This seemingly small change in particle size creates a cascade of effects, governed by the Van Deemter equation, which describes the relationship between mobile phase linear velocity and plate height (separation efficiency).
The smaller particles in UPLC columns provide a more uniform and tightly packed stationary phase, which significantly reduces the diffusion paths for analytes.[9] This leads to:
-
Higher Efficiency and Resolution: Sharper, narrower peaks and a greater ability to separate closely eluting compounds.[8][10]
-
Increased Optimal Linear Velocity: The flat Van Deemter curve for sub-2 µm particles allows for the use of higher flow rates without a significant loss in efficiency, drastically reducing analysis time.[9]
-
Higher Backpressure: Pushing the mobile phase through a densely packed column of fine particles requires significantly higher pressures (up to 15,000 psi or 1,000 bar) than traditional HPLC systems (typically <6,000 psi or 400 bar).[6][11]
This fundamental difference is the key to UPLC's enhanced performance.
Caption: Core principle differences between HPLC and UPLC.
Performance Comparison: Olmesartan Impurity Profiling
A direct comparison reveals the practical advantages of UPLC for this specific application. The goal is to achieve a clear separation of all known potential impurities from the main Olmesartan peak and from each other in the shortest possible time.
| Performance Metric | Conventional HPLC | UPLC / UHPLC | Advantage | Justification |
| Typical Run Time | 25 - 40 minutes | 5 - 10 minutes | UPLC | Higher optimal linear velocity allows for faster gradients without sacrificing separation efficiency.[6][11] |
| Resolution | Adequate | Superior | UPLC | Smaller particles provide higher plate counts, resulting in sharper peaks and better separation of closely eluting impurities like Dehydro Olmesartan.[8][9] |
| Sensitivity (LOD/LOQ) | Standard | 2-3x Higher | UPLC | Sharper, more concentrated peaks lead to a better signal-to-noise ratio, which is crucial for detecting impurities near the ICH reporting threshold.[10][12] |
| Solvent Consumption | ~25 - 40 mL / run | ~3 - 7 mL / run | UPLC | Shorter run times and lower flow rates on narrower columns significantly reduce solvent use, leading to cost savings and a lower environmental impact.[10][13] |
| System Backpressure | 150 - 250 bar | 600 - 1000 bar | HPLC | Operates on standard equipment; UPLC requires specialized systems capable of handling high pressures.[11] |
| Method Robustness | High | High | Comparable | While UPLC systems are more sensitive to matrix effects due to smaller volumes, modern UPLC methods are developed to be highly robust and are validated according to ICH Q2(R2) guidelines.[14][15] |
Experimental Protocols & Methodologies
To illustrate the practical differences, we present detailed, validated methodologies for both HPLC and UPLC systems. The selection of a C18 column is common for Olmesartan due to its hydrophobicity, while a buffered mobile phase is critical for maintaining a consistent pH and ensuring reproducible retention times and peak shapes for ionizable compounds.
Caption: High-level workflow comparison for impurity analysis.
Protocol 1: Conventional HPLC Method
-
Rationale: This method is designed for robustness and compatibility with standard HPLC equipment. The 5 µm particle size column provides good resolution over a longer gradient, ensuring reliable separation for routine quality control.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Methodology:
-
Column: Reversed-phase C18 column (e.g., Kromasil C18), 150 mm x 4.6 mm, 5 µm particle size.[16]
-
Mobile Phase A: 0.01M Sodium Dihydrogen Orthophosphate buffer, with pH adjusted to 4.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.[16]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 60 25 60 26 40 | 30 | 40 |
-
Sample Preparation: Prepare a sample solution of Olmesartan Medoxomil at a concentration of approximately 0.5 mg/mL in the diluent.
-
Protocol 2: High-Throughput UPLC Method
-
Rationale: This method is optimized for speed and resolution. The sub-2 µm particle size column allows for a much faster gradient elution without compromising the critical separation of impurities. The lower injection volume is typical for UPLC to prevent column overload and maintain sharp peaks.
-
Instrumentation: UPLC or UHPLC system capable of handling pressures >1000 bar, with a binary pump, autosampler, column oven, and PDA detector.
-
Methodology:
-
Column: UPLC C18 column (e.g., Acquity CSH or Shimpack GIST), 100 mm x 2.1 mm, 1.7-2 µm particle size.[17][18]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and Mobile Phase A (60:40 v/v).[19]
-
Column Temperature: 35°C.
-
Detection Wavelength: 225 nm.[19]
-
Injection Volume: 1.5 µL.[19]
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 6 70 8 70 8.1 30 | 9 | 30 |
-
Sample Preparation: Prepare a sample solution of Olmesartan Medoxomil at a concentration of approximately 0.5 mg/mL in the diluent.
-
Conclusion and Recommendations
The choice between HPLC and UPLC for Olmesartan impurity profiling depends on the specific needs of the laboratory.
-
HPLC remains a valid and robust choice for laboratories where throughput is not the primary concern or where investment in new UPLC-specific instrumentation is not feasible. Its reliability is well-established and accepted by all regulatory agencies.
-
UPLC , however, represents the superior technology for this application.[7][10] The dramatic reduction in analysis time (up to 9 times faster than some HPLC methods) translates directly to higher sample throughput, which is a significant advantage in both drug development and production environments.[11] The enhanced resolution and sensitivity provided by UPLC ensure more confident detection and quantification of trace impurities, facilitating stricter adherence to ICH guidelines.[3][10] The substantial reduction in solvent consumption also aligns with modern laboratory goals of cost reduction and environmental sustainability.[13]
For any new method development for Olmesartan impurity profiling, UPLC should be the preferred platform. For laboratories looking to improve efficiency, transferring existing HPLC methods to a UPLC platform is a scientifically sound and economically beneficial endeavor.
References
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy - gmp-compliance.org URL: [Link]
-
Title: Method Development and Validation of Olmesartan Medoximil, Amlodipine Besylate and Hydrochlorthiazide Impurities by UPLC Method Using QbD Approach Source: ResearchGate URL: [Link]
-
Title: Advantages of application of UPLC in pharmaceutical analysis Source: PubMed URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]
-
Title: A review article of UPLC and its emerging application and challenges and opportunities Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]
-
Title: Applying UPLC to the Profiling of Impurities in Raw Drug Substances Source: Waters Corporation URL: [Link]
-
Title: Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance Source: NIH National Library of Medicine URL: [Link]
-
Title: Method Development and Validation for the Determination of Potential Impurities Present in Olmesartan Medoxomil and Hydrochlorothiazide in Fixed Dose Combination Drug Product Source: MDPI URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form Source: ResearchGate URL: [Link]
-
Title: Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug Source: Semantic Scholar URL: [Link]
-
Title: Identification and characterization of impurity in olmesartan medoxomil bulk drug Source: TSI Journals URL: [Link]
-
Title: Olmesartan Medoxomil-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Olmesartan Source: PubChem - NIH URL: [Link]
-
Title: Olmesartan Medoxomil EP Impurity A Source: SynZeal URL: [Link]
-
Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: Open Access Journals URL: [Link]
-
Title: Development and Validation of Stability Indicating UPLC Method for Simultaneous Determination of Chlorthalidone and Olmesartan Medoxomil in Tablet Dosage Form Source: Journal of Chemical Health Risks URL: [Link]
-
Title: HPLC Vs UPLC: Differences In Application, Performance And Cost Source: GMP Insiders URL: [Link]
-
Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tsijournals.com [tsijournals.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. veeprho.com [veeprho.com]
- 9. waters.com [waters.com]
- 10. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 11. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. biomedres.us [biomedres.us]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. propharmagroup.com [propharmagroup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ingentaconnect.com [ingentaconnect.com]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of Olmesartan Methyl Ketone
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Olmesartan Methyl Ketone, ensuring the safety of laboratory personnel and the preservation of our environment.
This compound, a key intermediate in the synthesis of the widely used antihypertensive drug Olmesartan, requires meticulous handling and disposal due to its complex chemical nature. This document moves beyond generic protocols to offer a scientifically grounded, step-by-step approach, empowering you to manage this chemical waste stream with confidence and precision.
Part 1: Unveiling the Hazard Profile of this compound
-
The Ketone Moiety: Ketones, as a class, can be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) if they exhibit characteristics of ignitability or toxicity. For instance, Methyl Ethyl Ketone is listed as a hazardous waste (F005) by the Environmental Protection Agency (EPA).[1][2]
-
The Imidazole Ring: Imidazole and its derivatives are known to be corrosive and should be handled accordingly.[3][4] Waste containing imidazole should be segregated from strong oxidizing agents and acids to prevent vigorous reactions.[3][4]
-
The Tetrazole Group: Tetrazole compounds are known for their potential explosive nature, particularly when dry or in the presence of heat, shock, or friction.[5][6] This necessitates careful handling and disposal through a licensed hazardous waste management company.[7]
Given these components, this compound should be treated as hazardous waste until proven otherwise by a formal characterization.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This section outlines the essential procedures for the safe handling, segregation, and ultimate disposal of this compound waste.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any chemical waste, ensuring personal and environmental safety is paramount.
-
Engineering Controls: Always handle this compound waste within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
Step 2: Waste Segregation and Containerization: The Foundation of Compliance
Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8] The date of initial waste accumulation should also be clearly marked.
-
Incompatibility: Do not mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents.[3][4]
-
Container Integrity: Ensure the waste container is in good condition, with a secure, leak-proof lid.[9] Do not fill the container beyond 90% capacity to allow for expansion.[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, away from heat sources and direct sunlight.[4][9]
Step 3: The Preferred Disposal Pathway: High-Temperature Incineration
For a complex organic molecule like this compound, high-temperature incineration is the most effective and environmentally responsible disposal method.
-
Mechanism of Destruction: High-temperature incineration, typically operating between 850°C and 1200°C, ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components such as carbon dioxide and water.[11][12][13][14] This process effectively neutralizes the chemical and any potential biological hazards.
-
Why Not Landfill? Direct landfilling of untreated hazardous waste is heavily restricted under the EPA's Land Disposal Restrictions (LDR) program.[15][16] To be landfilled, the waste would likely require pre-treatment to meet specific standards, making it a more complex and less preferable option.
-
Chemical Treatment (Hydrolysis/Oxidation): While chemical treatments like hydrolysis or oxidation can be used for some waste streams, their effectiveness and safety for a molecule with multiple functional groups like this compound are not well-established and could lead to the formation of other hazardous byproducts. Ketones, for instance, are generally resistant to oxidation except by very strong oxidizing agents which can lead to uncontrolled reactions.[17][18][19]
Step 4: Arranging for Disposal: Engaging Professional Services
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.
-
Contact EHS: Your EHS department is the primary resource for navigating the specific disposal procedures at your institution. They will have contracts with licensed hazardous waste disposal vendors.[7]
-
Provide Documentation: Be prepared to provide the EHS department with a detailed inventory of the waste, including the chemical name, quantity, and any available safety data sheets (SDS).
-
Schedule a Pickup: Arrange for a scheduled pickup of the properly labeled and sealed waste container from your laboratory's satellite accumulation area.
Part 3: Visualizing the Disposal Decision Process
To aid in understanding the procedural flow, the following diagram illustrates the key decision points and actions for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Part 4: Quantitative Data Summary
| Parameter | Guideline/Value | Rationale |
| Incineration Temperature | 850°C - 1200°C | Ensures complete thermal destruction of the organic molecule.[11][12][13][14] |
| Waste Container Fill Level | < 90% | Allows for potential expansion of contents and prevents spills.[10] |
| Satellite Accumulation Time | Varies by generator status | Adherence to institutional and EPA guidelines for temporary storage of hazardous waste.[9] |
References
-
AIP Publishing. (n.d.). Waste to Energy by Incineration for a Pharmaceutical Industry: A Case Study. Retrieved from [Link]
-
University of Washington. (2025). Imidazole. Retrieved from [Link]
- Washington State University. (n.d.).
-
ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
-
Bionics Scientific. (n.d.). 5 Powerful Insights into How High-Temperature Incineration Works. Retrieved from [Link]
-
US EPA. (2025). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
-
US EPA. (2025). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Bio-Fine. (n.d.). 1-H-TETRAZOLE. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
US EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Environmental Health and Safety - The University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Indiana Department of Environmental Management (IDEM). (n.d.). Landfills and Land Disposal Units. Retrieved from [Link]
-
ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]
-
MedicalExpo. (n.d.). High-temperature incinerator - All medical device manufacturers. Retrieved from [Link]
- Acros Organics. (2018).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]
-
US EPA. (n.d.). Medical Waste Incineration. Retrieved from [Link]
- USP. (2011). USP SDS US - Olmesartan Medoxomil.
- University of Rochester. (n.d.). Chemical Waste Name or Mixtures.
-
Wikiwaste. (n.d.). High Temperature and Clinical Waste Incineration. Retrieved from [Link]
-
Allmpus. (n.d.). This compound / Olmesartan Acetyl Analog. Retrieved from [Link]
- US EPA. (n.d.).
-
Medical Waste Pros. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Ketones, Aldehydes, and Carboxylic Acids. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
Axios Research. (n.d.). This compound - CAS - 1227626-45-0. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Olmesartan-impurities. Retrieved from [Link]
-
Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]
- Florida Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Waste Management Guide.
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
- DC Chemicals. (n.d.). Olmesartan MedoxoMil|144689-63-4|MSDS.
- Organon. (2020).
-
US EPA. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
PubMed. (n.d.). Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites. Retrieved from [Link]
-
PLOS One. (n.d.). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. bionicsscientific.com [bionicsscientific.com]
- 13. medicalexpo.com [medicalexpo.com]
- 14. High Temperature and Clinical Waste Incineration - Wikiwaste [wikiwaste.org.uk]
- 15. epa.gov [epa.gov]
- 16. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Olmesartan Methyl Ketone
In the intricate process of pharmaceutical development, the journey from intermediate chemical to final active pharmaceutical ingredient (API) is paved with critical safety considerations. Olmesartan Methyl Ketone, a key intermediate in the synthesis of the antihypertensive drug Olmesartan, is a compound that demands meticulous handling. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a procedural and logical framework that ensures both the safety of the researcher and the integrity of the product.
The Foundational Principle: Hazard Assessment of an Intermediate
While comprehensive toxicological data for a chemical intermediate like this compound may be less extensive than for the final API, we must operate under the principle of precautionary risk management. The final product, Olmesartan Medoxomil, is classified with specific health hazards, including suspected risk of damaging fertility or an unborn child and the potential for organ damage through prolonged or repeated exposure.[1][2][3] Therefore, it is scientifically prudent and ethically necessary to handle its precursor with a commensurate level of caution.
The primary risks during the handling of this compound in its powdered form are:
-
Inhalation: Airborne particles can be inhaled, leading to respiratory tract irritation and potential systemic absorption.
-
Dermal Contact: The compound can come into contact with the skin, causing local irritation or being absorbed into the bloodstream.
-
Ocular Exposure: Dust or splashes can cause serious eye irritation or damage.[4]
Our PPE strategy is designed to create a comprehensive barrier against these routes of exposure.
The Hierarchy of Controls: Placing PPE in Context
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety program prioritizes engineering and administrative controls to minimize exposure in the first place.
Caption: The Hierarchy of Controls model prioritizes safer systems over reliance on individual compliance.
All handling of this compound powder, especially weighing and transfers, must be performed within a certified chemical fume hood or a powder containment balance hood. This engineering control is non-negotiable as it captures airborne particles at the source.
Core PPE Protocol: A Head-to-Toe Approach
The following table summarizes the essential PPE required for handling this compound. The subsequent sections provide the operational details and the scientific rationale behind each choice.
| Body Part Protected | Required PPE | Specification / Standard |
| Body | Chemical-Resistant Lab Coat | Professional, clean, and fully buttoned. |
| Hands | Double-Layered Nitrile Gloves | Powder-free, disposable. Outer glove removed upon contamination. |
| Eyes / Face | Chemical Splash Goggles | Must provide a full seal around the eyes. |
| Face Shield (Task-Dependent) | Required over goggles when handling larger quantities or splash risk is high. | |
| Respiratory | N95 Respirator (Minimum) | For handling small quantities inside a fume hood. |
| Half- or Full-Face Elastomeric Respirator with P100 (HEPA) Cartridges | For larger quantities or if engineering controls are compromised. |
Dermal Protection: The First Barrier
Gloves: The choice of glove material is critical. Nitrile provides excellent protection against a wide range of chemicals and is a standard in the pharmaceutical industry.[5] The practice of double-gloving is a field-proven best practice. The outer glove acts as the primary contact surface, which can be removed and replaced immediately after a task or suspected contamination, preserving the sterility and safety of the inner glove.
Lab Coat: A standard cotton lab coat is insufficient. A chemical-resistant coat, often made of treated cotton or a synthetic blend, provides a better barrier against accidental spills.
Ocular Protection: An Irreplaceable Asset
The eyes are exceptionally vulnerable. Standard safety glasses with side shields do not provide adequate protection from fine powders, which can become airborne and circulate around the lenses. Chemical splash goggles that form a seal against the face are mandatory. For procedures with a higher risk of splashes, such as when dissolving the ketone in a solvent, a face shield must be worn in addition to the goggles.
Respiratory Protection: Safeguarding Against the Unseen
Even within a fume hood, transient air currents can expose the operator's breathing zone. A properly fitted N95 respirator provides a baseline level of protection against particulate matter. For non-routine operations, such as cleaning up a spill or handling larger quantities where dust generation is unavoidable, respiratory protection must be escalated to a reusable elastomeric respirator with P100 (HEPA) filters, which are highly effective at filtering fine particulates.
Procedural Guidance: Weighing and Transfer of this compound
This protocol provides a step-by-step guide that integrates the PPE requirements into a standard laboratory workflow.
Objective: To safely and accurately weigh a target mass of this compound powder and transfer it to a reaction vessel.
Location: All steps must be performed inside a certified chemical fume hood.
Protocol Steps:
-
Preparation and PPE Donning:
-
Confirm the fume hood is functioning correctly (check airflow monitor).
-
Wipe down the work surface and the analytical balance with 70% ethanol.
-
Don the required PPE in the following order: lab coat, inner nitrile gloves, safety goggles, N95 respirator, outer nitrile gloves. Ensure the outer glove's cuff is pulled over the sleeve of the lab coat.
-
-
Weighing:
-
Place a clean weigh boat on the analytical balance and tare the mass.
-
Using a clean spatula, carefully transfer a small amount of this compound from the stock container to the weigh boat. Minimize the drop height to prevent dust generation.
-
Close the stock container immediately after extracting the required amount.
-
Record the final mass.
-
-
Transfer:
-
Carefully pick up the weigh boat.
-
Using a powder funnel placed in the opening of the reaction vessel, gently tap the powder from the weigh boat into the funnel.
-
Rinse the weigh boat and spatula with a small amount of the reaction solvent, transferring the rinse into the funnel to ensure a complete quantitative transfer.
-
-
Cleanup and PPE Doffing:
-
Carefully dispose of the used weigh boat and any contaminated wipes into a designated hazardous waste bag inside the fume hood.
-
Remove outer gloves and dispose of them in the same waste bag.
-
Wipe down the work surface, spatula, and balance again.
-
Step away from the fume hood. Remove the face shield (if used), then the N95 respirator, then the goggles.
-
Remove the lab coat and hang it in its designated location.
-
Finally, remove the inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Caption: A procedural workflow for safely handling this compound.
Emergency and Disposal Plans
Spill Response:
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE (escalate to an elastomeric respirator if necessary), gently cover the spill with a chemically absorbent pad to prevent aerosolization.
-
Carefully scoop the material and pad into a labeled hazardous waste bag.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]
-
-
Major Spill (outside fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office.
-
Restrict access to the area. Do not attempt to clean it up yourself.
-
Waste Disposal:
All materials contaminated with this compound, including gloves, wipes, weigh boats, and excess powder, must be disposed of as hazardous chemical waste.[2][6] They should be collected in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this material be disposed of in regular trash or down the drain.
By integrating this expert-level understanding of hazard mitigation with precise, actionable protocols, you can build a culture of safety that protects the most valuable asset in any laboratory: its people.
References
- MSDS - this compound.
- The Role of PPE in Preventing Contamination in Pharmaceutical Production. Safetyware.
- Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Lindstrom Group.
- Pharmaceutical PPE.
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India.
- Top 10 Pharmaceutical Industry PPE and Manufacturers. Best Safety Equipments.
- USP SDS US - Olmesartan Medoxomil. USP.
- Olmesartan Formulation Safety D
- MATERIAL SAFETY DATA SHEET - Olmesartan medoxomil. Pfizer.
- SAFETY DATA SHEET - Olmesartan Medoxomil. TCI Chemicals.
- SAFETY DATA SHEET - Olmesartan Medoxomil. U. S. Pharmacopeia.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





